Diethyl phosphonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethoxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCYSACZTOKNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline] | |
| Record name | Phosphonic acid, diethyl ester | |
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| Record name | Diethyl hydrogen phosphite | |
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Boiling Point |
138 °C, Boiling point: 54 °C at 6 mm Hg | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in common organic solvents, Soluble in carbon tetrachloride | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
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Density |
1.069 g/cu cm at 25 °C | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.76 (Air = 1) | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
11.2 [mmHg], 11.2 mm Hg at 25 °C | |
| Record name | Diethyl hydrogen phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | DIETHYL HYDROGEN PHOSPHITE | |
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Color/Form |
Water-white liquid | |
CAS No. |
762-04-9 | |
| Record name | Diethyl hydrogen phosphite | |
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| Record name | Diethyl phosphonate | |
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| Record name | Diethyl phosphonate | |
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| Record name | Phosphonic acid, diethyl ester | |
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| Record name | Diethyl phosphonate | |
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| Record name | DIETHYL PHOSPHITE | |
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| Record name | DIETHYL HYDROGEN PHOSPHITE | |
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Foundational & Exploratory
Diethyl phosphonate chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Diethyl Phosphonate (B1237965)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl phosphonate, also known as diethyl phosphite (B83602), is a significant organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)H.[1] It serves as a versatile intermediate in the synthesis of a wide array of organophosphorus compounds, which have applications in medicinal chemistry and materials science.[1][2] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
This compound is the diethyl ester of phosphonic acid.[3] While its name might suggest a phosphite structure, the equilibrium lies overwhelmingly towards the phosphonate tautomer, which features a tetrahedral phosphorus center.[1] The structure consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydrogen atom, and single-bonded to two ethoxy groups (-OCH₂CH₃).
-
IUPAC Name : this compound
-
Synonyms : Diethyl phosphite, Diethyl hydrogen phosphonate, Phosphonic Acid Diethyl Ester, Diethoxyphosphine oxide.[2][4]
-
SMILES : CCO--INVALID-LINK--OCC
The molecule's reactivity is largely defined by the P-H bond, which is readily deprotonated, and the electrophilic nature of the phosphorus atom.[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid at room temperature with high miscibility in water, though this can lead to hydrolysis.[2][3]
| Property | Value | Source |
| Molecular Weight | 138.10 g/mol | [2][4][5] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -70 °C | [2][4] |
| Boiling Point | 50-51 °C at 2 mmHg; 138 °C at 760 mmHg | [2][3] |
| Density | 1.072 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.407 | [2] |
| Solubility | Miscible with water (undergoes hydrolysis) | [2] |
| Vapor Pressure | 0.383 mmHg at 25 °C | [2] |
| Flash Point | 180 °F (82.2 °C) | [2] |
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of this compound. Key spectral data are summarized below.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the ethoxy protons (-OCH₂- and -CH₃) and the proton directly attached to the phosphorus (P-H), which typically appears as a doublet with a large coupling constant. |
| ³¹P NMR | A characteristic signal whose chemical shift is indicative of the phosphonate structure. |
| Infrared (IR) Spectroscopy | Strong absorption band for the P=O stretching vibration (typically around 1250 cm⁻¹), a band for the P-H stretch (around 2400 cm⁻¹), and bands for C-H and C-O stretching.[6] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns involving the loss of ethoxy and ethyl groups.[3][7] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with ethanol (B145695).[1]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous ethanol (C₂H₅OH)
-
Inert solvent (e.g., diethyl ether)
-
Round-bottom flask
-
Dropping funnel
-
Condenser
-
Stirring apparatus
Procedure:
-
A solution of anhydrous ethanol in an inert solvent is placed in a round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser, and cooled in an ice bath.
-
Phosphorus trichloride is added dropwise from the dropping funnel to the cooled ethanol solution with continuous stirring. The reaction is exothermic. The reaction is: PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours.
-
The resulting mixture is then worked up, which may involve washing with a mild base to neutralize the generated HCl, followed by extraction and distillation under reduced pressure to purify the this compound.
Synthesis via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds and can be used to synthesize derivatives of this compound.[8]
General Protocol (for Diethyl (4-nitrobenzyl)phosphonate): [8]
-
Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Charge the flask with 4-nitrobenzyl halide and triethyl phosphite.
-
Heat the reaction mixture under reflux for 4-6 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and purify the product, typically by vacuum distillation or column chromatography, to yield diethyl (4-nitrobenzyl)phosphonate.[8]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive method for the detection and quantification of this compound.[9]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column: HP-5 (or equivalent), 30 m length, 0.32 mm internal diameter, 1 µm film thickness.[9]
Procedure:
-
Sample Preparation : Prepare a dilute solution of the sample containing this compound in a suitable solvent (e.g., dichloromethane).
-
Injection : Inject a small volume (e.g., 1 µL) of the sample into the GC injector, which is typically maintained at a high temperature (e.g., 220°C).[9]
-
Separation : The separation is achieved on the capillary column using a temperature program. A typical program might start at 70°C, hold for a few minutes, and then ramp up to a higher temperature to ensure elution of all components.[9]
-
Detection : As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of this compound is then recorded. The retention time for diethyl phosphite has been reported to be around 6.7 minutes under specific conditions.[9]
-
Quantification : For quantitative analysis, a calibration curve is prepared using standard solutions of this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 2. Cas 762-04-9,Diethyl phosphite | lookchem [lookchem.com]
- 3. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl phosphite CAS# 762-04-9 [gmall.chemnet.com]
- 5. Diethyl phosphite [webbook.nist.gov]
- 6. Ester - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. journaljpri.com [journaljpri.com]
Synthesis of Diethyl Phosphonate via the Michaelis-Arbuzov Reaction: A Technical Guide
Introduction
The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a robust and widely utilized method for the formation of carbon-phosphorus (C-P) bonds.[1][2] Discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction is the primary route for synthesizing phosphonates, phosphinates, and phosphine (B1218219) oxides.[3][4] It involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide to yield a pentavalent phosphorus species.[3][5] This guide offers an in-depth examination of the synthesis of diethyl phosphonate (B1237965), a valuable intermediate in various chemical syntheses, including the Horner-Wadsworth-Emmons reaction for alkene formation.[1][6]
Core Reaction Mechanism
The synthesis of diethyl ethylphosphonate via the Michaelis-Arbuzov reaction proceeds through a well-established two-step mechanism.[1][3] The process is initiated by the nucleophilic attack of the trivalent phosphorus atom in triethyl phosphite on the electrophilic carbon of an ethyl halide (e.g., ethyl iodide). This SN2 reaction leads to the formation of a tetraalkoxyphosphonium salt intermediate.[3][5] In the subsequent step, the displaced halide anion performs a second SN2 attack on one of the ethyl groups of the phosphonium (B103445) salt. This results in the dealkylation of the intermediate, yielding the final diethyl ethylphosphonate product and a molecule of ethyl halide.[1][3]
Experimental Protocols
The synthesis of this compound can be achieved through several established protocols, primarily differing in their reaction conditions, such as temperature and the use of catalysts.
Protocol 1: Classical Thermal Synthesis
This method represents the traditional, uncatalyzed Michaelis-Arbuzov reaction, which typically requires elevated temperatures to proceed to completion.[7][8]
Materials:
-
Triethyl phosphite (C₆H₁₅O₃P)
-
Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)
Procedure:
-
Equip a dry, round-bottom flask with a reflux condenser and a magnetic stir bar. An inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Charge the flask with triethyl phosphite (2.0 molar equivalents) and ethyl iodide (1.6 molar equivalents).[9]
-
Heat the reaction mixture to reflux (for ethyl iodide, this is typically around 150-160°C) with continuous stirring.[7][9]
-
Maintain the reflux for approximately 3 hours.[9] Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation. The ethyl iodide byproduct and any unreacted starting materials are removed, yielding pure diethyl ethylphosphonate as a colorless oil.[7][9]
Protocol 2: Catalytic Rearrangement
An alternative approach involves the catalytic rearrangement of triethyl phosphite at a higher temperature, using a catalytic amount of ethyl iodide.[10]
Materials:
-
Triethyl phosphite (≥98% purity)
-
Ethyl iodide (catalyst, 2-2.5 wt % of the triethyl phosphite)[10]
-
Diethyl ethylphosphonate (as a "heel," approx. 20-25% by weight of triethyl phosphite)[10]
Procedure:
-
In a suitable reaction vessel, create a "heel" by adding diethyl ethylphosphonate.[10]
-
Add the ethyl iodide catalyst to the heel.
-
Heat the reaction medium to a temperature above the boiling point of triethyl phosphite, typically between 175°C and 185°C.[10]
-
Slowly add the triethyl phosphite to the heated reaction medium at a rate that maintains the target temperature.
-
Upon completion, the product can be isolated after stripping the ethyl iodide and the heel from the reaction medium.[10]
Quantitative Data
The yield and physical properties of the synthesized this compound are crucial for assessing the success of the reaction. The following tables summarize key quantitative data from various synthetic procedures.
Table 1: Reaction Conditions and Yields
| Reactants | Conditions | Yield (%) | Reference |
| Triethyl phosphite, Ethyl iodide | Reflux, 3 hours | 98.5 | [9] |
| Triethyl phosphite, Acetyl chloride | 30-60°C, 1.75 hours | 98 | [11] |
| Triethyl phosphite, p-Vinylbenzyl chloride | 90°C, 2 hours, CuCl₂, chlorobenzene (B131634) solvent | 75 | [12] |
| Triethyl phosphite, Benzyl bromide (Catalyzed) | ZnBr₂ (0.2 mmol), Dichloromethane, Room Temp, 1 hr | High | [7] |
Note: Data for reactions with different halides are included to demonstrate the versatility and typical yield range of the Michaelis-Arbuzov reaction.
Table 2: Physical and Spectroscopic Data of Diethyl Phosphonates
| Compound | Boiling Point (°C / mm Hg) | Refractive Index (n_D) | Key Spectroscopic Data | Reference |
| Diethyl ethylphosphonate | 56 / 1 | - | - | [9] |
| Diethyl acetylphosphonate | ~80 / 5 | 1.4240 (at 20°C) | - | [11] |
| Diethyl benzylphosphonate | 115-122 / 0.5 | - | IR (neat): 2983, 1247, 1027 cm⁻¹ | [13] |
Factors Influencing the Reaction
Several factors can affect the efficiency and outcome of the Michaelis-Arbuzov synthesis of this compound:
-
Alkyl Halide Reactivity : The reactivity of the alkyl halide follows the order I > Br > Cl.[14] Ethyl iodide is often preferred as it is highly reactive, leading to high yields.[10]
-
Temperature : Classical, uncatalyzed reactions require high temperatures (often 120-160°C) to drive the reaction to completion.[3][7] However, excessively high temperatures can promote side reactions like elimination, especially with secondary alkyl halides.[7]
-
Catalysis : The use of Lewis acid catalysts, such as zinc iodide (ZnI₂) or zinc bromide (ZnBr₂), can significantly lower the required reaction temperature, sometimes allowing the reaction to proceed efficiently at room temperature.[4][7][13]
-
Steric Hindrance : Significant steric bulk on either the phosphite or the alkyl halide can slow down the SN2 reaction rate.[7] Triethyl phosphite and ethyl halides are relatively unhindered, contributing to the reaction's efficiency.
-
Purity of Reagents : To achieve high purity in the final product without extensive purification, it is recommended to use triethyl phosphite of at least 98% purity with a low acid number.[10]
Conclusion
The Michaelis-Arbuzov reaction remains the most reliable and efficient method for the synthesis of this compound. The reaction can be performed under classical thermal conditions or accelerated with catalytic systems to achieve high yields. By carefully controlling reaction parameters such as temperature, reagent purity, and choice of halide, researchers can optimize the synthesis for various applications in organic chemistry and drug development. The detailed protocols and data presented in this guide serve as a comprehensive resource for the successful synthesis and characterization of this important organophosphorus compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. redalyc.org [redalyc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
An In-depth Technical Guide to the Physical Properties of Diethyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of diethyl phosphonate (B1237965), with a specific focus on its boiling point and density. The information herein is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized.
Physical Properties of Diethyl Phosphonate
This compound, also known as diethyl phosphite (B83602), is a colorless liquid organophosphorus compound. It is a versatile reagent in organic synthesis.[1] An accurate understanding of its physical properties is crucial for its proper handling, storage, and application in experimental and manufacturing processes.
The boiling point and density of this compound have been reported under various conditions. The following table summarizes these key physical constants from multiple sources.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 188 °C | at 760 mmHg | [2] |
| 204.072 °C | at 760 mmHg | [3] | |
| 138 °C | Not Specified | [4][5] | |
| 60 °C | at 6.0 mbar | [6] | |
| 50-51 °C | at 2 mmHg | [1][7] | |
| Density | 1.072 g/mL | at 25 °C | [7] |
| 1.08 g/mL | Not Specified | [8] | |
| 1.07 g/cm³ | at 20/20 °C | [2] | |
| 1.069 g/cm³ | at 25 °C | [4] |
Experimental Protocols
Accurate determination of the physical properties of a substance like this compound is fundamental in a laboratory setting. The following sections detail standard experimental methodologies for measuring boiling point and density.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Method 1: Micro-Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes.[9]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), and sample of this compound.
-
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[9]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil.
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the liquid heats, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, which will be observed as a stream of bubbles.[10]
-
The heating is discontinued, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9]
-
Method 2: Simple Distillation
For larger sample volumes, a simple distillation apparatus can be used to determine the boiling point.[11]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and the this compound sample.
-
Procedure:
-
The this compound is placed in the distillation flask.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated to a gentle boil.
-
The temperature is recorded when it stabilizes as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.[11]
-
Density is defined as the mass of a substance per unit volume.
Method: Using a Graduated Cylinder and Balance
This is a straightforward method for determining the density of a liquid.[12]
-
Apparatus: Graduated cylinder, electronic balance, and the this compound sample.
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using an electronic balance.[12]
-
A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]
-
The combined mass of the graduated cylinder and the this compound is measured.
-
The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.
-
The density is then calculated using the formula: Density = Mass / Volume.[13]
-
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the determination and reporting of the physical properties of this compound.
Caption: Workflow for determining the physical properties of this compound.
References
- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 2. Diethyl Phosphite | 762-04-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. Diethyl phosphite CAS# 762-04-9 [gmall.chemnet.com]
- 4. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Diethyl phosphite, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. Diethyl phosphite technical grade, 94 762-04-9 [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. vernier.com [vernier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homesciencetools.com [homesciencetools.com]
The Role of Diethyl Phosphonate in Key Organic Transformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl phosphonate (B1237965) is a versatile and widely utilized reagent in organic synthesis, serving as a cornerstone for the formation of carbon-phosphorus bonds. Its unique reactivity has been harnessed in a multitude of named reactions to construct complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the mechanism of action of diethyl phosphonate in several pivotal organic reactions, including the Michaelis-Arbuzov, Horner-Wadsworth-Emmons, Pudovik, and Kabachnik-Fields reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways visualized with Graphviz are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Organophosphorus compounds, particularly phosphonates, are of significant interest due to their diverse applications, ranging from pharmaceuticals to agrochemicals.[1] this compound, a readily available and relatively stable dialkyl phosphite (B83602), exists in equilibrium with its trivalent phosphite tautomer, which imparts it with nucleophilic character at the phosphorus atom. This reactivity is central to its role in forming stable carbon-phosphorus bonds. This guide will delve into the mechanistic intricacies of this compound in four fundamental organic reactions, providing practical experimental details and comparative data to aid in synthetic planning and execution.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates and is one of the most reliable methods for forming a C-P bond.[2][3] The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide.[3]
Mechanism of Action
The reaction proceeds via a two-step mechanism. The initial step is the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a quasi-phosphonium salt intermediate.[1][3] This is followed by a subsequent SN2 attack of the displaced halide ion on one of the alkoxy groups of the phosphonium (B103445) salt, resulting in the formation of the pentavalent phosphonate and an alkyl halide byproduct.[3]
Quantitative Data
The efficiency of the Michaelis-Arbuzov reaction can be influenced by the nature of the reactants, temperature, and the use of catalysts.
| Alkyl Halide | Phosphite | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) bromide | Triethyl phosphite | None | 150-160 | 2-4 | - | [2] |
| Benzyl alcohol | Triethyl phosphite | n-Bu₄NI (3) | 130 | 24 | - | [4] |
| 4-Nitrobenzyl bromide | Triethyl phosphite | None | 150 | 2 | 85 | [5] |
| 4-Nitrobenzyl bromide | Triethyl phosphite | Microwave | 150 | 0.17 | 92 | [5] |
Experimental Protocols
Protocol 2.3.1: Conventional Synthesis of Diethyl Benzylphosphonate [2]
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.
Protocol 2.3.2: Microwave-Assisted Synthesis of Diethyl (4-nitrobenzyl)phosphonate [5]
-
In a microwave-safe reaction vessel, combine 4-nitrobenzyl bromide (1.0 g, 4.63 mmol) and triethyl phosphite (1.0 mL, 5.8 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
After the irradiation period, allow the vessel to cool to room temperature.
-
Open the vessel in a fume hood and transfer the contents.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer.[6][7] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[6]
Mechanism of Action
The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base to generate a nucleophilic carbanion.[8] This carbanion then adds to the carbonyl group of the aldehyde or ketone to form a tetrahedral intermediate.[8] This intermediate cyclizes to form an unstable four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and a water-soluble phosphate (B84403) byproduct.[8][9] The stereochemical outcome is largely dictated by the relative stability of the transition states leading to the syn- and anti-oxaphosphetane intermediates.[8]
Quantitative Data
The stereoselectivity of the HWE reaction is highly dependent on the structure of the phosphonate reagent and the reaction conditions.
| Phosphonate Reagent | Aldehyde | Base | Temp. (°C) | E:Z Ratio | Yield (%) | Reference |
| Ethyl di-o-tolylphosphonoacetate | p-Tolualdehyde | NaH | -78 | 1:1.29 | 91 | [10] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | -95 | 5:95 | - | [11] |
Experimental Protocol
Protocol 3.3.1: Z-Selective Horner-Wadsworth-Emmons Reaction [10]
-
To a solution of ethyl di-o-tolylphosphonoacetate (523 mg, 1.5 mmol, 1.5 eq.) in dry THF (5 mL) at -78°C, add sodium hydride (64 mg, 1.6 mmol, 1.6 eq.).
-
Stir the mixture for 30 minutes at -78°C.
-
Add p-tolualdehyde (120 mg, 1.0 mmol) to the reaction mixture at -78°C and stir for 2 hours at the same temperature.
-
Quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (toluene:diethyl ether = 40:1) to afford the product as a colorless oil.
Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite, such as diethyl phosphite, across a carbon-heteroatom double bond, most commonly the C=O bond of aldehydes and ketones, to form α-hydroxyphosphonates.[12]
Mechanism of Action
The reaction is typically base-catalyzed. The base deprotonates the diethyl phosphite to form a phosphonate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate.
Quantitative Data
The Pudovik reaction can be influenced by the choice of catalyst and reaction conditions, which can also lead to rearrangement products.
| Carbonyl Compound | P-reagent | Catalyst (mol%) | Temp. (°C) | Time (h) | Product(s) (Ratio) | Yield (%) | Reference |
| Dimethyl α-oxoethylphosphonate | Dimethyl phosphite | Diethylamine (5%) | 0 | 8 | Pudovik adduct (100) | - | [13] |
| Dimethyl α-oxoethylphosphonate | Dimethyl phosphite | Diethylamine (40%) | 0 | 8 | Rearranged product (100) | - | [13] |
| Diethyl α-oxoethylphosphonate | Diethyl phosphite | Diethylamine (5%) | 0 | 8 | Adduct:Rearranged (100:0) | - | [14] |
| Diethyl α-oxoethylphosphonate | Diethyl phosphite | Diethylamine (40%) | 0 | 8 | Adduct:Rearranged (87:13) | - | [14] |
Experimental Protocol
Protocol 4.3.1: Synthesis of Tetraethyl α-Hydroxy-ethylidenebisphosphonate [15]
-
To a mixture of diethyl α-oxoethylphosphonate (2.2 mmol, 0.40 g) and dibutylamine (B89481) (0.11 mmol, 0.019 mL) in diethyl ether (13 mL) at 0°C, slowly add diethyl phosphite (2.2 mmol, 0.30 mL) with stirring.
-
Continue stirring at 0°C for 8 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane (B109758) and methanol (B129727) (97:3) as the eluent to afford the adduct.
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to synthesize α-aminophosphonates.[16] This reaction is of great importance in medicinal chemistry for the synthesis of amino acid analogues.[16]
Mechanism of Action
Two primary pathways are proposed for the Kabachnik-Fields reaction.[17] In the first, the amine and carbonyl compound react to form an imine intermediate, which then undergoes hydrophosphonylation by the dialkyl phosphite.[17] Alternatively, the dialkyl phosphite can first add to the carbonyl compound to form an α-hydroxyphosphonate, which is subsequently displaced by the amine.[17] The predominant pathway is dependent on the nature of the reactants.[17]
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Di-o-tolylphosphonoacetate | TCI AMERICA [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]
- 13. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 17. files.core.ac.uk [files.core.ac.uk]
Spectroscopic Analysis of Diethyl Phosphonate: A Technical Guide
An In-depth Guide for Researchers and Drug Development Professionals on the Spectroscopic Signatures of Diethyl Phosphonate (B1237965) (CAS 762-04-9).
This technical document provides a comprehensive overview of the key spectroscopic data for diethyl phosphonate ((C₂H₅O)₂P(O)H), a versatile reagent in organic synthesis. The guide details its characteristic signatures in Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication and validation of this data in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the essential quantitative data from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the nuclei within the molecule. The spectra are characterized by chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| P-H | 6.812 | doublet | ¹J(P,H) = 691.7 |
| O-CH₂ -CH₃ | 4.150 | quartet | ³J(H,H) = 7.1, ³J(P,H) = 7.1 |
| O-CH₂-CH₃ | 1.372 | triplet | ³J(H,H) = 7.1 |
| Solvent: CDCl₃, Frequency: 90 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| O-C H₂-CH₃ | 62.5 | doublet | ²J(P,C) = 5.9 |
| O-CH₂-C H₃ | 16.3 | doublet | ³J(P,C) = 6.4 |
| Solvent: CDCl₃, Frequency: 22.5 MHz. Data obtained from the Spectral Database for Organic Compounds (SDBS). |
Table 3: ³¹P NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| (C₂H₅O)₂P(O)H | 7.1 | doublet of septets |
| Solvent: CDCl₃, Frequency: 36.2 MHz. Referenced to 85% H₃PO₄. Data obtained from the Spectral Database for Organic Compounds (SDBS). |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹).
Table 4: Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2985 | C-H stretch (aliphatic) | Strong |
| ~2430 | P-H stretch | Medium |
| ~1260 | P=O stretch (phosphoryl) | Strong |
| ~1030 | P-O-C stretch | Strong |
| Sample Phase: Condensed Phase/Liquid Film. Data obtained from the NIST Chemistry WebBook.[2] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratios (m/z) provide information about the molecular weight and structural components.
Table 5: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 138 | ~1.5 | [M]⁺ (Molecular Ion) |
| 111 | 80.7 | [M - C₂H₃]⁺ |
| 83 | 100.0 | [M - OC₂H₅ - H]⁺ or [PO₃H₂]⁺ + C₂H₄ |
| 65 | 75.3 | [H₂PO₂]⁺ |
| 29 | 38.7 | [C₂H₅]⁺ |
| Source: 75 eV. Data sourced from ChemicalBook. |
Experimental Protocols
The following sections provide generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol (Liquid Sample)
-
Sample Preparation :
-
Accurately weigh 5-25 mg of pure this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) may be added.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Tune and match the probe to the desired nucleus (¹H, ¹³C, or ³¹P).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ³¹P NMR, proton decoupling is typically used to simplify the spectrum, though a coupled spectrum is needed to observe P-H coupling.
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0 ppm). For ³¹P NMR, 85% H₃PO₄ is used as an external reference (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent like isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the liquid and the crystal.
-
-
Sample Preparation (Transmission - Salt Plates) :
-
Place a drop of neat this compound onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition :
-
Place the sample assembly into the FTIR spectrometer's sample compartment.
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction :
-
This compound, being a volatile liquid, is typically introduced via a gas chromatography (GC-MS) system or a direct insertion probe.
-
For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC, where it is vaporized and separated from the solvent before entering the MS source.
-
For a direct probe, a small amount of the neat liquid is applied to the probe tip, which is then inserted into the high-vacuum region of the ion source and heated to induce vaporization.
-
-
Ionization and Analysis :
-
The sample, now in the gas phase, enters the ion source.
-
A beam of high-energy electrons (typically 70 eV) is directed through the source, colliding with the sample molecules.
-
These collisions cause the molecules to ionize (forming a molecular ion, M⁺) and fragment in a characteristic pattern.
-
The resulting positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation :
-
The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
The data system plots the relative abundance of ions versus their m/z ratio to generate the mass spectrum.
-
Visualized Workflow
The logical flow for the comprehensive spectroscopic analysis of a chemical compound like this compound is depicted below. This workflow outlines the path from initial sample handling to the final, integrated structural elucidation.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Tautomeric Equilibrium of Diethyl Phosphonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tautomeric equilibrium between diethyl phosphonate (B1237965) and its trivalent isomer, diethyl phosphite (B83602), is a fundamental concept in organophosphorus chemistry with significant implications for synthetic strategies and the development of phosphorus-containing therapeutics. This technical guide provides a comprehensive analysis of this equilibrium, including its theoretical underpinnings, the factors that govern it, and detailed experimental protocols for its characterization. Quantitative data from various studies are compiled for comparative analysis, and key concepts are illustrated through logical and experimental workflow diagrams. It is unequivocally established that the equilibrium overwhelmingly favors the tetracoordinate phosphonate form, a crucial consideration for reaction design and the mechanistic interpretation of reactions involving this versatile reagent.
Introduction: The Phosphonate-Phosphite Tautomerism
Diethyl phosphonate, systematically named this compound, is an organophosphorus compound widely utilized in organic synthesis.[1] While it is often referred to as diethyl phosphite, this nomenclature belies the true structural nature of the molecule. The compound exists in a tautomeric equilibrium between the tetracoordinate phosphonate form, (C₂H₅O)₂P(O)H, and the trivalent phosphite form, (C₂H₅O)₂P-OH.[2] This equilibrium is heavily skewed towards the phosphonate tautomer, a property it shares with its parent, phosphorous acid.[2]
The reactivity of the P-H bond in this compound is a cornerstone of its utility in generating a diverse array of organophosphorus compounds.[1] Although the phosphonate form is dominant, many of its reactions are thought to proceed through the minor, yet more nucleophilic, phosphite tautomer.[2] Understanding the dynamics of this tautomerism is therefore critical for harnessing its full synthetic potential, particularly in the pharmaceutical industry where phosphonate-containing molecules are of growing interest as therapeutic agents.
Structural and Spectroscopic Signatures
The two tautomers possess distinct structural and, consequently, spectroscopic characteristics. The phosphonate form features a tetrahedral phosphorus atom double-bonded to one oxygen and single-bonded to two ethoxy groups and a hydrogen atom. In contrast, the phosphite tautomer has a pyramidal phosphorus atom single-bonded to two ethoxy groups and a hydroxyl group, with a lone pair of electrons on the phosphorus.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying this tautomerism.
-
³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. This compound exhibits a characteristic signal in the ³¹P NMR spectrum. In a proton-coupled spectrum, this signal is split into a doublet due to the one-bond coupling with the hydrogen atom directly attached to the phosphorus (¹J_PH).[3] The trivalent phosphite form, were it present in detectable concentrations, would resonate at a significantly different chemical shift.
-
¹H NMR: The proton directly bonded to the phosphorus in the phosphonate tautomer gives rise to a doublet in the ¹H NMR spectrum due to coupling with the phosphorus nucleus.[3]
The Tautomeric Equilibrium: A Quantitative Perspective
The equilibrium between this compound and diethyl phosphite lies overwhelmingly in favor of the phosphonate form. This is supported by both experimental and computational studies.
Thermodynamic Data
Computational studies using Density Functional Theory (DFT) have been employed to calculate the thermodynamic parameters of the tautomerization. These calculations consistently show that the phosphonate tautomer is significantly more stable than the phosphite form.
| Compound | Method | Basis Set | ΔG (kJ/mol) | Keq (Calculated) | Reference |
| This compound | B3LYP | 6-31+G(d,p) | -17.6 | 1.1 x 10³ | [4] |
| Dimethyl phosphonate | B3LYP | 6-31+G(d,p) | -15.6 | 4.8 x 10² | [4] |
Note: ΔG represents the Gibbs free energy change for the P(III) → P(V) tautomerization in the gas phase. A negative value indicates the P(V) phosphonate form is more stable.
Equilibrium Constants
While direct experimental determination of the equilibrium constant for this compound is challenging due to the extremely low concentration of the phosphite tautomer, estimations have been made based on thermodynamic data and studies of related compounds. Guthrie (1979) calculated the equilibrium constants for the tautomerization of phosphorous acid and its ethyl esters in aqueous solution, providing strong evidence for the predominance of the phosphonate form.[5]
| Tautomeric Pair | Equilibrium Constant (Keq) | Favored Tautomer |
| P(OEt)₂OH ⇌ H-PO(OEt)₂ | 10⁷·² | Phosphonate |
| P(OEt)(OH)₂ ⇌ H-PO(OEt)(OH) | 10⁸·⁷ | Phosphonate |
| P(OH)₃ ⇌ H-PO(OH)₂ | 10¹⁰·³ | Phosphonate |
Factors Influencing the Tautomeric Equilibrium
The position of the phosphonate-phosphite equilibrium is influenced by several factors, including the nature of the substituents on the phosphorus atom and the surrounding solvent medium.
-
Substituent Effects: Electron-donating groups, such as alkoxy groups, tend to stabilize the pentavalent phosphonate form.[6] Conversely, strong electron-withdrawing groups can shift the equilibrium towards the trivalent phosphite form.[6]
-
Solvent Effects: The polarity of the solvent can influence the stability of the tautomers. More polar solvents are expected to stabilize the more polar tautomer. Computational studies have shown a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent.[6]
Experimental Protocols for Studying the Tautomerism
The primary experimental technique for investigating the this compound-diethyl phosphite tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Analysis by ³¹P NMR Spectroscopy
This protocol outlines a general procedure for the quantitative analysis of the tautomeric equilibrium, assuming a hypothetical scenario where the phosphite tautomer is present in a detectable concentration. In reality, for this compound, only the signal for the phosphonate form is typically observed.
Objective: To determine the equilibrium constant (Keq) for the tautomerization of this compound to diethyl phosphite.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a known volume of a deuterated solvent directly in an NMR tube to a final concentration of approximately 0.1 M.
-
Ensure the solution is homogeneous.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ³¹P NMR spectrum. For quantitative analysis, it is crucial to ensure complete relaxation of the phosphorus nuclei between pulses. This can be achieved by using a long relaxation delay (D1), typically 5 times the longest T₁ of the phosphorus nuclei in the sample.
-
Use inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE), which can lead to inaccurate integration.[3]
-
Acquire the spectrum at a constant, known temperature, as the equilibrium constant is temperature-dependent.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) to obtain the ³¹P NMR spectrum.
-
Carefully integrate the signals corresponding to the this compound tautomer and the diethyl phosphite tautomer (if observable).
-
The ratio of the integrals is directly proportional to the molar ratio of the two tautomers.
-
-
Calculation of the Equilibrium Constant:
-
Keq = [Diethyl Phosphite] / [this compound] = Integral(phosphite) / Integral(phosphonate)
-
Visualizing the Tautomerism and Experimental Workflow
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium between this compound and diethyl phosphite.
Proposed Mechanism of Tautomerization
The interconversion between the two tautomers is thought to be catalyzed by acid or base. A plausible mechanism involves protonation of the phosphoryl oxygen followed by deprotonation at the phosphorus atom, or vice versa.
Caption: Proposed acid and base-catalyzed mechanisms for tautomerization.
Experimental Workflow for Quantitative NMR Analysis
Caption: Workflow for the quantitative analysis of tautomeric equilibrium by NMR.
Implications in Drug Development and Organic Synthesis
The pronounced stability of the this compound tautomer has profound implications for its application in organic synthesis and drug development.
-
Reaction Mechanisms: When designing reactions that are proposed to proceed through the diethyl phosphite tautomer, such as in certain C-P bond-forming reactions, it is essential to consider that the concentration of this reactive species is exceedingly low. The reaction conditions, such as the presence of a base, likely play a crucial role in facilitating the tautomerization to the more nucleophilic phosphite form.
-
Drug Design: Phosphonate-containing compounds are an important class of therapeutic agents, often designed as stable mimics of phosphate-containing biomolecules. The inherent stability of the phosphonate group is a key attribute that contributes to their biological activity and metabolic stability. Understanding the tautomeric equilibrium ensures that the desired, stable phosphonate structure is indeed the species being incorporated into drug candidates.
Conclusion
The tautomeric equilibrium between this compound and diethyl phosphite is firmly shifted towards the tetracoordinate phosphonate form. This comprehensive guide has provided the theoretical framework, quantitative data, and detailed experimental considerations for understanding and characterizing this fundamental aspect of organophosphorus chemistry. For researchers in organic synthesis and drug development, a thorough appreciation of this equilibrium is paramount for the rational design of synthetic routes and the development of novel phosphonate-based therapeutics. The methodologies and data presented herein serve as a valuable resource for professionals working with this versatile and important class of compounds.
References
- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 2. 17O NMR investigation of phosphite hydrolysis mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Diethyl Phosphonate: A Technical Guide to its Early Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphonate (B1237965), a cornerstone of organophosphorus chemistry, has a rich history rooted in the late 19th century. Its discovery was not an isolated event but rather a pivotal moment in the broader exploration of phosphorus compounds. This technical guide delves into the early research and discovery of diethyl phosphonate, providing a detailed account of its initial synthesis, physicochemical properties, and the foundational experimental protocols that enabled its study. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a glimpse into the origins of a molecule that continues to be a versatile reagent and structural motif in modern chemistry and medicine.
The journey of this compound begins with the seminal work on the formation of the carbon-phosphorus (C-P) bond. This bond is the defining feature of phosphonates and sets them apart from phosphates, which contain a C-O-P linkage. The early investigations into creating this robust bond laid the groundwork for the synthesis of a vast array of organophosphorus compounds with diverse applications.
The Dawn of Phosphonate Synthesis: The Michaelis-Arbuzov Reaction
The history of phosphonate synthesis is inextricably linked to the discovery of what is now known as the Michaelis-Arbuzov reaction. In 1898, German chemist August Michaelis and his student R. Kaehne first reported that trialkyl phosphites react with alkyl iodides upon heating to yield dialkyl phosphonates.[1][2][3][4][5][6][7] A few years later, the Russian chemist Aleksandr Arbuzov extensively studied this transformation, significantly expanding its scope and understanding, which led to the reaction bearing his name as well.[4][7] This reaction remains a fundamental and widely used method for the formation of C-P bonds.
The reaction proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the trivalent phosphorus atom of a trialkyl phosphite (B83602) on the electrophilic carbon of an alkyl halide. This results in the formation of a phosphonium (B103445) salt intermediate. In the second step, the halide anion, displaced in the first step, attacks one of the alkyl groups of the phosphonium salt in an SN2 reaction. This dealkylation step yields the thermodynamically stable pentavalent phosphonate and a new alkyl halide.
Physicochemical Properties of this compound
Early research focused on characterizing the fundamental physical and chemical properties of newly synthesized compounds. This compound is a colorless liquid with a mild, sweet odor.[8] The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C4H11O3P | [9] |
| Molecular Weight | 138.10 g/mol | [10] |
| Melting Point | -70 °C | [9] |
| Boiling Point | 187-188 °C | [10] |
| Density | 1.072 g/cm3 | [10] |
| Refractive Index | 1.4080 (n20/D) | [10] |
| Flash Point | 90 °C (180 °F) | [10] |
| Vapor Pressure | 11.2 mmHg at 25 °C | [10] |
| Vapor Density | 4.76 (Air = 1) | [10] |
| Water Solubility | Miscible (with hydrolysis) | [10] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data Points | Reference(s) |
| 1H NMR | Spectra available in various databases. | [11] |
| 13C NMR | Spectra available in various databases. | [12] |
| 31P NMR | Spectra available in various databases. | [13] |
| Infrared (IR) Spectroscopy | Key absorptions for P=O, P-O-C, and C-H bonds. | [14] |
| Mass Spectrometry (MS) | Mass-to-charge ratios of fragments available in databases. | [15] |
Experimental Protocols: The Michaelis-Arbuzov Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound based on the classical Michaelis-Arbuzov reaction. This protocol is a representation of the early synthetic procedures.
Objective: To synthesize diethyl ethylphosphonate via the Michaelis-Arbuzov rearrangement of triethyl phosphite.
Materials:
-
Triethyl phosphite
-
Ethyl iodide (or ethyl bromide)
-
A reaction flask equipped with a reflux condenser and a distillation apparatus
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a reflux condenser and a distillation head. The apparatus should be dried to prevent hydrolysis of the reactants and products. The reaction is typically run under an inert atmosphere to prevent oxidation.
-
Charging the Reactor: Charge the reaction flask with triethyl phosphite.
-
Initiation of Reaction: Add a catalytic amount of ethyl iodide to the triethyl phosphite. The reaction can also be initiated by heating the mixture.
-
Heating and Reflux: Heat the reaction mixture to its boiling point (typically 150-160 °C).[4] The ethyl iodide produced during the dealkylation step can be removed by distillation. The progress of the reaction can be monitored by observing the temperature of the reaction mixture and the rate of distillation of the alkyl halide byproduct.
-
Reaction Completion: The reaction is considered complete when the distillation of ethyl iodide ceases and the temperature of the reaction mixture rises to the boiling point of diethyl ethylphosphonate.
-
Purification: The crude diethyl ethylphosphonate can be purified by fractional distillation under reduced pressure to remove any unreacted starting materials and byproducts.
Note: The reactivity of the alkyl halide is a critical factor, with the general trend being RI > RBr > RCl.[6]
Visualizing the Synthesis
The following diagrams illustrate the key aspects of the early research and discovery of this compound.
Early Applications and Significance
In the early stages of its history, this compound and other related compounds were primarily of academic interest, serving as foundational molecules for understanding the chemistry of organophosphorus compounds. The early research did not extensively explore biological activities or signaling pathways as is common in modern drug discovery. However, the development of synthetic methods like the Michaelis-Arbuzov reaction was a critical enabler for the future discovery of the vast applications of phosphonates. These applications now range from pharmaceuticals, such as antiviral drugs and treatments for osteoporosis, to agrochemicals and flame retardants.[16][17] The early, meticulous work on the synthesis and characterization of simple phosphonates like this compound paved the way for these later advancements.
Conclusion
The early research and discovery of this compound, centered around the pioneering work of Michaelis and Arbuzov, marked a significant milestone in organic chemistry. The elucidation of the Michaelis-Arbuzov reaction provided a robust and versatile method for the synthesis of phosphonates, opening up a new field of chemical exploration. The initial characterization of this compound's physicochemical properties provided the fundamental data necessary for its subsequent use and study. While the early research did not foresee the full spectrum of applications for this class of compounds, it laid the indispensable groundwork upon which decades of innovation in medicine, agriculture, and materials science have been built. This guide serves as a testament to the enduring importance of fundamental chemical research and the pioneering scientists who laid the foundations of modern organophosphorus chemistry.
References
- 1. Michaelis-Arbuzov phosphonate synthesis [ouci.dntb.gov.ua]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. mdpi.com [mdpi.com]
- 7. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl phosphite CAS# 762-04-9 [gmall.chemnet.com]
- 10. echemi.com [echemi.com]
- 11. Diethyl phosphite(762-04-9) 1H NMR [m.chemicalbook.com]
- 12. diethyl benzylphosphonate(1080-32-6) 13C NMR [m.chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Diethyl phosphite [webbook.nist.gov]
- 15. Diethyl phosphite [webbook.nist.gov]
- 16. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 17. Diethyl phosphite [lanxess.com]
A Technical Guide to the Safe Handling and Disposal of Diethyl Phosphonate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and disposal protocols for diethyl phosphonate (B1237965) and its closely related analogues, such as diethyl ethylphosphonate. The information is compiled from safety data sheets and chemical databases to ensure researchers can work safely and in compliance with regulations.
Chemical Identification and Physical Properties
Quantitative data for diethyl phosphonate and a common analogue, diethyl ethylphosphonate, are summarized below.
Table 1: Physical and Chemical Properties
| Property | Diethyl Phosphite (B83602) (this compound) | Diethyl Ethylphosphonate | Data Source(s) |
| CAS Number | 762-04-9 | 78-38-6 | [1][2] |
| Molecular Formula | C₄H₁₁O₃P | C₆H₁₅O₃P | [3] |
| Molecular Weight | 138.10 g/mol | 166.16 g/mol | [3] |
| Appearance | Colorless liquid | Colorless liquid with a mild or sweet odor | [3] |
| Boiling Point | 50-51 °C @ 2 mmHg | 180-181 °F @ 11 mmHg | [4] |
| Melting Point | -70 °C | 388 °F | [4] |
| Flash Point | 82 °C (179.6 °F) - closed cup | 104.4 °C (220 °F) | [1][4] |
| Density | 1.072 g/mL at 25 °C | 1.0259 at 68 °F | [4] |
| Solubility | May decompose on exposure to moisture. | Slightly water soluble. | [4] |
| Vapor Density | Not Available | 5.73 (Air = 1) | [5] |
Hazard Identification and Toxicology
Diethyl phosphonates are hazardous substances that require careful handling. The primary hazards include serious eye damage, skin irritation, and potential respiratory irritation.
Table 2: GHS Hazard Classification and Statements
| Hazard Class | GHS Category | Hazard Statement | Data Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][9] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [7] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [8] |
| Hazardous to the Aquatic Environment (Long-Term) | Category 2 | H411: Toxic to aquatic life with long lasting effects | [9] |
Summary of Toxicological Effects:
-
Acute Effects: Harmful if ingested[6][10]. Causes severe eye damage upon contact[6][7][10]. It can also cause skin and respiratory system irritation[8][10][11]. Entry into the bloodstream through cuts or abrasions may lead to systemic injury[10].
-
Chronic Effects: There is a danger of cumulative effects with repeated or long-term occupational exposure, potentially involving organs or biochemical systems[10].
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First-Aid Protocols
| Exposure Route | First-Aid Procedure | Data Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [5][6][8][11] |
| Skin Contact | Take off immediately all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists. | [8][10][11] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [6][8][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If conscious, give a glass of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [6][11][12] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risk. The following logical workflow outlines the key stages for managing this compound in a laboratory setting.
Caption: Logical workflow for receiving, storing, handling, and disposing of this compound.
Key Handling and Storage Practices:
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low[11][12].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[12][13].
-
Skin Protection: Wear suitable protective gloves (e.g., with a breakthrough time > 240 minutes) and clothing to prevent skin exposure[10][12]. A PVC apron and barrier cream may also be used[10].
-
Respiratory Protection: If ventilation is inadequate or there is a risk of overexposure, use a NIOSH-approved respirator with an organic vapor cartridge[5][12].
-
-
Hygiene: Do not eat, drink, or smoke in handling areas[6][11]. Wash hands thoroughly after handling[9][11]. Contaminated work clothes should be laundered separately before reuse[8][11].
-
Storage Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area[11][12]. Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and ignition sources[7][11]. Protect containers from physical damage[11].
Accidental Release and Spill Response
In the event of a spill, a clear and decisive response is necessary to mitigate hazards.
Caption: Decision-making workflow for responding to a this compound spill.
Spill Cleanup Experimental Protocol:
-
Evacuate and Secure: For major spills, immediately clear the area of all personnel and move upwind[10][11]. Isolate the spill area for at least 50 meters (150 feet) in all directions for liquids[4]. Remove all ignition sources[11][14].
-
Personal Protection: Before approaching the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles[8][11].
-
Containment: Prevent the spillage from entering drains or waterways[10][11]. Use an inert, non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain and absorb the spill[8][11].
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for disposal[4][8][14].
-
Decontamination: Clean the spill area thoroughly. Surfaces can be washed first with alcohol, followed by soap and water[4]. Collect all wash water for proper disposal; do not allow it to enter drains[10][11].
-
Disposal: Dispose of the containerized waste through an approved waste disposal facility in accordance with all local, state, and federal regulations[8][11].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, fog, or alcohol-resistant foam[4][14].
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and phosphorus oxides[8][11]. Containers may explode when heated[4][5].
-
Protective Equipment: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode[8][10][12].
Stability and Reactivity
-
Chemical Stability: The material is stable under normal storage conditions[8][10].
-
Incompatible Materials: Avoid contact with strong oxidizing agents (which can cause ignition), strong acids, strong bases, and acid chlorides[7][10].
-
Hazardous Reactions: Organophosphates can react with strong reducing agents to form highly toxic and flammable phosphine (B1218219) gas[4][6]. Partial oxidation can release toxic phosphorus oxides[4][6]. Hazardous polymerization does not occur[8][13].
Disposal Considerations
The disposal of this compound and its contaminated materials must be treated as hazardous waste.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with applicable local, state, and federal regulations[10][11]. Waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste[12].
-
Disposal Method: Whenever possible, recycling or reclamation should be considered[10][11]. If not feasible, consult with a licensed professional waste disposal service. Do not discharge into sewers or waterways[8][11].
-
Container Disposal: Empty containers should be managed by an approved waste handling facility. Puncture containers to prevent re-use if they are to be sent to a landfill[10].
References
- 1. 亚磷酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Diethyl phosphite | 762-04-9 [chemicalbook.com]
- 3. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 4. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of Diethyl Phosphonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diethyl phosphonate (B1237965) in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine quantitative solubility in their specific applications.
Introduction to Diethyl Phosphonate
This compound (CAS No. 762-04-9), also known as diethyl phosphite (B83602), is an organophosphorus compound with the formula (C₂H₅O)₂P(O)H. It is a colorless liquid that serves as a versatile intermediate in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. Its solubility in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation development.
Qualitative Solubility Profile
Based on available data, this compound is widely described as being soluble or miscible with a broad range of common organic solvents. This high solubility is attributed to its moderate polarity and the presence of ethoxy groups which can engage in dipole-dipole interactions and hydrogen bonding with protic solvents.
The following table summarizes the qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Methanol | Miscible |
| Ethanol | Miscible[1] | |
| Ethers | Diethyl Ether | Soluble[1] |
| Tetrahydrofuran (THF) | Soluble | |
| Halogenated Hydrocarbons | Dichloromethane | Soluble |
| Chloroform | Soluble | |
| Carbon Tetrachloride | Soluble[2] | |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Benzene | Soluble | |
| Ketones | Acetone | Soluble |
| Methyl Ethyl Ketone | Soluble | |
| Esters | Ethyl Acetate | Slightly Soluble |
| Amides | N,N-Dimethylformamide (DMF) | Soluble |
| Water | Water | Slightly Miscible/Soluble[2] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a well-designed experimental protocol is essential. The following describes a robust method for determining the solubility of this compound in an organic solvent of interest.
Principle:
The most common and reliable method for determining the equilibrium solubility of a liquid in a solvent is the shake-flask method. This involves creating a saturated solution of the solute (this compound) in the solvent at a controlled temperature. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer (e.g., UV-Vis, if an appropriate chromophore is present or can be derivatized).
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume or mass of the organic solvent. The presence of a distinct second phase of this compound after equilibration is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to conduct preliminary experiments to determine the minimum time required to reach equilibrium.
-
-
Sample Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microdroplets of this compound.
-
-
Quantification of Solute:
-
Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
-
Dilute the filtered saturated solution to a known volume with the same organic solvent.
-
Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of this compound. Gas chromatography (GC) is a suitable method for volatile, thermally stable compounds like this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the solvent of interest.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or molality (mol/kg).
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.
References
An In-depth Technical Guide to the Thermochemical Properties and Stability of Diethyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental thermochemical data for diethyl phosphonate (B1237965) is limited in publicly available literature. This guide synthesizes the available experimental data, information from analogous compounds, and theoretical studies to provide a comprehensive overview. The experimental protocols described are generalized procedures and should be adapted based on specific laboratory equipment and safety protocols.
Introduction
Diethyl phosphonate, also known as diethyl phosphite, is an organophosphorus compound with a wide range of applications, including as a reagent in organic synthesis, a precursor to flame retardants, and a component in the production of pharmaceuticals. A thorough understanding of its thermochemical properties and thermal stability is paramount for its safe handling, storage, and utilization in various chemical processes. This technical guide provides a detailed summary of the available thermochemical data, outlines experimental protocols for its determination, and discusses its thermal decomposition pathways.
Thermochemical Data
The following tables summarize the available quantitative thermochemical data for this compound. It is important to distinguish between experimentally determined and computationally predicted values.
Table 1: Experimental Thermochemical Data for this compound
| Property | Value | Units | Method | Reference |
| Enthalpy of Vaporization (ΔvapH°) | 49.3 | kJ/mol | Not Specified | --INVALID-LINK--[1][2] |
| Enthalpy of Vaporization (ΔvapH) | 38.1 | kJ/mol | Based on data from 338 to 471 K | --INVALID-LINK--[1][2] |
Table 2: Computationally Derived Thermochemical Data for this compound
| Property | Value | Units | Computational Method | Reference |
| Standard Enthalpy of Formation (ΔfH°gas) | -735.5 ± 6.3 | kJ/mol | G3X (isodesmic reactions) | Theoretical study on organophosphorus(III) compounds.[3] |
Note: The experimental determination of the standard enthalpy of formation for many organophosphorus compounds is challenging due to their toxicity and reactivity.[4][5] Computational chemistry provides valuable estimates for these properties.
Thermal Stability and Decomposition
This compound is generally considered stable under recommended storage conditions.[6] However, at elevated temperatures, it will undergo thermal decomposition. The primary decomposition pathway for dialkyl phosphonates involves the elimination of an alkene to form the corresponding phosphonic acid.[1][4]
Upon combustion, this compound is expected to produce toxic fumes of phosphorus oxides, carbon monoxide, and carbon dioxide.[6]
Proposed Thermal Decomposition Pathway:
The thermal decomposition of this compound likely proceeds through a dealkylation reaction, specifically a β-elimination, to yield ethylene (B1197577) and phosphonic acid.
Caption: Proposed thermal decomposition of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of phosphorus trichloride (B1173362) with ethanol (B145695).[7]
Caption: Synthesis of this compound from Phosphorus Trichloride and Ethanol.
Methodology:
-
A reaction flask is charged with ethanol.
-
Phosphorus trichloride is added dropwise to the ethanol while maintaining a controlled temperature.
-
The reaction mixture is stirred for a specified period.
-
The crude product is then purified, typically by distillation under reduced pressure, to yield pure this compound.
For a detailed, specific procedure, refer to established synthetic protocols.[7]
Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry
Objective: To experimentally determine the standard enthalpy of combustion (ΔcH°) and subsequently calculate the standard enthalpy of formation (ΔfH°) of this compound.
Methodology:
-
Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible inside the combustion bomb.
-
Combustion: The bomb is pressurized with a known excess of pure oxygen and the sample is ignited.
-
Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.
-
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and P₄O₁₀).
Caption: Workflow for the determination of the enthalpy of formation.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve provides the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of decomposition.
Caption: General workflow for Thermogravimetric Analysis.
Heat Capacity Measurement by Differential Scanning Calorimetry (DSC)
Objective: To determine the heat capacity (Cp) of this compound as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample and Reference Preparation: A precisely weighed sample of this compound is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
Measurement Runs:
-
Baseline: Run the DSC with two empty pans to obtain a baseline.
-
Standard: Run the DSC with a standard material of known heat capacity (e.g., sapphire).
-
Sample: Run the DSC with the this compound sample.
-
-
Temperature Program: All runs are performed under the same temperature program, which typically involves heating the sample at a constant rate over the desired temperature range.
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, standard, and baseline runs.
Conclusion
This technical guide provides a summary of the currently available thermochemical data and stability information for this compound. While experimental data for some key properties, such as the standard enthalpy of formation, remain scarce, a combination of existing experimental values, computational predictions, and an understanding of the behavior of analogous compounds allows for a reasonably comprehensive overview. The provided experimental protocols offer a foundation for researchers to conduct further studies to fill the existing data gaps, leading to a more complete and accurate thermochemical profile of this important organophosphorus compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of Dimethyl Methylphosphonate Adsorption and Decomposition on Zirconium Hydroxide Using Variable Temperature In Situ Attenuated Total Reflection Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Methodological & Application
The Horner-Wadsworth-Emmons Reaction: A Versatile Tool for Alkene Synthesis in Research and Drug Development
Application Notes and Protocols
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of carbon-carbon double bonds, making it an indispensable tool in modern organic chemistry, particularly in the fields of natural product synthesis and drug discovery.[1][2][3] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene, typically with a strong preference for the (E)-isomer, and a water-soluble phosphate (B84403) byproduct that is easily removed during workup.[4][5][6] These characteristics offer significant advantages over the traditional Wittig reaction, including enhanced reactivity of the carbanion and simplified purification.[6]
This document provides detailed application notes and experimental protocols for conducting the Horner-Wadsworth-Emmons reaction using diethyl phosphonates, tailored for researchers, scientists, and drug development professionals.
Key Advantages of the Horner-Wadsworth-Emmons Reaction
-
Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts in the Wittig reaction, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[1][6]
-
Simplified Purification: The dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture through simple aqueous extraction, which is a significant advantage over the often-problematic removal of triphenylphosphine (B44618) oxide in the Wittig reaction.[4][7]
-
Stereochemical Control: The HWE reaction generally provides excellent stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene.[1][8] Furthermore, modifications to the reaction conditions and the phosphonate (B1237965) reagent can be employed to selectively synthesize the (Z)-alkene.[7]
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism initiated by the deprotonation of the phosphonate at the α-carbon to generate a phosphonate carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate. This intermediate then cyclizes to form an oxaphosphetane, which subsequently collapses to yield the alkene and the phosphate byproduct.[1][5]
The stereochemical outcome of the reaction is influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the nature of the base and cation, and the reaction temperature.[1] Generally, the formation of the (E)-alkene is favored due to the thermodynamic stability of the anti-oxaphosphetane intermediate. However, modifications such as the Still-Gennari protocol, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations, can favor the formation of the (Z)-alkene.[9]
Data Presentation: Performance of Diethyl Phosphonates in the HWE Reaction
The following tables summarize the typical performance of diethyl phosphonate reagents in the Horner-Wadsworth-Emmons reaction with various aldehydes under standard conditions.
Table 1: Reaction of Triethyl Phosphonoacetate with Various Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 0 to rt | 95 | >95:5 |
| 4-Nitrobenzaldehyde | NaH | THF | 0 to rt | 92 | >98:2 |
| 4-Methoxybenzaldehyde | NaH | THF | 0 to rt | 94 | >95:5 |
| Cinnamaldehyde | NaH | THF | 0 to rt | 85 | >90:10 |
| Cyclohexanecarboxaldehyde | NaH | THF | 0 to rt | 88 | >95:5 |
| Hexanal | NaH | THF | 0 to rt | 82 | >95:5 |
Note: Yields and selectivities are representative and can vary based on specific reaction conditions and purity of reagents.
Table 2: Comparison of Reaction Conditions for Base-Sensitive Aldehydes (Masamune-Roush Conditions)
| Aldehyde | Phosphonate | Base | Additive | Solvent | Yield (%) | E:Z Ratio |
| Citronellal | Triethyl phosphonoacetate | DBU | LiCl | Acetonitrile (B52724) | 85 | >95:5 |
| 3-Phenylpropanal | Triethyl phosphonoacetate | TEA | LiCl | THF | 80 | >95:5 |
DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, TEA = Triethylamine (B128534)
Experimental Protocols
Herein are detailed protocols for performing the Horner-Wadsworth-Emmons reaction using diethyl phosphonates under standard and modified conditions.
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
Materials:
-
This compound reagent (e.g., Triethyl phosphonoacetate) (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the this compound reagent (1.1 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
Materials:
-
This compound reagent (1.2 eq)
-
Aldehyde (1.0 eq)
-
Lithium chloride (LiCl, anhydrous) (1.5 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Acetonitrile or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (1.5 eq).
-
Add anhydrous acetonitrile or THF to the flask.
-
Add the this compound reagent (1.2 eq) to the suspension.
-
Add the aldehyde (1.0 eq) to the mixture.
-
Finally, add DBU or triethylamine (1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow
Caption: A general experimental workflow for the HWE reaction.
Application in Drug Development: Synthesis of a Prostaglandin Analog
Caption: Application of the HWE reaction in synthesizing a key intermediate for a drug candidate.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Diethyl Phosphonate as a Reagent in Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphonate (B1237965) is a versatile and crucial reagent in the synthesis of a wide array of organophosphorus pesticides. Its reactive phosphorus-hydrogen bond and the diethyl ester groups make it an excellent precursor for the formation of carbon-phosphorus bonds, a key structural feature in many herbicides, insecticides, and fungicides. This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the synthesis of prominent pesticides utilizing diethyl phosphonate and its derivatives.
Key Synthetic Reactions
The utility of this compound in pesticide synthesis primarily revolves around its ability to undergo several key transformations:
-
Michaelis-Arbuzov Reaction: This reaction is a cornerstone for the formation of a C-P bond. It involves the reaction of a trialkyl phosphite (B83602) (often formed in situ from this compound) with an alkyl halide.
-
Pudovik Reaction: This is the addition of a dialkyl phosphite to a carbonyl compound, typically an aldehyde or ketone, to form an α-hydroxy phosphonate.
-
Kabachnik–Fields Reaction: A three-component reaction between a carbonyl compound, an amine, and a dialkyl phosphite to produce an α-aminophosphonate.
These fundamental reactions, often in combination with other synthetic steps, allow for the construction of the complex molecular architectures of modern pesticides.
Herbicide Synthesis: Glyphosate (B1671968)
Glyphosate, the active ingredient in many broad-spectrum herbicides, can be synthesized through various routes, with some involving a phosphonate intermediate derived from diethyl phosphite. One common method is the phosphonomethylation of glycine (B1666218).
Experimental Protocol: Synthesis of N-(Phosphonomethyl)glycine (Glyphosate)
This protocol outlines a general laboratory-scale synthesis of glyphosate via the condensation of dimethyl phosphite (a close analog of diethyl phosphite, often used in these syntheses), glycine, and formaldehyde, followed by hydrolysis.[1][2]
Materials:
-
Paraformaldehyde
-
Methanol
-
Glycine
-
Dimethyl phosphite
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521)
Procedure:
-
Depolymerization of Paraformaldehyde: In a reaction vessel equipped with a stirrer and a reflux condenser, combine paraformaldehyde (1.0 eq), methanol, and triethylamine (as a catalyst). Heat the mixture to 40-50°C and stir for 30-40 minutes until the paraformaldehyde is fully depolymerized.
-
Addition of Glycine: To the solution from step 1, add glycine (1.0 eq) and continue stirring at 40-47°C for approximately 1 hour to form an intermediate.
-
Condensation with Dimethyl Phosphite: To the reaction mixture, add dimethyl phosphite (1.0-1.2 eq) and heat to 50-60°C for 60-80 minutes to facilitate the condensation reaction.
-
Hydrolysis: After the condensation is complete, carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux (approximately 110-120°C) for 4-6 hours to hydrolyze the phosphonate ester and other intermediates.
-
Isolation and Purification: Cool the reaction mixture and adjust the pH to approximately 1.0-1.5 with a sodium hydroxide solution to precipitate the glyphosate. The precipitate can be collected by filtration, washed with cold water, and dried to yield the final product.
| Parameter | Value | Reference |
| Glyphosate Yield | 77-80% | [2] |
| Glyphosate Purity | 86-95% | [2] |
Mechanism of Action: Glyphosate
Glyphosate is a potent inhibitor of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[3][4] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals, which accounts for its selective toxicity.[3][4] Inhibition of EPSP synthase leads to a depletion of these essential amino acids, ultimately causing plant death.
Caption: Glyphosate inhibits the EPSP synthase in the shikimate pathway.
Herbicide Synthesis: Glufosinate (B12851)
Glufosinate is another broad-spectrum herbicide. Its synthesis can be achieved through various routes, often involving a diethyl methylphosphonite intermediate, which can be prepared from diethyl phosphite.
Experimental Protocol: Synthesis of Glufosinate Ammonium (B1175870)
The following is a generalized protocol based on patented synthesis routes.
Materials:
-
Diethyl phosphite
-
Triethylamine (or another suitable base)
-
Reducing agent (e.g., LiAlH4)
-
Acrolein
-
Sodium Cyanide
-
Hydrochloric Acid
Procedure:
-
Synthesis of Diethyl Methylphosphonate (B1257008): In a pressure reactor, react diethyl phosphite with chloromethane gas in the presence of an acid-binding agent like triethylamine. The reaction is typically carried out at a temperature between 80-120°C. The resulting diethyl methylphosphonate is then isolated.
-
Reduction to Diethyl Methylphosphonite: The diethyl methylphosphonate is reduced to diethyl methylphosphonite using a suitable reducing agent.
-
Reaction with Acrolein: The diethyl methylphosphonite is then reacted with acrolein to form an intermediate.
-
Strecker Synthesis: The intermediate from the previous step undergoes a Strecker synthesis with ammonia and sodium cyanide to introduce the amino and nitrile groups.
-
Hydrolysis: The resulting aminonitrile is hydrolyzed with hydrochloric acid to yield glufosinate, which is then converted to its ammonium salt.
| Parameter | Value | Reference |
| Diethyl Methylphosphonite Yield | 80-92% | [4] |
| Glufosinate-Ammonium (B1218520) Yield | >80% | [5] |
Mechanism of Action: Glufosinate
Glufosinate is an irreversible inhibitor of glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants.[6] Inhibition of this enzyme leads to the accumulation of toxic levels of ammonia and a deficiency in glutamine, an essential amino acid.[6] This disrupts photosynthesis and ultimately leads to plant death.
Caption: Glufosinate inhibits glutamine synthetase, leading to toxic ammonia buildup.
Fungicide Synthesis: Diethyl Arylphosphonates
This compound is a precursor for the synthesis of various fungicidal compounds. The Michaelis-Arbuzov reaction is commonly employed to create diethyl arylphosphonates, which have shown efficacy against various fungal pathogens.
Experimental Protocol: Synthesis of Diethyl p-Methoxyphenylphosphonate
This protocol is based on a typical Michaelis-Arbuzov reaction for the synthesis of a phosphonate-based fungicide.[3]
Materials:
-
Triethyl phosphite
-
p-Bromoanisole
-
Dry Benzene (B151609) (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethyl phosphite (1.0 eq) and p-bromoanisole (1.0 eq) in dry benzene.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the benzene solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure diethyl p-methoxyphenylphosphonate.
| Parameter | Value | Reference |
| Yield | Varies depending on specific aryl halide | [3] |
| Purity | High, after purification | [3] |
Mechanism of Action: Phosphonate Fungicides
Phosphonate fungicides exhibit a dual mode of action. They can directly inhibit the growth of oomycete pathogens, and they can also stimulate the plant's natural defense mechanisms, a phenomenon known as systemic acquired resistance (SAR). This leads to the production of phytoalexins and other defense-related compounds that help the plant resist infection.
Caption: Phosphonate fungicides have both direct and indirect modes of action.
Conclusion
This compound and its derivatives are indispensable reagents in the synthesis of a diverse range of pesticides. The ability to readily form C-P bonds through well-established reactions like the Michaelis-Arbuzov, Pudovik, and Kabachnik-Fields reactions provides a powerful platform for the development of novel and effective agrochemicals. Understanding the detailed synthetic protocols and the mechanisms of action of these pesticides is crucial for researchers in the fields of chemistry, agriculture, and drug development.
References
- 1. CN113185548A - Glyphosate synthesis method for improving utilization rate of dimethyl phosphite - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. arpapress.com [arpapress.com]
- 4. CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents [patents.google.com]
- 5. CN102372739A - Method for synthesizing glufosinate - Google Patents [patents.google.com]
- 6. agrofarmchemical.com [agrofarmchemical.com]
Application of Diethyl Phosphonate in Flame Retardant Formulations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphonate (B1237965) and its derivatives, such as diethyl ethylphosphonate (DEEP), are highly effective organophosphorus flame retardants utilized in a variety of polymer systems.[1][2] Their popularity stems from their halogen-free nature, high phosphorus content, and efficacy in reducing the flammability of materials like polyurethanes, epoxy resins, and polyesters.[1][2] These compounds function through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion, making them a versatile tool in the development of fire-safe materials.[3][4] This document provides detailed application notes and experimental protocols for the use of diethyl phosphonate and its analogues in flame retardant formulations.
Mechanism of Action
Organophosphorus flame retardants like this compound operate on two primary fronts during polymer combustion: the gas phase and the condensed phase.
-
Gas-Phase Inhibition: When the polymer is heated, the phosphonate compound volatilizes and decomposes, releasing phosphorus-containing radicals (e.g., PO•, HPO•).[1][4] These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals.[4][5] This process reduces the flame intensity and heat feedback to the polymer surface.
-
Condensed-Phase Charring: In the solid material (condensed phase), the decomposition of this compound can promote the formation of a stable, insulating char layer on the polymer surface.[6] This char acts as a physical barrier, limiting the release of flammable volatiles and shielding the underlying polymer from heat and oxygen.[6][7] In synergistic formulations, for instance with ammonium (B1175870) polyphosphate (APP), the phosphonate contributes to the gas-phase mechanism while APP promotes the formation of an intumescent char layer in the condensed phase.[1]
Mandatory Visualization
The following diagrams illustrate the flame retardant mechanism of this compound and a typical experimental workflow for evaluating flame retardant formulations.
Data Presentation
The following tables summarize the performance of diethyl ethylphosphonate (DEEP) and other phosphonates in various polymer systems.
Table 1: Flame Retardant Performance of Diethyl Ethylphosphonate (DEEP) in Rigid Polyurethane Foam (RPUF) [1]
| Formulation (parts per hundred of polyol - php) | LOI (%) | UL-94 Rating | Total Heat Released (MJ/m²) |
| Neat RPUF | 18.6 | No Rating | - |
| 20 php DEEP | - | - | 23.43 |
| 20 php APP | 22.7 | No Rating | - |
| 5 php APP + 15 php DEEP | 24.9 | V-0 | 23.43 |
| 15 php APP + 5 php DEEP | - | V-0 | - |
Table 2: Performance of Phosphonate Flame Retardants in Epoxy Resin [7][8]
| Polymer System | Flame Retardant (wt%) | LOI (%) | UL-94 Rating |
| Neat Epoxy | 0 | 22.5 | No Rating |
| Epoxy | 14% BDMPP* | 33.8 | V-0 |
| Epoxy | 15% ADP** | 29.5 | V-0 |
| Epoxy | 3.2% ADP + 1.6% MPP*** | 33.5 | V-0 |
*BDMPP: bis(2,6-dimethyphenyl) phenylphosphonate[7] **ADP: Aluminum diethylphosphinate[8] ***MPP: Melamine polyphosphate[9]
Experimental Protocols
Protocol 1: Preparation of Flame-Retardant Rigid Polyurethane Foam (RPUF)
This protocol is adapted from the one-pot, free-rising method.[1]
Materials:
-
Polyether polyol
-
Polymeric diphenylmethane (B89790) diisocyanate (PAPI)
-
Diethyl ethylphosphonate (DEEP)
-
Ammonium polyphosphate (APP) (if creating a synergistic formulation)
-
Surfactant (e.g., silicone-based)
-
Catalyst (e.g., amine-based)
-
Blowing agent (e.g., distilled water)
-
Paper mold
Procedure:
-
Pre-mix the polyether polyol, DEEP, APP (if applicable), surfactant, catalyst, and distilled water in a container.
-
Stir the mixture vigorously until a homogeneous solution is obtained.
-
Add the PAPI to the mixture and continue to stir vigorously.
-
Once the mixture becomes a light brown, sticky liquid, pour it into the paper mold.
-
Allow the foam to free-rise and solidify, which typically occurs within a few minutes.
-
Cure the foam in an oven at 65°C for 36 hours.[1]
-
After curing, cut the foam into the required dimensions for flammability testing.
Protocol 2: Preparation of Flame-Retardant Epoxy Resin
This protocol describes a general method for incorporating a liquid phosphonate flame retardant into an epoxy resin system.[10]
Materials:
-
Epoxy resin (e.g., diglycidyl ether of bisphenol A)
-
Curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS)
-
This compound or its derivative
-
Mold
Procedure:
-
Preheat the epoxy resin to 100°C.
-
Add the desired amount of this compound to the preheated epoxy resin.
-
Stir the mixture at 100°C until a homogeneous solution is obtained.
-
Add the curing agent (DDS) to the mixture and continue stirring until it is thoroughly blended.
-
Degas the mixture under a vacuum to remove any entrapped air bubbles.
-
Pour the degassed mixture into a pre-heated mold.
-
Cure the resin in an air convection oven according to a specific curing schedule (e.g., 150°C for 3 hours followed by 180°C for 5 hours).[10]
-
Allow the cured samples to cool to room temperature slowly before demolding.
-
Cut the cured resin into the required dimensions for flammability testing.
Protocol 3: Limiting Oxygen Index (LOI) Test
This protocol is based on the ASTM D2863 and ISO 4589 standards.[1]
Apparatus:
-
Oxygen index instrument
Specimen Dimensions:
-
For RPUF: 100 mm x 10 mm x 10 mm[1]
-
For rigid plastics: Typically 70-150 mm long, 10 mm wide, and 4 mm thick.
Procedure:
-
Place the conditioned specimen vertically in the center of the glass chimney of the oxygen index instrument.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
-
Ignite the top end of the specimen.
-
Adjust the oxygen concentration in the gas mixture, decreasing it until the flame self-extinguishes within a specified time or after burning a certain length.
-
The Limiting Oxygen Index is the minimum percentage of oxygen that just supports flaming combustion of the material under the test conditions.
-
Conduct the test on at least three specimens and report the average value.[11]
Protocol 4: UL-94 Vertical Burning Test
This protocol is based on the ASTM D3014 standard for polyurethane foams.[1]
Apparatus:
-
UL-94 vertical burn test chamber
-
Burner with a specified flame height
-
Timer
-
Cotton pad
Specimen Dimensions:
-
For RPUF: 200 mm x 15 mm x 15 mm[1]
-
For rigid plastics: Typically 125 mm x 13 mm with a thickness not exceeding 13 mm.
Procedure:
-
Mount the specimen vertically in the test chamber.
-
Place a dry cotton pad on a horizontal surface 300 mm below the lower end of the specimen.
-
Apply a specified flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
As soon as the flaming ceases, immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time.
-
Record whether any flaming drips ignite the cotton pad below.
-
Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.
Protocol 5: Cone Calorimetry Test
This protocol is based on the ASTM E1354 and ISO 5660 standards.[1][12]
Apparatus:
-
Cone calorimeter
Specimen Dimensions:
-
100 mm x 100 mm, with a maximum thickness of 50 mm.[12]
Procedure:
-
Wrap the specimen in aluminum foil, leaving the top surface exposed.
-
Place the wrapped specimen on the load cell below the conical heater.
-
Expose the specimen to a specified heat flux (e.g., 35 kW/m² or 50 kW/m²).[1][13]
-
A spark igniter is positioned above the sample to ignite the pyrolysis gases.
-
During combustion, continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.
-
From these measurements, calculate key parameters such as the heat release rate (HRR), total heat released (THR), time to ignition (TTI), and smoke production rate (SPR).
-
The test is typically continued until flaming ceases or for a predetermined duration.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.tue.nl [pure.tue.nl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jresm.org [jresm.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Diethyl Phosphonate Addition to Aldehydes (Pudovik Reaction)
Introduction
The addition of diethyl phosphonate (B1237965) (also known as diethyl phosphite) to aldehydes is a fundamental carbon-phosphorus bond-forming reaction, commonly known as the Pudovik reaction. This reaction is a highly efficient method for the synthesis of α-hydroxyphosphonates, which are important compounds in medicinal chemistry and materials science due to their biological activity and utility as synthetic intermediates.[1] This protocol outlines a general procedure for this transformation, along with variations in catalytic systems and a summary of representative data.
Reaction Principle
The core of the Pudovik reaction involves the nucleophilic addition of the phosphorus atom of diethyl phosphonate to the electrophilic carbonyl carbon of an aldehyde.[2][3] The reaction is typically base-catalyzed, where the base deprotonates the this compound to form a more nucleophilic phosphite (B83602) anion. This anion then attacks the aldehyde, and subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate product.
Experimental Protocols
This section details a general, representative protocol for the this compound addition to an aromatic aldehyde using a simple base catalyst, triethylamine (B128534).
Materials and Equipment
-
Reagents:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound
-
Triethylamine (Et3N)
-
n-Pentane
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
-
General Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and a minimal amount of acetone to dissolve the reagents.
-
Catalyst Addition: Add triethylamine (10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add n-pentane to the mixture and cool it to 5 °C to induce crystallization of the product.
-
Isolation: Collect the crystalline product by filtration using a Büchner funnel. Wash the crystals with cold n-pentane.
-
Purification (if necessary): If the product is not pure, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.
Alternative Catalytic Systems
Numerous catalysts can be employed for the Pudovik reaction, often under milder and more environmentally friendly conditions. Some alternatives include:
-
Potassium Phosphate (K3PO4): An inexpensive and efficient catalyst that often leads to short reaction times and requires a simple extraction for work-up.[4]
-
Piperazine: Can be used under solvent-free grinding conditions at room temperature, offering a green and rapid procedure.[1]
-
Quaternary Ammonium Hydroxide Ion Exchange Resin: A solid-supported base that allows for a mild and efficient reaction with easy catalyst removal by filtration.[5][6]
-
Potassium Bisulfate (KHSO4): An effective catalyst for the reaction under solvent-free conditions at ambient temperature.[7]
Data Presentation
The following table summarizes the results for the this compound addition to various aldehydes using different catalytic systems, showcasing the versatility of the Pudovik reaction.
| Entry | Aldehyde | Catalyst | Reaction Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperazine (grinding) | 5 | 95 | [1] |
| 2 | 4-Chlorobenzaldehyde | Piperazine (grinding) | 4 | 98 | [1] |
| 3 | 4-Methoxybenzaldehyde | Piperazine (grinding) | 6 | 94 | [1] |
| 4 | 2-Naphthaldehyde | Piperazine (grinding) | 8 | 92 | [1] |
| 5 | Benzaldehyde | KHSO4 (neat) | 15 | 94 | [7] |
| 6 | 4-Methylbenzaldehyde | KHSO4 (neat) | 20 | 96 | [7] |
| 7 | 4-Nitrobenzaldehyde | KHSO4 (neat) | 10 | 98 | [7] |
| 8 | Cinnamaldehyde | KHSO4 (neat) | 25 | 90 | [7] |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the base-catalyzed addition of this compound to an aldehyde.
Caption: Mechanism of the Pudovik Reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of α-hydroxyphosphonates via the Pudovik reaction.
Caption: General Experimental Workflow.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 3. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of α-Hydroxy Phosphonates Using a Solid Supported Base | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of Diethyl Phosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of various diethyl phosphonate (B1237965) derivatives utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced product purity, aligning with the principles of green chemistry.[1][2][3] Organophosphorus compounds, particularly phosphonates, are of significant interest in medicinal and agricultural industries due to their diverse biological activities.[4][5]
Core Concepts of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat. This process is fundamentally different from conventional heating, which relies on conduction and convection. In MAOS, microwave energy couples directly with polar molecules and ionic species, leading to rapid and uniform volumetric heating.[1][2] This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and can also promote reaction pathways that are less accessible under traditional heating conditions.[1]
Key advantages of this technology include:
-
Rapid Reaction Rates: Reactions that take hours or even days to complete using conventional heating can often be accomplished in minutes.[3][6]
-
Higher Yields: The precise and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[3][7]
-
Energy Efficiency: Microwave reactors heat only the reaction mixture, not the vessel itself, leading to significant energy savings.[2]
-
Green Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[1][2]
Experimental Setups and Workflows
Modern microwave synthesis is typically performed in dedicated single-mode or multi-mode microwave reactors.[1] Single-mode reactors are common for laboratory-scale synthesis and provide a high-intensity, homogenous electromagnetic field.[2] The general workflow for microwave-assisted synthesis is straightforward and amenable to rapid optimization and library generation.
Caption: General workflow for microwave-assisted synthesis of diethyl phosphonate derivatives.
Application Protocol 1: Multicomponent Synthesis of Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate
This protocol describes the one-pot, three-component synthesis of a biologically relevant heterocyclic phosphonate via the condensation of a salicylaldehyde (B1680747) derivative, malononitrile (B47326), and diethyl phosphite.[8][9] This multicomponent reaction strategy is highly efficient and atom-economical.[4]
Experimental Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine salicylaldehyde (1.0 mmol, 0.11 mL), malononitrile (1.0 mmol, 0.07 g), and diethyl phosphite (1.0 mmol, 0.13 mL).[8]
-
Catalyst Addition: Add the desired catalyst (e.g., 15 mol% triethylamine (B128534) (TEA), 0.021 mL).[8][9]
-
Microwave Irradiation: Seal the vial and place it in a CEM Discover® microwave reactor.[8] Irradiate the mixture at 80°C for 45 minutes. The reaction progress can be monitored by TLC or HPLC.
-
Work-up and Purification: After cooling the reaction vessel to room temperature, the crude product is purified. For many aminophosphonates, the product may precipitate upon cooling and can be isolated by filtration and washing with a cold solvent like diethyl ether.[10] If necessary, the product can be purified by column chromatography on silica (B1680970) gel.[9]
Data Summary: Optimization of Reaction Conditions
The synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate has been optimized with respect to catalyst, temperature, and reaction time. The following table summarizes the results obtained using triethylamine (TEA) as the catalyst under solvent-free conditions.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 5 | 60 | 30 | 38 |
| 2 | 5 | 80 | 30 | 57 |
| 3 | 10 | 80 | 30 | 72 |
| 4 | 10 | 80 | 45 | 88 |
| 5 | 15 | 80 | 30 | 86 |
| 6 | 15 | 80 | 45 | 100 (93 isolated) |
Data sourced from references[8][9]. Yields are based on HPLC analysis, with the isolated yield for the optimized reaction in parentheses.
Application Protocol 2: Synthesis of α-Aminophosphonates via the Pudovik Reaction
The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to an imine.[10][11] This reaction is highly amenable to microwave assistance and can be performed in a one-pot, three-component fashion (Kabachnik-Fields reaction) or as a two-step process with a pre-formed imine.[11] The following protocol details a catalyst-free, microwave-assisted Pudovik reaction.
Logical Relationship of Key Synthetic Routes
Caption: Relationship between Kabachnik-Fields and Pudovik reactions for α-aminophosphonate synthesis.
Experimental Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (e.g., benzaldehyde, 1.0 eq.), the amine (e.g., aniline, 1.0 eq.), and diethyl phosphite (1.1 eq.).[10]
-
Solvent Addition: Add absolute ethanol (B145695) (3 mL) to facilitate the handling of solid reactants.[10]
-
Microwave Irradiation: Seal the vial and irradiate in a microwave synthesizer at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes).[10]
-
Product Isolation: After cooling, the product often precipitates from the solution. Isolate the solid by filtration and wash with cold diethyl ether to afford the pure α-aminophosphonate.[10]
Data Summary: Representative Yields for α-Aminophosphonate Synthesis
The following table provides examples of yields obtained for the synthesis of various α-aminophosphonates using microwave-assisted, catalyst-free conditions.
| Aldehyde | Amine | Product | Yield (%) | Reference |
| Benzaldehyde | Aniline | Diethyl ((phenylamino)(phenyl)methyl)phosphonate | 94 | [10] |
| 4-Chlorobenzaldehyde | Aniline | Diethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate | 92 | [10] |
| Benzaldehyde | Cyclohexylamine | Diethyl ((cyclohexylamino)(phenyl)methyl)phosphonate | 87 | [11] |
| 4-Methoxybenzaldehyde | Benzylamine | Diethyl ((benzylamino)(4-methoxyphenyl)methyl)phosphonate | 91 | [12] |
Application Protocol 3: Michaelis-Arbuzov Reaction for Diethyl Alkylphosphonates
The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds.[13] Microwave irradiation significantly accelerates this reaction, allowing for the rapid synthesis of compounds like diethyl isopropylphosphonate, a valuable synthetic intermediate.[13]
Experimental Protocol
-
Reagent Preparation: In a fume hood, add triethyl phosphite (1.0 equivalent) and an alkyl halide such as isopropyl bromide or iodide (1.0-1.2 equivalents) to a microwave synthesis vial equipped with a magnetic stir bar.[13] Caution: This reaction can be exothermic.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a temperature between 120-160°C for 10-30 minutes. Safety Note: Pressure can build up in the reaction vial; ensure proper sealing and allow the vial to cool completely before opening.[13]
-
Work-up and Purification: After cooling, the excess alkyl halide and the ethyl halide byproduct are removed under reduced pressure using a rotary evaporator. The resulting crude diethyl alkylphosphonate can be purified by vacuum distillation if necessary.[13]
Data Summary: Microwave vs. Conventional Heating for Phosphonate Synthesis
This table illustrates the significant rate enhancement achieved with microwave heating compared to conventional oil bath heating for a representative phosphonate dealkylation reaction, a related transformation.
| Reaction Solvent | Heating Method | Temperature (°C) | Time (min) | Yield (%) |
| Sulfolane | Microwave | 150 | 5 | >99 |
| Sulfolane | Conventional | 150 | 180 | >99 |
| Acetonitrile | Microwave | 150 | 10 | >99 |
| Acetonitrile | Conventional | 150 | 480 | >99 |
| 1,4-Dioxane | Microwave | 150 | 30 | >99 |
| 1,4-Dioxane | Conventional | 150 | 1440 | 85 |
Data adapted from a study on the dealkylation of methylphosphonates, demonstrating the general principle of microwave acceleration.[14]
Applications in Drug Development
This compound derivatives are crucial building blocks in medicinal chemistry.[15] The phosphonate moiety is often used as a non-hydrolyzable mimic of phosphate (B84403) groups, which are ubiquitous in biological systems.[16][17] This makes them effective inhibitors of enzymes that process phosphate substrates.[16]
Notable applications include:
-
Antiviral Agents: Acyclic nucleoside phosphonates like Tenofovir and Adefovir are cornerstone drugs for the treatment of HIV and HBV infections.[16]
-
Antibacterial Agents: Certain phosphonates exhibit antibacterial activity by targeting essential bacterial enzymes.[5][15]
-
Anticancer Agents: The phosphonate group can be incorporated into molecules to improve their metabolic stability and cell permeability, leading to potential anticancer therapeutics.[5][18]
-
Bone Targeting Agents: Bisphosphonates are widely used to treat bone disorders like osteoporosis.[18]
The rapid and efficient synthesis of diverse libraries of phosphonate derivatives using microwave technology can significantly accelerate the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. ijrpas.com [ijrpas.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 17. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Diethyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of diethyl phosphonate (B1237965) with various organic electrophiles, a transformation widely known as the Hirao reaction. This powerful C-P bond-forming reaction is instrumental in the synthesis of aryl and vinyl phosphonates, which are key intermediates in medicinal chemistry, materials science, and organic synthesis.
The following sections detail various protocols, from traditional methods to more recent, optimized procedures that offer improved efficiency, broader substrate scope, and greener reaction conditions.
Introduction to the Hirao Reaction
First reported by Hirao and coworkers in the early 1980s, this reaction involves the coupling of a dialkyl phosphite, such as diethyl phosphonate, with an aryl or vinyl halide catalyzed by a palladium complex.[1][2] The general transformation is depicted below:
Caption: General scheme of the Hirao cross-coupling reaction.
The reaction has become a cornerstone for the synthesis of organophosphorus compounds due to its reliability and functional group tolerance.[1] Over the years, significant improvements have been made to the original protocol, including the development of new catalyst systems, the use of additives to accelerate the reaction, and the application of microwave irradiation to reduce reaction times.[3][4]
Catalytic Cycle
The mechanism of the palladium-catalyzed cross-coupling of this compound with aryl halides generally proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
Caption: Simplified catalytic cycle for the Hirao reaction.
Experimental Protocols
Protocol 1: Traditional Hirao Coupling using Pd(PPh₃)₄
This protocol is based on the original work by Hirao and is suitable for the coupling of aryl iodides and bromides with this compound.[1]
Materials:
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Toluene (B28343) (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.5 mmol), and triethylamine (2.0 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the reactants.
-
Add Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove triethylammonium (B8662869) salts and wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired aryl phosphonate.
Protocol 2: Improved Hirao Coupling using Pd(OAc)₂/dppf
This modified protocol offers improved yields and is effective for a broader range of substrates, including some aryl chlorides.[1]
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Aryl halide (e.g., 2-chloropyrazine)
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or dioxane)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol, 1 mol%) and dppf (0.012 mmol, 1.2 mol%).
-
Add the anhydrous solvent (3 mL) and stir for 10 minutes to form the catalyst complex.
-
Add the aryl halide (1.0 mmol), this compound (1.2 mmol), and triethylamine (1.5 mmol) to the flask.
-
Heat the reaction mixture to 80-100 °C and monitor its progress.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1, followed by purification by column chromatography.
Protocol 3: Microwave-Assisted "Green" Hirao Coupling
This protocol utilizes microwave irradiation to significantly reduce reaction times and can be performed under solvent-free conditions or in an environmentally benign solvent like polyethylene (B3416737) glycol (PEG).[4][5]
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] or Pd(PPh₃)₄
-
Aryl bromide
-
This compound
-
Triethylamine (Et₃N)
-
Microwave reactor vials
Procedure (Solvent-Free):
-
In a microwave reactor vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), triethylamine (1.5 mmol), and Pd(OAc)₂ (0.05 mmol, 5 mol%).[5]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-175 °C) for a short duration (e.g., 5-15 minutes).[5]
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).
-
Proceed with the work-up and purification as outlined in the previous protocols.
Quantitative Data Summary
The following tables summarize representative yields for the palladium-catalyzed cross-coupling of this compound with various aryl halides under different reaction conditions.
Table 1: Coupling of Various Aryl Halides with this compound using Pd(OAc)₂/dppf Catalyst System [1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 2-Chloropyrazine | Diethyl (pyrazin-2-yl)phosphonate | 67 |
| 2 | 4-Bromopyridine | Diethyl (pyridin-4-yl)phosphonate | 85 |
| 3 | 2-Bromopyridine | Diethyl (pyridin-2-yl)phosphonate | 92 |
| 4 | 4-Iodotoluene | Diethyl (p-tolyl)phosphonate | 95 |
| 5 | 4-Bromoanisole | Diethyl (4-methoxyphenyl)phosphonate | 91 |
Table 2: Microwave-Assisted Coupling of Aryl Bromides with this compound [5]
| Entry | Aryl Bromide | Catalyst (mol%) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (5) | 150 | 5 | 93 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (5) | 150 | 5 | 95 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (5) | 150 | 5 | 96 |
| 4 | 3-Bromoacetophenone | Pd(OAc)₂ (10) | 175 | 5 | 99 |
| 5 | 4-Bromoacetophenone | Pd(OAc)₂ (5) | 175 | 5 | 80 |
Experimental Workflow Diagram
The general workflow for setting up a palladium-catalyzed cross-coupling reaction with this compound is illustrated below.
Caption: General experimental workflow for Hirao coupling.
Applications in Drug Development
Aryl phosphonates and their derivatives are of significant interest in drug development due to their role as stable mimics of phosphate (B84403) esters and their ability to act as transition-state analogs for enzymatic reactions. The palladium-catalyzed C-P coupling reaction provides a versatile tool for incorporating the phosphonate moiety into complex organic molecules, including active pharmaceutical ingredients (APIs).[6] This methodology is crucial for the synthesis of novel therapeutic agents targeting a wide range of diseases.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile method for the synthesis of aryl and vinyl phosphonates. The development of improved catalyst systems and reaction conditions, such as the use of Pd(OAc)₂/dppf and microwave-assisted protocols, has significantly enhanced the efficiency and applicability of this reaction.[1][5] These advancements provide researchers and drug development professionals with powerful tools for the construction of valuable organophosphorus compounds.
References
- 1. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pudovik Reaction Involving Diethyl Phosphonate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Pudovik reaction is a fundamental carbon-phosphorus bond-forming reaction that involves the nucleophilic addition of a hydrophosphoryl compound, such as diethyl phosphonate (B1237965), to a carbonyl group or an imine. This reaction is of significant interest in medicinal chemistry and drug development due to its efficiency in synthesizing α-hydroxyphosphonates and α-aminophosphonates, which are important structural motifs in various biologically active molecules. These compounds can act as mimics of amino acids, enzyme inhibitors, and haptens for catalytic antibodies. This document provides detailed protocols and application notes for performing the Pudovik reaction using diethyl phosphonate with various substrates and catalytic systems.
Reaction Mechanism and Scope
The Pudovik reaction is typically catalyzed by a base, which deprotonates the this compound to form a reactive phosphite (B83602) anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the carbonyl or imine group. Subsequent protonation of the resulting alkoxide or amide yields the final α-hydroxyphosphonate or α-aminophosphonate product. The reaction can also be promoted by Lewis acids or under catalyst-free conditions, sometimes with the aid of microwave irradiation.
The substrate scope of the Pudovik reaction is broad and includes a wide range of aldehydes (both aromatic and aliphatic), ketones, and imines. The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and in the case of chiral substrates or catalysts, the stereoselectivity.
Experimental Protocols
Protocol 1: Base-Catalyzed Pudovik Reaction of an Aldehyde with this compound
This protocol describes a general procedure for the triethylamine-catalyzed addition of this compound to an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound
-
Triethylamine (B128534) (TEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 eq).
-
Dissolve the aldehyde in the anhydrous solvent (approximately 0.5 M concentration).
-
Add this compound (1.1 to 1.5 eq) to the solution.
-
Add triethylamine (0.1 to 1.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-hydroxyphosphonate.
Protocol 2: Asymmetric Pudovik Reaction using a Chiral Catalyst
This protocol outlines a general procedure for the enantioselective Pudovik reaction using a chiral catalyst, such as a lanthanoid or titanium alkoxide complex.[1][2]
Materials:
-
Aldehyde
-
This compound
-
Chiral catalyst (e.g., tartrate-modified titanium(IV) alkoxide or a La-Li-BINOL complex)[1][2]
-
Anhydrous, degassed solvent (e.g., THF)
-
Molecular sieves (4 Å)
-
Inert atmosphere glovebox or Schlenk line
-
Cryostat for low-temperature control
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the chiral catalyst (typically 5-20 mol%) to a flame-dried Schlenk flask containing activated molecular sieves.
-
Add the anhydrous, degassed solvent and cool the mixture to the desired temperature (e.g., -20 °C to -78 °C).
-
Add the aldehyde (1.0 eq) to the catalyst solution and stir for a short period.
-
Slowly add this compound (1.2 to 2.0 eq) to the reaction mixture.
-
Stir the reaction at the low temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous NH₄Cl or a buffer solution).
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Data Presentation
The following tables summarize representative quantitative data for the Pudovik reaction with this compound under various catalytic conditions.
Table 1: Base-Catalyzed Pudovik Reaction of Aldehydes with this compound
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | K₃PO₄ (5) | None | 0.5 | 95 | [3] |
| 2 | 4-Chlorobenzaldehyde | Ba(OH)₂ (10) | None | 1 | 92 | [3] |
| 3 | 4-Nitrobenzaldehyde | Triethylamine (1 eq) | None | 2 | 98 | [3] |
| 4 | 2-Nitrobenzaldehyde | DBN (1) | MeCN | - | High | [4] |
| 5 | Diethyl α-oxoethylphosphonate | Diethylamine (5) | Diethyl ether | 8 | 100 (adduct) | [5] |
Table 2: Aza-Pudovik Reaction of Imines with this compound
| Entry | Imine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Benzylideneaniline | MoO₂Cl₂ | THF | 0.1-1 | High | [6] |
| 2 | Various aromatic imines | None | Simple alcohols | - | ~90 | [7] |
Visualizations
Logical Workflow of a Base-Catalyzed Pudovik Reaction
Caption: General workflow for a base-catalyzed Pudovik reaction.
Catalytic Cycle of a Base-Catalyzed Pudovik Reaction
Caption: Catalytic cycle of a base-catalyzed Pudovik reaction.
References
- 1. Enantioselective synthesis of α-hydroxyphosphonates through asymmetric Pudovik reactions with chiral lanthanoid and titanium alkoxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective synthesis of α-hydroxyphosphonates through asymmetric Pudovik reactions with chiral lanthanoid and titanium alkoxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. asynt.com [asynt.com]
- 5. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Diethyl Phosphonate: A Versatile Scaffold for Pharmaceutical Innovation
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Diethyl phosphonate (B1237965) has emerged as a cornerstone building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Its unique physicochemical properties, particularly its ability to act as a stable mimic of phosphate (B84403) and carboxylate groups, have made it an invaluable tool in the design of novel therapeutics. This document provides detailed application notes and experimental protocols for leveraging diethyl phosphonate in pharmaceutical development, with a focus on anticancer and antiviral agent synthesis.
Applications in Pharmaceutical Development
This compound serves as a key precursor in the synthesis of various classes of compounds with significant therapeutic potential. Its applications span across multiple disease areas, primarily due to the advantageous properties imparted by the phosphonate moiety, such as enhanced metabolic stability and unique binding interactions with biological targets.
1. Anticancer Agents:
A significant area of application for this compound is in the development of novel anticancer therapeutics. The phosphonate group is incorporated into various heterocyclic scaffolds to generate compounds with potent cytotoxic activity against a range of cancer cell lines.
-
α-Aminophosphonates: These compounds, synthesized via the Kabachnik-Fields reaction, are analogues of α-amino acids and have demonstrated considerable antitumor activities. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their efficacy against human lung adenocarcinoma (A549), cervical carcinoma (HeLa), breast cancer (MCF-7), and osteosarcoma (U2OS) cell lines.[1][2] Several of these compounds exhibited moderate to high levels of antitumor activity, with some showing more potent inhibitory effects than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1][2] The mechanism of action for some of these derivatives involves cell cycle arrest at the S and G2 phases, leading to apoptosis.[1]
-
Pyridine-Pyrimidine Hybrids: Hybrid molecules incorporating pyridine (B92270) and pyrimidine (B1678525) moieties linked to a phosphonate group have also been synthesized using the Kabachnik-Fields reaction. These compounds have shown promising anticancer activity, with some exhibiting high potency against cell lines such as A549, Hep-G2, HeLa, MCF-7, and HL-60.[3] Further studies have indicated that these compounds can induce apoptosis and may act as inhibitors of kinases like Aurora-A, Aurora-B, CDK5/P25, and mTOR.[3]
2. Antiviral Agents:
This compound is a critical starting material for the synthesis of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral drugs. These compounds act as mimics of natural nucleotides and interfere with viral DNA synthesis.
-
Adefovir and Tenofovir: The synthesis of N-2-(phosphonomethoxy)ethyl (PME) derivatives, such as adefovir, involves the condensation of a purine (B94841) or pyrimidine base with a synthetic precursor derived from this compound.[4] Similarly, the synthesis of tenofovir, a cornerstone of HIV therapy, utilizes a chiral building block prepared through a multi-step process that includes an Arbuzov reaction with a phosphite (B83602) derived from this compound.[4]
3. Other Therapeutic Areas:
The versatility of this compound extends beyond oncology and virology. It is also used in the development of:
-
Pesticides and Herbicides: While not directly pharmaceuticals for human use, the development of phosphonate-based pesticides provides valuable insights into biological mechanisms that can be relevant to drug design.[5] For example, phosphonate analogs of amino acids like glutamic acid and GABA have been synthesized and shown to have insecticidal and herbicidal activities by inhibiting key enzymes.[5]
-
Neurological Disorder Treatments: Diethyl (hydroxymethyl)phosphonate, a derivative of this compound, serves as a building block for compounds targeting neurological disorders.[6]
Key Synthetic Reactions
Several named reactions are central to the utilization of this compound as a building block. Understanding these reactions is crucial for designing and executing the synthesis of target pharmaceutical compounds.
1. Kabachnik-Fields Reaction:
This is a one-pot, three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and diethyl phosphite to form α-aminophosphonates.[1][2][3][7]
2. Hirao Cross-Coupling Reaction:
This palladium-catalyzed reaction couples a dialkyl phosphite, such as diethyl phosphite, with an aryl halide to form a dialkyl arylphosphonate.[8][9] This reaction is fundamental for creating a C-P bond with aromatic systems.
3. Pudovik Reaction:
This reaction involves the addition of diethyl phosphite to a carbonyl compound, typically an aldehyde or ketone, to form α-hydroxyphosphonates.[10][11][12][13] Variations of this reaction, such as the aza-Pudovik reaction, are used to synthesize α-aminophosphonates from imines.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of compounds derived from this compound.
Table 1: Synthesis of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate Derivatives [3]
| Compound | Yield (%) |
| 4a | 85 |
| 4b | 82 |
| 4c | 88 |
| 4d | 90 |
| 4e | 84 |
| 4f | 86 |
| 4g | 81 |
| 4h | 89 |
| 4i | 83 |
| 4j | 87 |
| 4k | 85 |
| 4l | 91 |
| 4m | 80 |
| 4n | 84 |
| 4o | 92 |
| 4p | 88 |
| 4q | 86 |
Table 2: Anticancer Activity (IC50, µM) of Pyridine-Pyrimidine Hybrid Phosphonate Derivatives [3]
| Compound | A549 | Hep-G2 | HeLa | MCF-7 | HL-60 |
| 4o | 13.62 | 17.49 | 5.81 | 1.59 | 2.11 |
Table 3: Anticancer Activity (IC50, µM) of Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate Derivatives [1]
| Compound | A549 | HeLa | MCF-7 | U2OS |
| 4u | 16.6 ± 0.9 | 21.3 ± 1.2 | 10.5 ± 0.5 | 34.2 ± 2.1 |
| 4x | >200 | 27.4 ± 6.0 | 5.3 ± 0.3 | >200 |
| 5-FU | 105.3 ± 4.5 | 112.5 ± 5.3 | 98.6 ± 3.7 | 156.7 ± 6.8 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction [1][2][3]
-
To a solution of the aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the amine (1 mmol) and diethyl phosphite (1 mmol).
-
Add a catalytic amount of a suitable catalyst (e.g., ceric ammonium (B1175870) nitrate (B79036) (CAN), bismuth (III) triflate).
-
Stir the reaction mixture at room temperature or under reflux for the time specified in the relevant literature (typically ranging from 30 minutes to 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Hirao Cross-Coupling Reaction [8][9]
-
In a reaction vessel, combine the aryl halide (1 mmol), diethyl phosphite (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a phosphine (B1218219) ligand (e.g., PPh3, 6 mol%).
-
Add a base (e.g., triethylamine, 1.5 equivalents) and a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture to reflux and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter off any solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: General Procedure for the Pudovik Reaction [11][12]
-
In a flask, mix the carbonyl compound (1 mmol) and diethyl phosphite (1.1 mmol).
-
Add a catalytic amount of a base (e.g., diethylamine (B46881) or dibutylamine, 5 mol%).
-
Stir the mixture at the desired temperature (e.g., 0 °C or room temperature) for the required duration (e.g., 8 hours).
-
Monitor the reaction by 31P NMR spectroscopy to observe the formation of the α-hydroxyphosphonate.
-
After the reaction is complete, remove the catalyst and any excess reagents under vacuum.
-
Purify the product by column chromatography or distillation.
Visualizations
Caption: Workflow for the Kabachnik-Fields reaction.
Caption: Workflow for the Hirao cross-coupling reaction.
Caption: Proposed mechanism of action for an anticancer phosphonate derivative.
References
- 1. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. chemimpex.com [chemimpex.com]
- 7. Amino phosphonate synthesis by phosphonylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Diethyl Phosphonate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl phosphonate (B1237965), also known as diethyl phosphite, is a pivotal intermediate in organophosphorus chemistry, widely utilized in the synthesis of various compounds, including flame retardants, agrochemicals, and pharmaceuticals. Its preparation on a large scale necessitates a robust and efficient synthetic protocol. This document outlines a detailed procedure for the large-scale synthesis of diethyl phosphonate via the reaction of phosphorus trichloride (B1173362) with ethanol (B145695), a commonly employed industrial method.
Reaction Scheme:
PCl₃ + 3 CH₃CH₂OH → (CH₃CH₂O)₂P(O)H + 2 HCl + CH₃CH₂Cl
Experimental Protocols
Materials and Equipment:
-
Reactors: A multi-neck round-bottom flask or a glass-lined reactor of appropriate volume, equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (for HCl and ethyl chloride).
-
Reagents:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous ethanol (CH₃CH₂OH)
-
Inert solvent (e.g., toluene (B28343) or hexane)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
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Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
-
Purification: Distillation apparatus for vacuum distillation.
-
Safety Equipment: Fume hood, personal protective equipment (gloves, safety glasses, lab coat).
Detailed Synthesis Protocol:
-
Reactor Setup:
-
Assemble the reactor system in a well-ventilated fume hood. Ensure all glassware is dry and the system is purged with an inert gas, such as nitrogen or argon, to prevent the reaction of phosphorus trichloride with atmospheric moisture.
-
Charge the reactor with a calculated amount of anhydrous ethanol and an inert solvent. The solvent helps to control the reaction temperature and viscosity.
-
-
Reaction:
-
Cool the ethanol solution to a low temperature, typically between -10 °C and 0 °C, using an ice-salt bath or a cryostat.
-
Slowly add phosphorus trichloride to the cooled ethanol solution via the dropping funnel with vigorous stirring. The addition rate should be carefully controlled to maintain the reaction temperature within the desired range, as the reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for a specified period to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and volatile by-products under reduced pressure.
-
The crude product is then washed with a saturated solution of sodium bicarbonate to neutralize any remaining acidic components, followed by washing with brine.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The final product, this compound, is purified by vacuum distillation to obtain a colorless liquid.
-
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Value |
| Reactants | |
| Phosphorus Trichloride (PCl₃) | 1.0 equivalent |
| Anhydrous Ethanol (CH₃CH₂OH) | 3.0 - 3.5 equivalents |
| Solvent | |
| Inert Solvent (e.g., Toluene) | 2-3 volumes relative to ethanol |
| Reaction Temperature | |
| Addition of PCl₃ | -10 °C to 0 °C |
| Reaction Completion | 40 °C to 50 °C |
| Reaction Time | |
| Addition of PCl₃ | 2 - 4 hours |
| Post-addition stirring | 1 - 2 hours |
| Yield | |
| Typical Product Yield | 85 - 95% |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Appearance | Colorless liquid |
| Molecular Formula | C₄H₁₁O₃P |
| Molecular Weight | 138.10 g/mol |
| Boiling Point | 187-188 °C (at atmospheric pressure) |
| 70-71 °C (at 10 mmHg) | |
| Density | 1.072 g/cm³ |
| Refractive Index | 1.407-1.409 |
Experimental Workflow Diagram
Caption: Experimental workflow for the large-scale synthesis of this compound.
Troubleshooting & Optimization
Improving the yield of the Horner-Wadsworth-Emmons reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am getting a low yield or no desired alkene product. What are the common causes and how can I fix this?
A: Low or no yield in an HWE reaction can stem from several factors, from the quality of your reagents to the reaction conditions. Here’s a systematic guide to troubleshooting this issue.
Possible Causes & Solutions:
-
Moisture in the Reaction: The phosphonate (B1237965) carbanion is a strong base and is readily quenched by water.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Inefficient Deprotonation of the Phosphonate: The base used may not be strong enough to deprotonate the phosphonate ester effectively.
-
Solution: Select a base with a pKa higher than that of the phosphonate. For simple phosphonates like triethyl phosphonoacetate, strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) are effective.[2] So-called "salt-free" conditions, avoiding lithium-based reagents, can sometimes improve yields.[2]
-
-
Poor Reactivity of the Carbonyl Compound: Ketones are generally less reactive than aldehydes.[1] Steric hindrance around the carbonyl group can also significantly impede the reaction.[1]
-
Side Reactions: The phosphonate carbanion or the base can participate in unwanted side reactions with sensitive functional groups on your substrates.
Below is a troubleshooting workflow to help diagnose the cause of low yield:
Caption: Troubleshooting workflow for low HWE reaction yields.
Issue 2: Poor E/Z Stereoselectivity
Q: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A: The HWE reaction is renowned for its high (E)-selectivity, which arises from the thermodynamic stability of the intermediates leading to the E-alkene.[6] However, several factors can influence the E/Z ratio.
Factors Influencing Stereoselectivity:
-
Phosphonate Structure: Bulky groups on the phosphonate can enhance (E)-selectivity.[1] Conversely, to achieve (Z)-selectivity, phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates (Still-Gennari modification), are employed.[5][7]
-
Reaction Conditions:
-
For (E)-Alkenes: The use of sodium or lithium-based bases generally favors the (E)-isomer.[1] Higher reaction temperatures can also increase (E)-selectivity.[1] The Masamune-Roush conditions (LiCl with an amine base) are also effective for synthesizing (E)-alkenes, especially with base-sensitive substrates.[4][5]
-
For (Z)-Alkenes: The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and strongly dissociating conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF), is highly effective for producing (Z)-alkenes.[7]
-
The following diagram illustrates the factors influencing the stereochemical outcome:
Caption: Factors influencing E/Z selectivity in the HWE reaction.
Data on Reaction Conditions
The choice of base and solvent significantly impacts the reaction's success. The following tables summarize the effects of different conditions on yield and stereoselectivity.
Table 1: Comparison of Common Bases for the HWE Reaction
| Base | Typical Solvent(s) | pKa (Conjugate Acid) | Characteristics & Best Use Cases |
| Sodium Hydride (NaH) | THF, DME | ~36 | Strong, non-nucleophilic base. Widely used for standard HWE reactions to produce (E)-alkenes.[4] Requires careful handling. |
| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH | ~19 | Strong, sterically hindered base. Good for generating unstabilized ylides.[2] |
| n-Butyllithium (n-BuLi) | THF, Hexanes | ~50 | Very strong base. Can sometimes lead to side reactions due to its high reactivity and the presence of lithium salts.[2] |
| DBU / LiCl | Acetonitrile (B52724), THF | ~13.5 (DBU) | Masamune-Roush conditions. Mild and effective for base-sensitive substrates, favoring (E)-alkene formation.[4][5] |
| KHMDS / 18-crown-6 | THF | ~26 | Still-Gennari conditions. Used with electron-withdrawing phosphonates to achieve high (Z)-selectivity.[7] |
Table 2: Influence of Solvents on the HWE Reaction
| Solvent | Polarity | Characteristics |
| Tetrahydrofuran (B95107) (THF) | Polar Aprotic | Most commonly used solvent. Good for dissolving reagents and stabilizing intermediates.[4] Must be anhydrous. |
| Dimethoxyethane (DME) | Polar Aprotic | Similar to THF, often used with NaH.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | Often used in Masamune-Roush conditions with LiCl and an amine base.[8] |
| Solvent-Free | N/A | Can provide high E-selectivity and high yields, with the added benefit of easier workup and reduced waste.[9] |
Key Experimental Protocols
Here are detailed methodologies for performing the HWE reaction under various conditions.
Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis
Objective: To synthesize an (E)-alkene using a strong base.
Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Washing (Optional): Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes via cannula.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Add the phosphonate ester (1.1 eq.) dissolved in anhydrous THF dropwise via the dropping funnel.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.[8]
-
Aldehyde Addition: Cool the resulting solution back to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.[8]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[8] Extract the mixture with ethyl acetate (B1210297) or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
Objective: To synthesize an (E)-alkene using a mild base system suitable for sensitive substrates.
Methodology:
-
Preparation: Add anhydrous lithium chloride (LiCl, 1.2 eq.) to a flame-dried flask and dry under high vacuum with gentle heating. Allow to cool under an inert atmosphere.
-
Reagent Addition: Add anhydrous acetonitrile (or THF), followed by the phosphonate ester (1.1 eq.).[8]
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) to the stirred suspension at room temperature and stir for 30 minutes.[8]
-
Aldehyde Addition: Add a solution of the base-sensitive aldehyde (1.0 eq.) in the same solvent.[8]
-
Reaction: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8]
Protocol 3: Still-Gennari Modification for (Z)-Alkene Synthesis
Objective: To synthesize a (Z)-alkene with high stereoselectivity.
Methodology:
-
Preparation: To a flame-dried flask under an inert atmosphere, add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq.) in THF dropwise. Stir for 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.[2]
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl.[2] Allow the mixture to warm to room temperature.
-
Purification: Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Common side products in diethyl phosphonate reactions and their avoidance
Welcome to the technical support center for diethyl phosphonate (B1237965) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific side products and their avoidance.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of diethyl phosphonate from phosphorus trichloride (B1173362) and ethanol (B145695), and how can it be minimized?
A1: The most common side product in the synthesis of this compound from phosphorus trichloride (PCl₃) and ethanol is triethyl phosphite (B83602). The formation of this compound versus triethyl phosphite is dependent on the reaction conditions, specifically the presence or absence of a base.
-
Without Base: The reaction of PCl₃ with three equivalents of ethanol yields this compound, hydrogen chloride (HCl), and ethyl chloride (EtCl).[1]
-
With Base: In the presence of a base (e.g., a tertiary amine, R₃N), the HCl byproduct is neutralized, which favors the formation of triethyl phosphite.[1]
To favor the formation of diethyl phosphite, the reaction should be carried out in the absence of a base. The HCl generated is typically removed from the reaction mixture.
Q2: In a Michaelis-Arbuzov reaction to synthesize a phosphonate from triethyl phosphite and an alkyl halide, what is the primary side reaction and how can I avoid it?
A2: The primary side reaction in the Michaelis-Arbuzov reaction is the reaction of the newly formed ethyl halide (byproduct) with the starting triethyl phosphite. This leads to the formation of diethyl ethylphosphonate as an impurity.[2] This is especially problematic when the desired product has a different alkyl group.
Avoidance Strategies:
-
Use of Excess Alkyl Halide: Employing an excess of the starting alkyl halide can outcompete the ethyl halide byproduct for reaction with the triethyl phosphite.
-
Fractional Distillation: If the ethyl halide byproduct has a significantly lower boiling point than the starting alkyl halide, it can be removed from the reaction mixture by fractional distillation as it is formed.[3]
-
Temperature Control: Using higher temperatures can sometimes favor the desired Arbuzov product over the competing Perkow reaction, which can occur with α-bromo- and α-chloroketones.[3]
Q3: I am observing significant dealkylation of my this compound product during a Hirao cross-coupling reaction. What causes this and how can I prevent it?
A3: Dealkylation of the this compound product to the corresponding phosphonic acid is a common side reaction in the palladium-catalyzed Hirao reaction, particularly when using triethylamine (B128534) as the base.[4]
Avoidance Strategies:
-
Choice of Base: Using a different base, such as a hindered amine or an inorganic base, can sometimes mitigate this issue.
-
Solvent Selection: The choice of solvent can influence the extent of dealkylation. Acetonitrile or N,N-dimethylformamide (DMF) are often used, and the optimal solvent may vary depending on the specific substrates.[4]
-
Catalyst and Ligand System: Optimizing the palladium catalyst and ligand can improve reaction efficiency and reduce side reactions. For example, using Pd(OAc)₂ with a ligand like dppf has been shown to be effective.[4]
-
Use of Diisopropyl Phosphite: In some cases, switching from diethyl phosphite to the more sterically hindered diisopropyl phosphite can reduce dealkylation.
Troubleshooting Guides
Pudovik and Abramov Reactions: Avoiding Rearrangement of the α-Hydroxyphosphonate Adduct
Problem: My Pudovik or Abramov reaction is yielding a significant amount of a rearranged phosphonate-phosphate byproduct instead of the desired α-hydroxyphosphonate.
Root Cause: The initial α-hydroxyphosphonate adduct can undergo a rearrangement to form a more thermodynamically stable phosphonate-phosphate. This rearrangement is often catalyzed by the base used in the Pudovik reaction and can be influenced by temperature and solvent.[5][6][7]
Troubleshooting Steps:
-
Modify the Catalyst:
-
Catalyst Type: The nature of the amine catalyst can have a significant impact. For example, in the reaction of diethyl α-oxoethylphosphonate with diethyl phosphite, using dibutylamine (B89481) (Bu₂NH) can favor the desired adduct, while diethylamine (B46881) (Et₂NH) can lead to more of the rearranged product.[5]
-
Catalyst Loading: Reducing the amount of the amine catalyst can suppress the rearrangement. For instance, using 5% diethylamine can favor the Pudovik adduct, while 40% can lead exclusively to the rearranged product.[7]
-
-
Adjust Reaction Temperature:
-
Lowering the reaction temperature can often slow down the rate of rearrangement relative to the initial addition. Performing the reaction at 0°C or below may be beneficial.[5]
-
-
Solvent Choice:
-
The reaction can be sensitive to the solvent. Diethyl ether is a commonly used solvent. Exploring other aprotic solvents may help to minimize the rearrangement.
-
Quantitative Data on Rearrangement in the Pudovik Reaction:
The following table summarizes the product distribution in the reaction of diethyl α-oxoethylphosphonate with diethyl phosphite under various conditions.
| Catalyst | Catalyst Amount | Solvent | Temperature (°C) | Time (h) | Adduct (%) | Rearranged Product (%) | Reference |
| Et₂NH | 5% | Diethyl Ether | 0 | 8 | 94 | 6 | [6] |
| Et₂NH | 40% | Diethyl Ether | 0 | 8 | 12 | 88 | [6] |
| Bu₂NH | 5% | Diethyl Ether | 0 | 8 | >95 | <5 | [5] |
| Bu₂NH | 40% | Diethyl Ether | 0 | 8 | 20 | 80 | [5] |
Experimental Protocol: Selective Synthesis of Tetraethyl α-hydroxy-methylphosphonate
This protocol is adapted from studies on the Pudovik reaction and aims to minimize the formation of the rearranged phosphonate-phosphate byproduct.
Materials:
-
Diethyl α-oxoethylphosphonate
-
Diethyl phosphite
-
Dibutylamine (Bu₂NH)
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of diethyl α-oxoethylphosphonate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere at 0°C, add diethyl phosphite (1.0-1.2 eq).
-
Slowly add dibutylamine (0.05 eq) to the stirred solution.
-
Maintain the reaction temperature at 0°C and monitor the progress by ³¹P NMR spectroscopy.
-
Upon completion of the reaction (disappearance of the starting α-oxophosphonate), quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Horner-Wadsworth-Emmons (HWE) Reaction: Controlling Stereoselectivity
Problem: My Horner-Wadsworth-Emmons (HWE) reaction is producing a mixture of (E)- and (Z)-alkenes, and I need to improve the stereoselectivity.
Root Cause: The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates and the reversibility of their formation. This is influenced by the structure of the phosphonate, the base, the cation, the solvent, and the temperature.
Troubleshooting Steps:
-
Choice of Phosphonate Reagent:
-
Still-Gennari Modification: To favor the (Z)-alkene, use phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diphenyl phosphonates, in combination with a strong, non-coordinating base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) in THF at low temperature (-78°C).
-
-
Selection of Base and Cation:
-
For (E)-Alkenes: Strong bases like NaH or LDA in an aprotic solvent like THF or DME generally favor the formation of the more stable (E)-alkene.
-
The choice of cation can be critical. For example, using LiCl with a tertiary amine (Masamune-Roush conditions) or magnesium-mediated conditions can enhance (E)-selectivity.[8]
-
-
Temperature Control:
-
Generally, higher temperatures can favor the thermodynamically more stable (E)-alkene due to equilibration of the intermediates. Conversely, lower temperatures can sometimes trap the kinetically favored product, which may be the (Z)-alkene, especially under Still-Gennari conditions.
-
Experimental Protocol: (E)-Selective HWE Reaction
This protocol is a general procedure for achieving (E)-selectivity in the HWE reaction.
Materials:
-
Diethylphosphonoacetate (B8399255) (or other suitable phosphonate)
-
Aldehyde or ketone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place a suspension of NaH (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of the diethylphosphonoacetate (1.0 eq) in anhydrous THF dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0°C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Reaction pathways for the synthesis of this compound, the Pudovik reaction, and the Horner-Wadsworth-Emmons reaction, highlighting the formation of desired products and common side products.
Kabachnik-Fields Reaction Troubleshooting
Problem: My Kabachnik-Fields reaction is giving low yields or a complex mixture of products.
Root Cause: The Kabachnik-Fields reaction is a three-component reaction that can proceed through two main pathways: an imine pathway or an α-hydroxyphosphonate pathway. The dominant pathway and the overall efficiency of the reaction are sensitive to the nature of the reactants (amine, carbonyl compound, and diethyl phosphite), solvent, temperature, and the presence of catalysts.[9][10] A significant side reaction is the formation of the α-hydroxyphosphonate (from the Abramov reaction) as a byproduct, especially with highly reactive carbonyl compounds.[9]
Troubleshooting Steps:
-
Assess Reagent Quality: Ensure the purity of your starting materials. Aldehydes can oxidize to carboxylic acids, which can interfere with the reaction.
-
Optimize Reaction Conditions:
-
Solvent: While some reactions work well in common solvents like THF or ethanol, solvent-free conditions or the use of microwave irradiation can sometimes improve yields and reduce reaction times.[9]
-
Temperature: Systematically vary the reaction temperature. Some reactions proceed well at room temperature, while others may require heating.
-
-
Consider a Two-Step Approach: If the three-component reaction is not efficient, consider a two-step procedure. First, synthesize the imine from the amine and carbonyl compound, and then react the purified imine with diethyl phosphite in a separate step. This can often lead to cleaner reactions and higher yields.
-
Catalyst Use: While many Kabachnik-Fields reactions can proceed without a catalyst, Lewis acids or other catalysts can sometimes accelerate the reaction. However, be aware that catalysts can also promote side reactions.
Experimental Protocol: Microwave-Assisted, Solvent-Free Kabachnik-Fields Reaction
This protocol provides a general method for the synthesis of α-aminophosphonates under environmentally friendly conditions.
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Amine (e.g., benzylamine) (1.0 eq)
-
Diethyl phosphite (1.0 eq)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the aldehyde, amine, and diethyl phosphite.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Caption: The two primary pathways of the Kabachnik-Fields reaction leading to the desired α-aminophosphonate, and the formation of the α-hydroxyphosphonate as a potential side product.
References
- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Diethyl Phosphonate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude diethyl phosphonate (B1237965).
Troubleshooting Guide
Issue 1: The final product is contaminated with unreacted starting materials (e.g., triethyl phosphite (B83602), ethyl iodide).
-
Question: How can I remove residual triethyl phosphite from my diethyl phosphonate sample?
-
Answer: Triethyl phosphite has a lower boiling point (156 °C) than this compound (187-188 °C).[1] Therefore, fractional distillation under atmospheric or reduced pressure is an effective method for separation.[2] Careful monitoring of the distillation temperature is crucial to ensure a clean separation. Additionally, an oxidative treatment, for instance with chlorine, can be employed to remove any remaining unreacted triethyl phosphite.
-
-
Question: What is the best way to remove unreacted ethyl iodide?
-
Answer: Ethyl iodide is volatile and can often be removed by distillation.[2] During the workup, washing the organic layer with a solution of sodium thiosulfate (B1220275) can also help to quench and remove residual ethyl iodide.
-
Issue 2: My purified this compound shows the presence of acidic impurities.
-
Question: I suspect my this compound has hydrolyzed to ethyl phosphonic acid. How can I remove this acidic impurity?
-
Answer: Phosphonate esters are susceptible to hydrolysis.[3] To remove acidic impurities like ethyl phosphonic acid, you can wash the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the liquid-liquid extraction process.[4] Ensure your desired product is stable under these basic conditions.
-
Issue 3: Column chromatography is not providing a clean separation.
-
Question: I am struggling to separate this compound from a byproduct with very similar polarity using silica (B1680970) gel chromatography. What can I do?
-
Answer: If the polarity of your product and the impurity are too similar for effective separation with a standard mobile phase, consider optimizing your elution strategy. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can often provide better resolution.[4] Alternatively, you could explore using a different stationary phase, such as neutral or basic alumina, which may offer different selectivity.[4]
-
-
Question: My phosphonate product is streaking on the TLC plate and the column. What could be the cause?
-
Answer: Streaking can be caused by several factors, including overloading the plate or column, the presence of highly polar impurities, or interactions with an acidic silica gel stationary phase. To mitigate this, you can try loading less sample, pre-treating the crude product to remove highly polar impurities, or neutralizing the silica gel by adding a small percentage of a basic modifier like triethylamine (B128534) to your eluent.
-
Issue 4: The product decomposes during distillation.
-
Question: I am observing decomposition of my this compound when I try to purify it by distillation. How can I avoid this?
-
Answer: this compound and related compounds can be sensitive to high temperatures.[5] To prevent thermal decomposition, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation).[2][5][6] This allows the compound to boil at a significantly lower temperature. Using a Kugelrohr apparatus can also be beneficial as it minimizes the residence time at high temperatures.[5][6]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in crude this compound?
-
Q2: How can I monitor the purity of my this compound during purification?
-
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification, such as column chromatography.[4][7] For a more quantitative assessment of purity, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P) are highly recommended.[6][8][9]
-
-
Q3: Can I use solvent extraction as a primary purification method?
-
A3: Solvent extraction is a crucial part of the workup process to remove water-soluble impurities, acids, and bases.[4][6] However, it is generally not sufficient as a standalone purification technique for achieving high purity, especially for removing impurities with similar solubility to the product. It is best used in combination with other methods like distillation or chromatography.
-
-
Q4: Is recrystallization a viable purification method for this compound?
Quantitative Data Summary
| Parameter | Value | Purification Method | Reference |
| Boiling Point | 187-188 °C | Atmospheric Distillation | [1] |
| Boiling Point | 115-119 °C / 9 mmHg | Vacuum Distillation | [6] |
| Boiling Point | 51 °C / 1.0 mmHg | Vacuum Distillation | [2] |
| Purity (Post-Distillation) | >90% | Vacuum Distillation | [6] |
| Purity (Post-Distillation) | ≥98% | Short-Path Distillation | [9] |
| Yield (Post-Distillation) | 80% | Vacuum Distillation | [6] |
| Yield (Post-Distillation) | 85-90% | Vacuum Distillation | [2] |
| Yield (Post-Chromatography) | 63% | Column Chromatography | [6] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a procedure for a related phosphonate and is generally applicable.
-
Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A Vigreux column can be added for better separation.[2][6]
-
Sample Preparation: Transfer the crude this compound into the round-bottom flask.
-
Distillation:
-
Apply a vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun.
-
Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 115-119 °C at 9 mmHg).[6]
-
Monitor the temperature closely to ensure a clean separation.
-
-
Analysis: Analyze the purity of the collected fractions using GC or NMR.[6]
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for the purification of phosphonates.
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.
-
Elution:
-
Begin elution with a non-polar solvent or solvent mixture (e.g., hexanes or a mixture of hexanes and diethyl ether).[6]
-
Gradually increase the polarity of the eluent to elute the desired product. The specific solvent system will depend on the polarity of the impurities.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[6]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for this compound purification.
References
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. journaljpri.com [journaljpri.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing the Michaelis-Arbuzov Reaction
Welcome to the technical support center for the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this fundamental phosphorus-carbon bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Michaelis-Arbuzov reaction?
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry used to synthesize phosphonates, phosphinates, and phosphine (B1218219) oxides.[1] The most common application involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate (B1237965).[2][3] First reported by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction is crucial for creating P-C bonds.[4][5]
Q2: What is the general mechanism of the reaction?
The reaction typically proceeds through a two-step SN2 mechanism:[6]
-
Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide. This initial SN2 reaction forms a quasi-phosphonium salt intermediate.[3][4]
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium (B103445) intermediate in a second SN2 reaction. This step results in the formation of the pentavalent phosphonate product and a new alkyl halide byproduct.[1][7]
Q3: What are the typical reaction conditions?
Classically, the Michaelis-Arbuzov reaction is performed by heating a neat mixture of the trialkyl phosphite and the alkyl halide.[2] Reaction temperatures commonly range from 120°C to 160°C.[8] However, modern variations may employ catalysts, microwave irradiation, or ultrasound to facilitate the reaction under milder conditions.[3][9]
Q4: How does the reactivity of the alkyl halide influence the reaction?
The structure of the alkyl halide is a critical factor. The general order of reactivity is R-I > R-Br > R-Cl.[4] Primary alkyl halides and benzyl (B1604629) halides generally provide good yields.[2] Secondary alkyl halides are less reactive and may lead to elimination side products, resulting in lower yields.[1][2] Tertiary alkyl halides, as well as most aryl and vinyl halides, are generally unreactive under classical thermal conditions.[1][2]
Q5: What are the most common side reactions?
A significant side reaction is the Perkow reaction , which can occur with α-halo ketones. This pathway leads to the formation of a vinyl phosphate (B84403) instead of the desired β-keto phosphonate.[1][2] Higher temperatures tend to favor the Michaelis-Arbuzov product over the Perkow product.[2] Another potential issue is the reaction of the newly formed alkyl halide byproduct with the starting trialkyl phosphite, which can be problematic if the byproduct is more reactive than the initial alkyl halide substrate.[2][4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Alkyl Halide | - Switch to a more reactive halide (I > Br > Cl).[4] - For unreactive substrates like aryl or vinyl halides, consider catalyzed methods (e.g., Lewis acids, palladium) or photochemical conditions.[3][9] |
| Steric Hindrance | - Use less sterically hindered reagents. If the phosphite or alkyl halide is bulky, this can impede the SN2 mechanism.[2] Consider using smaller alkyl groups on the phosphite.[2] |
| Reaction Not Reaching Completion | - Increase the reaction time and monitor progress using TLC or ³¹P NMR.[2][8] - Use an excess of the more volatile component, which is often the trialkyl phosphite, to drive the reaction to completion.[2] - Gradually increase the reaction temperature, but be mindful of potential side reactions at excessively high temperatures.[8][10] |
| Suboptimal Reaction Conditions | - If running the reaction neat is problematic, consider using a high-boiling polar aprotic solvent such as DMF, DMSO, or acetonitrile.[10] - For sluggish reactions, microwave-assisted synthesis can be an effective method to reduce reaction times and improve yields.[9][10] |
| Reactant Purity | - Ensure that the trialkyl phosphite is free from oxidation products and that all reactants and glassware are dry, as water can lead to hydrolysis of the phosphonate ester.[8][10] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Perkow Reaction with α-Halo Ketones | - The Perkow reaction is a common competing pathway with α-bromo and α-chloro ketones.[1] - Using higher temperatures can favor the formation of the Michaelis-Arbuzov product.[2] - The use of α-iodo ketones exclusively yields the Arbuzov product.[1] |
| Reaction with Alkyl Halide Byproduct | - This occurs when the generated alkyl halide (from the dealkylation step) is more reactive than the starting alkyl halide.[4] - To mitigate this, use a trialkyl phosphite that will generate a less reactive or a very volatile (low boiling point) alkyl halide that can be removed from the reaction mixture as it forms.[4] |
| Elimination with Secondary Alkyl Halides | - Secondary alkyl halides can undergo elimination to form alkenes, especially at higher temperatures.[1][2] - Consider using milder, catalyzed conditions (e.g., with a Lewis acid) which may allow for lower reaction temperatures.[3] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the Michaelis-Arbuzov reaction.
Table 1: Effect of Temperature on the Synthesis of Diethyl Benzylphosphonate
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 12 | 62.7 |
| 2 | 35 | 10 | 75.8 |
| 3 | 40 | 8 | 85.3 |
| 4 | 45 | 8 | 85.5 |
| Data sourced from a study on catalyzed reactions, demonstrating the trend even at lower temperatures.[2] |
Table 2: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 60 | 16 | 52.7 |
| 2 | ZnBr₂ (20) | Dichloromethane | Room Temp | 1 | High Yield[2] |
| 3 | CeCl₃·7H₂O-SiO₂ (10) | THF | 60 | - | 70.6 |
| 4 | LaCl₃·7H₂O | - | - | - | High Yield[4] |
| 5 | nano-BF₃-SiO₂ (0.25 g) | - | - | - | 94[11] |
Experimental Protocols
Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate
This protocol is a general representation of the classical, uncatalyzed Michaelis-Arbuzov reaction.[2]
-
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[2]
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.[2]
-
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature
This protocol demonstrates a milder, catalyzed version of the reaction.[2]
-
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
-
-
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[2]
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure diethyl benzylphosphonate.[2]
-
Visualizations
Caption: General experimental workflow for the Michaelis-Arbuzov reaction.
Caption: Troubleshooting decision tree for low-yield Michaelis-Arbuzov reactions.
Caption: Competing pathways: Michaelis-Arbuzov vs. Perkow reaction.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in diethyl phosphonate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates during the synthesis of diethyl phosphonate (B1237965) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Michaelis-Arbuzov reaction is giving a very low yield. What are the common causes?
A1: Low yields in the Michaelis-Arbuzov reaction can stem from several factors:
-
Poor Reactivity of Alkyl Halide: The reactivity of the alkyl halide is crucial. Tertiary alkyl halides are generally unreactive.[1] The reaction rate follows the order: R-I > R-Br > R-Cl. For less reactive halides like aryl halides, a transition metal catalyst (e.g., Nickel or Palladium) is often necessary.[2][3]
-
Steric Hindrance: Bulky groups on either the triethyl phosphite (B83602) or the alkyl halide can significantly slow down the SN2 reaction mechanism.[4] Consider using reagents with less steric bulk if possible.
-
Incomplete Reaction: The reaction may require more time or higher temperatures to reach completion. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), ³¹P NMR, or Gas Chromatography (GC).[4][5][6]
-
Side Reactions: The ethyl halide generated as a byproduct can compete with the starting alkyl halide, leading to undesired products.[1][7] Using triethyl phosphite is advantageous as the ethyl halide byproduct is volatile and can be removed by distillation during the reaction.[1][4]
Q2: I'm observing multiple unexpected products in my reaction mixture. What side reactions should I be aware of?
A2: Several side reactions can compete with the desired phosphonate synthesis:
-
Perkow Reaction: When using α-halo ketones or aldehydes as substrates in the Michaelis-Arbuzov reaction, the Perkow reaction can occur, yielding a vinyl phosphate (B84403) instead of the expected phosphonate. Higher reaction temperatures generally favor the Michaelis-Arbuzov product.[4]
-
Elimination Reactions: With secondary or tertiary alkyl halides, elimination (E2) can be a significant competing reaction, especially at elevated temperatures.[4] Using a catalyst might allow for lower, more favorable reaction temperatures.
-
Rearrangement in Pudovik Reactions: In the base-catalyzed Pudovik reaction of α-oxophosphonates, the initial α-hydroxy-methylenebisphosphonate adduct can rearrange to a phosphonate-phosphate species. The extent of this rearrangement can depend on the amount of base catalyst used.[8][9] For instance, with dimethyl α-oxoethylphosphonate and dimethyl phosphite, using 5% diethylamine (B46881) (DEA) catalyst yielded the Pudovik adduct, while 40% DEA led exclusively to the rearranged product.[8]
Q3: How do I choose the right catalyst and solvent for my synthesis?
A3: The choice of catalyst and solvent is critical and highly dependent on the specific reaction.
-
For Michaelis-Arbuzov Reactions: While often performed neat (without solvent) at high temperatures, Lewis acid catalysts like ZnBr₂, NiCl₂, or LaCl₃ can enable the reaction to proceed under milder conditions.[1][2][4]
-
For Pudovik and Kabachnik-Fields Reactions: These are often base-catalyzed. Common catalysts include triethylamine[5], diethylamine[8], potassium phosphate, and barium hydroxide.[10] The choice of solvent can dramatically affect yields. In some cases, solvent-free conditions or unconventional solvents like water have proven to be most effective.[11]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various parameters on phosphonate synthesis yields.
Table 1: Effect of Solvent on Yield in a Kabachnik-Fields Reaction [11]
| Solvent | Yield (%) |
| Solvent-Free | 98 |
| Dichloromethane (B109758) | 80 |
| Acetonitrile | 75 |
| Ethanol | 67 |
| Toluene | 60 |
| Water | 45 |
Reaction Conditions: 4-chlorobenzaldehyde (B46862) (1 mmol), 5-aminoindan (B44798) (1 mmol), and diethyl phosphite (1.2 mmol) under ultrasonication at ambient temperature for 15 minutes.
Table 2: Effect of Catalyst on the Synthesis of Diethyl Phenylcarbamoylphosphonates [11]
| Catalyst | Yield (%) |
| CeCl₃·7H₂O | 69 |
| CaCl₂ | 64 |
| FeCl₃ | 60 |
| CuCl₂ | 58 |
| AlCl₃ | 56 |
| ZnCl₂ | 56 |
| Triethylamine (B128534) | 49 |
| No Catalyst | 32 |
Reaction Conditions: 4-nitrophenyl isocyanate and diethyl phosphite in tetrahydrofuran (B95107) at 55 °C for 6-18 hours.
Table 3: Comparison of Conventional vs. Microwave-Assisted Michaelis-Arbuzov Synthesis [12]
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 2-4 hours | 15 minutes |
| Temperature | 150-160°C | 80°C |
| Yield | ~75-85% | >90% |
Reaction: Synthesis of Diethyl (4-nitrobenzyl)phosphonate from 4-nitrobenzyl bromide and triethyl phosphite.
Experimental Protocols
Protocol 1: Michaelis-Arbuzov Reaction - Synthesis of Diethyl Benzylphosphonate (Catalyzed) [4]
-
Materials: Benzyl (B1604629) bromide (1 mmol), Triethyl phosphite (1.2 mmol), Zinc bromide (ZnBr₂) (0.2 mmol), Dichloromethane (5 mL).
-
Procedure: a. Dissolve benzyl bromide in dichloromethane in a round-bottom flask. b. Add triethyl phosphite to the solution. c. Add zinc bromide to the mixture at room temperature. d. Stir the reaction mixture at room temperature. Monitor progress by TLC (typically complete within 1 hour). e. Upon completion, quench the reaction with the addition of water. f. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Pudovik Reaction - Synthesis of Diethyl Hydroxymethylphosphonate [5]
-
Materials: Diethyl phosphite (0.5 mol), Paraformaldehyde (0.5 mol), Triethylamine (0.05 mol).
-
Procedure: a. Combine diethyl phosphite, paraformaldehyde, and triethylamine in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. b. Place the mixture in an oil bath preheated to 100–120°C. c. Increase the temperature to 120–130°C and stir at this temperature for 4 hours. d. After cooling, remove the triethylamine using a rotary evaporator under reduced pressure (approx. 15 mm) with a bath temperature of about 80°C. e. Purify the final product by Kugelrohr distillation at 125°C (0.05 mm) to yield the pure product (49-65% yield).[5]
Visualizations
The following diagrams illustrate key workflows and reaction pathways.
Caption: Troubleshooting workflow for low conversion rates.
Caption: The Michaelis-Arbuzov reaction pathway.
Caption: The base-catalyzed Pudovik reaction pathway.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]
- 11. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Effect of base choice on diethyl phosphonate reaction stereoselectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl phosphonate (B1237965), particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction. The following information addresses common issues related to stereoselectivity and provides guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: How does the choice of base influence the E/Z stereoselectivity in the Horner-Wadsworth-Emmons (HWE) reaction?
A1: The base plays a crucial role in determining the stereochemical outcome of the HWE reaction. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[1][2][3][4][5] However, specific base and reaction condition choices can strongly influence the E/Z ratio.
-
(E)-Selectivity: To favor the (E)-alkene, conditions that allow for the equilibration of reaction intermediates are preferred. This is often achieved using sodium or lithium-based strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi).[1][6] Milder conditions, such as the Masamune-Roush protocol (LiCl and DBU), are also effective for producing (E)-alkenes, especially with base-sensitive substrates.[1][3][4] Higher reaction temperatures (e.g., room temperature) also promote the formation of the (E)-product.[1][7]
-
(Z)-Selectivity: To achieve high (Z)-selectivity, the reaction must be under kinetic control, favoring the formation of the less stable cis-alkene. The Still-Gennari modification is a widely used method for this purpose.[2][4][7] This protocol employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with a strong potassium base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[2][4][7] The potassium cation and crown ether are thought to promote the formation of the kinetic product.[8][9]
Q2: What is the impact of using a bulky versus a non-bulky base on the stereoselectivity of the HWE reaction?
A2: The steric hindrance of the base can influence the stereoselectivity of the HWE reaction, although the structure of the phosphonate and the aldehyde often have a more pronounced effect.[1] While not as extensively documented as other factors, a bulkier base could potentially favor the formation of a specific intermediate, thereby influencing the E/Z ratio. However, for achieving high (Z)-selectivity, the combination of a potassium base with a crown ether, as in the Still-Gennari protocol, is a more reliable strategy than simply choosing a bulky base.[2] For achieving (E)-selectivity, the choice of the cation (Li+ or Na+) is generally more critical than the bulk of the base.[1][10]
Q3: Can a chiral base be used to induce enantioselectivity in reactions with diethyl phosphonate?
A3: Yes, chiral bases can be employed to achieve enantioselective HWE reactions.[11] By using a chiral base, the deprotonation of the phosphonate can create a chiral environment, leading to the preferential formation of one enantiomer of the alkene product. For example, chiral lithium 2-aminoalkoxides have been successfully used as chiral bases to obtain chiral olefins with moderate enantiomeric excess.[11] The development of highly enantioselective HWE reactions using chiral bases is an active area of research.[12][13][14][15]
Troubleshooting Guides
Issue 1: Low (E)-selectivity in a standard HWE reaction.
-
Possible Cause: The reaction conditions may be favoring the kinetic (Z)-product. This can happen if the reaction temperature is too low or if certain metal cations that promote (Z)-selectivity are present.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Running the reaction at room temperature or even slightly elevated temperatures can promote the equilibration of intermediates, leading to the thermodynamically favored (E)-product.[1][7]
-
Change the Base/Cation: Switch to a sodium or lithium-based base, as these cations are known to favor (E)-selectivity.[1][6] For instance, if you are using a potassium base, consider switching to NaH or n-BuLi.
-
Use Masamune-Roush Conditions: For base-sensitive substrates, employing milder conditions like LiCl and DBU can improve (E)-selectivity.[1][3][4]
-
Issue 2: Poor (Z)-selectivity when attempting a Still-Gennari modification.
-
Possible Cause: The reaction may not be under strict kinetic control, allowing for equilibration to the (E)-product.
-
Troubleshooting Steps:
-
Ensure Anhydrous and Inert Conditions: The phosphonate carbanion is highly reactive and can be quenched by moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[6][16]
-
Verify Base and Additive Quality: Use high-purity KHMDS and 18-crown-6 (B118740). The crown ether is crucial for sequestering the potassium cation and promoting (Z)-selectivity.
-
Maintain Low Temperature: It is critical to maintain a low reaction temperature (typically -78 °C) throughout the addition of the aldehyde and the course of the reaction to prevent the intermediates from equilibrating.[7]
-
Check Phosphonate Reagent: Ensure you are using a phosphonate with electron-withdrawing groups, as this is a key feature of the Still-Gennari modification.[4]
-
Issue 3: Inconsistent E/Z ratios between reaction batches.
-
Possible Cause: Minor variations in reaction setup and conditions can lead to inconsistent stereochemical outcomes.
-
Troubleshooting Steps:
-
Standardize Procedures: Carefully control all reaction parameters, including the rate of addition of reagents, stirring speed, and temperature.
-
Purify Reagents: Ensure the purity of the aldehyde, phosphonate, and solvent. Impurities can sometimes interfere with the reaction.
-
Control Temperature Precisely: Use a reliable cryostat or a well-maintained cooling bath to ensure a consistent reaction temperature.
-
Data Summary
The following tables summarize the effect of different bases and reaction conditions on the stereoselectivity of the Horner-Wadsworth-Emmons reaction based on literature data.
Table 1: Effect of Base and Cation on E/Z Selectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| Ethyl (diphenylphosphono)propionate | Benzaldehyde | Triton B | THF | -78 | 9:91 | [8] |
| Ethyl (diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | 5:95 | [8] |
| Ethyl (diphenylphosphono)propionate | Benzaldehyde | NaH | THF | -78 | 3:97 | [8] |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various | Li+ base | - | 23 | Higher E | [1] |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various | Na+ base | - | 23 | Moderate E | [1] |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various | K+ base | - | 23 | Lower E | [1] |
Table 2: Conditions for High (Z)-Selectivity (Still-Gennari Type)
| Phosphonate Reagent | Aldehyde | Base System | Solvent | Temperature (°C) | Z:E Ratio | Reference |
| bis(2,2,2-trifluoroethyl) phosphonate type | Aromatic/Aliphatic | KHMDS / 18-crown-6 | THF | -78 | up to 98:2 | [2] |
| Ethyl (diarylphosphono)acetate | Aromatic/Aliphatic | KHMDS / 18-crown-6 | THF | -78 | up to 91:9 | [8] |
Experimental Protocols
General Protocol for a Standard (E)-Selective HWE Reaction
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound reagent in an anhydrous solvent (e.g., THF) in a dry round-bottom flask equipped with a magnetic stir bar.[16]
-
Deprotonation: Cool the solution to 0 °C. Add a strong sodium or lithium base (e.g., NaH or n-BuLi) portion-wise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.[16]
-
Carbonyl Addition: Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise to the reaction mixture.[16]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).[16]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).[16]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers.[16]
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[16]
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[16]
Protocol for a (Z)-Selective HWE Reaction (Still-Gennari Modification)
-
Preparation: Under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonate reagent and 18-crown-6 in anhydrous THF in a dry round-bottom flask.[4]
-
Deprotonation: Cool the solution to -78 °C. Add a solution of KHMDS in THF dropwise. Stir the mixture vigorously for at least 1 hour at -78 °C.[4]
-
Carbonyl Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.[4]
-
Reaction: Continue to stir the reaction at -78 °C until completion as monitored by TLC.[4]
-
Workup and Purification: Follow steps 5-8 of the general protocol, ensuring the mixture is allowed to warm to room temperature before workup.
Visualizations
Caption: Decision workflow for selecting HWE reaction conditions based on the desired alkene stereoisomer.
Caption: Troubleshooting guide for addressing poor stereoselectivity in HWE reactions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ENANTIOSELECTIVE HORNER-WADSWORTH-EMMONS REACTION USING CHIRAL LITHIUM 2-AMINOALKOXIDES [jstage.jst.go.jp]
- 12. The Asymmetric Horner-Wadsworth-Emmons Reaction Mediated by An External Chiral Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Diethyl Phosphonate Stability During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of diethyl phosphonate (B1237965) during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the hydrolysis of diethyl phosphonate during workup?
A1: this compound is susceptible to hydrolysis, primarily influenced by the pH of the aqueous solution and the temperature of the process. Both acidic and basic conditions can catalyze the cleavage of the P-O-ethyl bond, converting the diethyl ester into its corresponding monoethyl ester or fully hydrolyzed phosphonic acid. The rate of hydrolysis is also accelerated by elevated temperatures.[1]
Key factors include:
-
pH: Both strong acids (e.g., concentrated HCl) and bases (e.g., NaOH) are used to intentionally hydrolyze phosphonate esters.[2][3] Even milder basic solutions, such as saturated sodium bicarbonate, can promote hydrolysis if contact time is prolonged or the temperature is elevated.
-
Temperature: Hydrolysis rates increase with temperature.[1] Performing extractions and washes at lower temperatures (e.g., 0-5 °C) can significantly minimize product loss.
-
Contact Time: The longer the this compound is in contact with an aqueous acidic or basic solution, the greater the extent of hydrolysis will be.
-
Steric Hindrance: The structure of the phosphonate itself plays a role. Sterically bulky ester groups (like tert-butyl) can decrease the rate of base-catalyzed hydrolysis.[2][3]
Q2: How stable is this compound to common aqueous workup solutions?
A2: The stability is condition-dependent. While specific kinetic data for this compound under typical, mild workup conditions is not extensively published, general principles of organophosphorus chemistry apply.
-
Neutral Water & Brine (Saturated NaCl): this compound exhibits reasonable stability in neutral water or brine for the short duration of a typical extraction. Brine washes are primarily used to remove dissolved water from the organic layer and help break emulsions.[4][5]
-
Saturated Sodium Bicarbonate (NaHCO₃): This is a mildly basic solution (pH ≈ 8.3) used to neutralize residual acids. While effective for neutralization, prolonged exposure can lead to hydrolysis of the phosphonate ester.[6] It is crucial to perform this wash quickly and at a low temperature.
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl): This is a mildly acidic solution (pH ≈ 4.5-5.5) often used to quench reactions involving organometallic reagents. Its acidity can contribute to hydrolysis, although it is generally considered a milder option than dilute HCl.
Q3: What are the products of this compound hydrolysis?
A3: Hydrolysis occurs in a stepwise manner. The first hydrolysis product is ethyl hydrogen phosphonate (the monoester), and the final product, upon complete hydrolysis, is phosphonic acid. The presence of these more polar, acidic byproducts can complicate purification.
Troubleshooting Guide
Q4: I'm losing a significant portion of my product during the aqueous workup. How can I confirm if hydrolysis is the issue?
A4: If you suspect hydrolysis, you can analyze a small, crude sample of your organic layer before and after the workup using ³¹P NMR spectroscopy. The appearance of new peaks corresponding to the monoester or phosphonic acid would confirm hydrolysis. Alternatively, TLC analysis might show new, more polar spots that were not present in the initial reaction mixture.
Q5: My workup involves a sodium bicarbonate wash, and I'm seeing product loss. What should I do?
A5: This is a common issue due to the basicity of the bicarbonate solution. To mitigate this:
-
Work Quickly and Cold: Perform the wash at 0-5 °C (using an ice bath) and minimize the time the two phases are in contact. Do not let the separatory funnel sit for extended periods.
-
Use a Weaker Base: If possible, consider using a more dilute bicarbonate solution or simply washing with cold, deionized water if the amount of acid to be neutralized is minimal.
-
Final Brine Wash: Always follow any aqueous wash with a brine wash to remove as much dissolved water as possible from the organic layer before adding a drying agent.[4][5]
Q6: Are there non-aqueous workup strategies to avoid hydrolysis completely?
A6: Yes, if your product is particularly sensitive, non-aqueous workups are a good alternative.
-
Direct Filtration: If your reaction byproducts are solid salts (e.g., from a Mitsunobu or Wittig reaction), you may be able to dilute the reaction mixture with a non-polar solvent (like hexane/ether) and filter through a pad of celite or silica (B1680970) to remove the solids.[7]
-
Solvent Evaporation and Chromatography: For clean reactions, you can often remove the reaction solvent under reduced pressure and directly purify the residue by column chromatography.
-
Non-Aqueous Dealkylation Reagents: For deliberate deprotection to the phosphonic acid, methods using reagents like bromotrimethylsilane (B50905) (TMSBr) in an organic solvent followed by methanolysis offer a non-aqueous alternative to harsh acidic or basic hydrolysis.[8]
Data Presentation
The stability of phosphonate esters to hydrolysis is influenced by both electronic and steric factors. The following table summarizes the relative reactivity of different phosphonate esters under acidic and basic conditions.
| Ester Group | Relative Rate (Acidic Hydrolysis) | Relative Rate (Basic Hydrolysis) | Rationale |
| Methyl | Slower | Fastest | Less steric hindrance allows for easier nucleophilic attack by hydroxide (B78521) in basic conditions.[2] |
| Ethyl | - | Fast | Baseline for comparison. |
| Isopropyl | Faster | Slower | Under acidic conditions, the more stable secondary carbocation intermediate can accelerate the reaction. Under basic conditions, increased steric bulk hinders nucleophilic attack.[2] |
| tert-Butyl | Fastest | Slowest | Forms a very stable tertiary carbocation, leading to rapid acid-catalyzed hydrolysis.[6] Extreme steric hindrance significantly slows base-catalyzed hydrolysis.[2][3] |
Note: This table represents general reactivity trends. Absolute rates depend on specific reaction conditions such as temperature and exact pH.
Experimental Protocols
Recommended Protocol for a Hydrolysis-Sensitive Workup
This protocol is designed to minimize the hydrolysis of this compound during a standard extractive workup.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quench (if necessary): If the reaction requires quenching, add the quenching agent slowly while maintaining the low temperature. For quenching reactive reagents, a cold, saturated solution of ammonium chloride is often a suitable choice.
-
Dilute with Organic Solvent: Dilute the cooled reaction mixture with a cold, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Aqueous Wash (Water): Transfer the mixture to a separatory funnel. Wash the organic layer once with cold, deionized water. Perform the wash quickly by inverting the funnel a few times and then immediately allowing the layers to separate. Drain the aqueous layer.
-
Aqueous Wash (Bicarbonate - Optional & Cautious): If an acidic reagent was used and needs to be neutralized, wash the organic layer once with a cold, saturated solution of sodium bicarbonate. This step should be performed rapidly.
-
Aqueous Wash (Brine): Wash the organic layer with a cold, saturated solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic layer and can aid in breaking up any emulsions that may have formed.[4]
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure at a low bath temperature to obtain the crude product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Reducing Byproduct Formation in Phosphonate Synthesis
Welcome to the technical support center for phosphonate (B1237965) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven strategies for three key phosphonate synthesis methodologies: the Michaelis-Arbuzov, Pudovik, and Kabachnik-Fields reactions.
Table of Contents
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Michaelis-Arbuzov Reaction
-
Troubleshooting Guide & FAQs
-
Quantitative Data on Reaction Conditions
-
Experimental Protocols
-
-
Pudovik Reaction
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Troubleshooting Guide & FAQs
-
Quantitative Data on Reaction Conditions
-
Experimental Protocols
-
-
Kabachnik-Fields Reaction
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Troubleshooting Guide & FAQs
-
Quantitative Data on Reaction Conditions
-
Experimental Protocols
-
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond, typically by reacting a trialkyl phosphite (B83602) with an alkyl halide.[1] While robust, the reaction can be prone to side reactions that lower yield and complicate purification.
Troubleshooting Guide & FAQs
Q1: My Michaelis-Arbuzov reaction is sluggish or incomplete. How can I improve the conversion?
A1: Several factors can lead to incomplete reactions. Consider the following troubleshooting steps:
-
Increase Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires heating, typically in the range of 120-160 °C.[2] Insufficient temperature can lead to slow reaction rates.
-
Use a More Reactive Alkyl Halide: The reactivity of the alkyl halide significantly impacts the reaction rate, following the general trend: R-I > R-Br > R-Cl.[3] Primary alkyl halides are generally more reactive than secondary, and tertiary alkyl halides are often unreactive.[3]
-
Employ a Catalyst: Lewis acids such as zinc bromide (ZnBr₂) can catalyze the reaction, often allowing for milder conditions (e.g., room temperature).[4]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4]
Q2: I'm observing significant amounts of elimination byproducts, especially with secondary alkyl halides. What can I do to minimize this?
A2: Elimination is a common side reaction, particularly with sterically hindered alkyl halides.[5] To favor the desired substitution reaction:
-
Use Primary Alkyl Halides: Whenever possible, utilize primary alkyl halides as they are less prone to elimination.[5]
-
Optimize Reaction Temperature: While higher temperatures can increase the rate of the Arbuzov reaction, they can also promote elimination. A careful optimization of the reaction temperature is crucial.
-
Use a Milder, Catalyzed Protocol: Lewis acid-catalyzed reactions can often be performed at lower temperatures, which can help to suppress elimination pathways.[4]
Q3: The newly formed alkyl halide byproduct is reacting with my starting phosphite, leading to a mixture of products. How can I prevent this?
A3: This is a common issue where the alkyl halide generated from the dealkylation step competes with the starting alkyl halide.[1] To address this:
-
Use Low-Boiling Point Phosphites: Employing trimethyl or triethyl phosphite generates volatile byproducts (methyl halide or ethyl halide) that can be removed from the reaction mixture by distillation as they are formed.[1]
-
Use an Excess of the Starting Alkyl Halide: While this may not be atom-economical, using an excess of the initial, more reactive alkyl halide can outcompete the newly formed, potentially less reactive alkyl halide byproduct.
Q4: My reaction with an α-haloketone is yielding an enol phosphate (B84403) (Perkow product) instead of the expected β-ketophosphonate. How can I favor the Arbuzov product?
A4: The Perkow reaction is a well-known competing pathway for α-bromo- and α-chloroketones.[2] To favor the Michaelis-Arbuzov product:
-
Use α-Iodoketones: The reaction of α-iodoketones typically yields only the Arbuzov product.[2]
-
Increase Reaction Temperature: Higher temperatures can sometimes favor the formation of the Arbuzov product over the Perkow product.[2]
Troubleshooting Workflow for the Michaelis-Arbuzov Reaction
Caption: Troubleshooting workflow for the Michaelis-Arbuzov reaction.
Quantitative Data on Reaction Conditions
The following table summarizes the effect of various reaction parameters on the yield of diethyl benzylphosphonate in the Michaelis-Arbuzov reaction.
| Entry | Alkyl Halide | Phosphite | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | High |
| 2 | Benzyl bromide | Triethyl phosphite | ZnBr₂ (20) | Dichloromethane | Room Temp | 1 | High |
| 3 | Benzyl bromide | Triethyl phosphite | None | Neat (Microwave) | - | 0.08 | 95 |
| 4 | Ethyl bromoacetate | Triethyl phosphite | None | Neat | 150 | 3 | 85 |
| 5 | Ethyl bromoacetate | Triethyl phosphite | None | Neat (Microwave) | - | 0.08 | 98 |
Experimental Protocols
Protocol 1: Classical (Thermal) Synthesis of Diethyl Benzylphosphonate
-
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.
-
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature [4]
-
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
-
-
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure diethyl benzylphosphonate.
-
Pudovik Reaction
The Pudovik reaction involves the addition of a hydrophosphoryl compound (e.g., a dialkyl phosphite) to an unsaturated system, such as an imine or an alkene, to form α-aminophosphonates or other functionalized phosphonates.[6]
Troubleshooting Guide & FAQs
Q1: My Pudovik reaction is not proceeding or is giving low yields. What are the common causes?
A1: Low reactivity in the Pudovik reaction can often be attributed to the following:
-
Insufficiently Activated Electrophile: The imine or alkene must be sufficiently electrophilic for the addition to occur. Electron-withdrawing groups on the electrophile can increase reactivity.
-
Inappropriate Catalyst: While some Pudovik reactions can proceed without a catalyst, many require a base or a Lewis acid to facilitate the addition. Common bases include tertiary amines, while Lewis acids like Cu(OTf)₂ can also be effective.[5]
-
Steric Hindrance: Bulky substituents on either the hydrophosphoryl compound or the electrophile can impede the reaction.[5]
Q2: I am observing dimerization of my activated alkene starting material. How can I suppress this side reaction?
A2: Dimerization of electron-deficient alkenes can be a competitive side reaction.[7] To minimize this:
-
Optimize Catalyst Choice: The choice of catalyst can significantly influence the extent of dimerization. For instance, using tributylphosphine (B147548) (PBu₃) as a catalyst has been shown to be effective in preventing competitive dimerization of activated alkenes.[7]
-
Control Reactant Addition: Slow addition of the alkene to the mixture of the phosphite and catalyst may help to keep the concentration of the alkene low, thereby disfavoring dimerization.
Q3: The reaction of my α-oxophosphonate with a dialkyl phosphite is leading to a rearranged product. How can I control the outcome?
A3: Rearrangement of the initial Pudovik adduct can occur, particularly with certain substrates and under specific conditions. For the reaction of α-oxophosphonates with dialkyl phosphites, the amount of base catalyst can be critical. Using a lower concentration of a base like diethylamine (B46881) (e.g., 5 mol%) can favor the formation of the desired α-hydroxy-methylenebisphosphonate, while higher concentrations (e.g., 40 mol%) can lead exclusively to the rearranged phosphonate-phosphate product.
Pudovik Reaction Troubleshooting Logic
Caption: Troubleshooting logic for the Pudovik reaction.
Quantitative Data on Reaction Conditions
The following table illustrates the impact of the catalyst on the Pudovik reaction between an α-oxophosphonate and a dialkyl phosphite.
| Entry | Substrate 1 | Substrate 2 | Catalyst | Catalyst Loading | Product | Yield (%) |
| 1 | Dimethyl α-oxoethylphosphonate | Dimethyl phosphite | Diethylamine | 5 mol% | α-hydroxy-methylenebisphosphonate | High |
| 2 | Dimethyl α-oxoethylphosphonate | Dimethyl phosphite | Diethylamine | 40 mol% | Rearranged phosphonate-phosphate | Exclusive |
| 3 | 2-Pyridinecarboxaldehyde | Diphenylphosphine oxide | None | - | Pudovik adduct | 87 |
| 4 | 2-Pyridinecarboxaldehyde | Diphenylphosphine oxide | Cu(OTf)₂ | 10 mol% | Rearranged phosphoric ester | 90 |
Experimental Protocols
Protocol 1: Base-Catalyzed Pudovik Reaction of an Imine
-
Materials:
-
Imine (derived from an aldehyde and a primary amine)
-
Dialkyl phosphite
-
Basic catalyst (e.g., sodium ethoxide)
-
-
Procedure:
-
To a solution of the imine in a suitable solvent (e.g., ethanol), add the dialkyl phosphite.
-
Add a catalytic amount of the base (e.g., a freshly prepared solution of sodium ethoxide in ethanol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, neutralize the catalyst with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or crystallization to obtain the α-aminophosphonate.
-
Protocol 2: Lewis Acid-Catalyzed Pudovik Reaction–Phospha-Brook Rearrangement [5]
-
Materials:
-
Diarylphosphine oxide (0.2 mmol)
-
α-Pyridinealdehyde (0.3 mmol)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
THF (2 mL)
-
-
Procedure:
-
In a reaction vessel under an argon atmosphere, combine the diarylphosphine oxide, α-pyridinealdehyde, and Cu(OTf)₂ in THF.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction for the formation of the rearranged phosphoric ester.
-
After cooling, the reaction mixture can be worked up by standard procedures and the product purified by chromatography.
-
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to synthesize α-aminophosphonates.[8]
Troubleshooting Guide & FAQs
Q1: My Kabachnik-Fields reaction is giving a complex mixture of products. What are the possible side reactions?
A1: The Kabachnik-Fields reaction can proceed through two main pathways: the "imine pathway" and the "α-hydroxyphosphonate pathway".[9] The predominance of one pathway over the other depends on the nature of the reactants.[9] A complex mixture can arise if both pathways are competing or if other side reactions occur. Potential byproducts include:
-
α-Hydroxyphosphonate: Formed from the reaction of the carbonyl compound and the dialkyl phosphite. This can be a major byproduct if the subsequent substitution by the amine is slow.
-
Unreacted Imine: If the addition of the phosphite to the imine is the rate-limiting step, unreacted imine may be present.
-
Products from Self-Condensation of the Carbonyl Compound: Aldehydes, in particular, can undergo self-condensation under certain conditions.
Q2: How can I favor one reaction pathway over the other to improve the selectivity of my Kabachnik-Fields reaction?
A2: Directing the reaction towards a single pathway can significantly improve the yield and purity of the desired α-aminophosphonate.
-
Pre-forming the Imine: A two-step approach, where the amine and carbonyl compound are first reacted to form the imine, followed by the addition of the dialkyl phosphite (a Pudovik-type reaction), can be a very effective strategy to avoid the formation of the α-hydroxyphosphonate byproduct.[8]
-
Choice of Amine: The basicity of the amine can influence the reaction pathway. Weakly basic amines like anilines tend to favor the formation of the imine intermediate.[10]
Q3: Can I run the Kabachnik-Fields reaction without a catalyst?
A3: Yes, in many cases, the Kabachnik-Fields reaction can be performed without a catalyst, especially with the use of microwave irradiation and solvent-free conditions.[9][11] This "green chemistry" approach can lead to high yields in short reaction times.[11]
Q4: What is the effect of stoichiometry on the outcome of the reaction?
A4: The stoichiometry of the reactants can be crucial. For the synthesis of bis(phosphonomethyl)amines via a double Kabachnik-Fields reaction, an excess of the phosphite and the carbonyl compound relative to the primary amine is typically required to ensure complete reaction at both N-H bonds.
Kabachnik-Fields Reaction Pathways and Troubleshooting
Caption: Mechanistic pathways and troubleshooting strategies for the Kabachnik-Fields reaction.
Quantitative Data on Reaction Conditions
The following table presents a comparison of different catalytic and reaction conditions for the Kabachnik-Fields reaction.
| Entry | Amine | Carbonyl | Phosphite | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Aniline | Benzaldehyde (B42025) | Diethyl phosphite | None | Neat | Room Temp | Several hours | 73 | | 2 | Benzylamine | Benzaldehyde | Diethyl phosphite | None | Neat (Microwave) | 100 | 10 min | 92 | | 3 | Aniline | Benzaldehyde | Diethyl phosphite | Mg(ClO₄)₂ | Neat | Room Temp | 5 min | 94 | | 4 | Cyclohexylamine | Benzaldehyde | Diethyl phosphite | None | Neat (Microwave) | 80 | 30 min | 95 |
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Kabachnik-Fields Reaction [11]
-
Materials:
-
Substituted benzaldehyde (1.7 mmol)
-
Benzylamine (1.7 mmol)
-
Diethyl phosphite (1.7 mmol)
-
-
Procedure:
-
Combine the benzaldehyde derivative, benzylamine, and diethyl phosphite in a sealed microwave reactor tube.
-
Irradiate the mixture in a microwave reactor at 100 °C for 10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, remove the volatile components under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Catalyst-Free, Neat Synthesis of an α-Aminophosphonate
-
Materials:
-
Benzaldehyde (2.00 mmol)
-
Aniline (2.00 mmol)
-
Diethyl phosphite (2.00 mmol)
-
-
Procedure:
-
In a 5-mL glass vial, mix benzaldehyde, aniline, and diethyl phosphite.
-
Stir the mixture at room temperature (26 °C).
-
Monitor the formation of the α-aminophosphonate product by LC-MS. The reaction may require an extended period (several hours to days) to reach completion.
-
Upon completion, the product can be isolated. In a reported study, a 73% yield was obtained.
-
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 6. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 7. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Bentham Science [eurekaselect.com]
- 8. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 9. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kabachnik-Fields Reaction [organic-chemistry.org]
- 11. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diethyl Phosphonate Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for diethyl phosphonate (B1237965) reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions used to synthesize diethyl phosphonates, and what catalysts are typically employed?
A1: The most common methods for synthesizing diethyl phosphonates are the Pudovik, Michaelis-Arbuzov, and Hirao reactions.
-
Pudovik Reaction: This reaction involves the addition of diethyl phosphite (B83602) to carbonyl compounds (aldehydes and ketones) or imines. It can be catalyzed by both bases (e.g., triethylamine (B128534), DBN) and Lewis acids (e.g., Ti(OPr-i)₄).[1][2][3] For asymmetric reactions, chiral catalysts are used.
-
Michaelis-Arbuzov Reaction: This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. While often thermally induced, Lewis acids can be used to promote the reaction under milder conditions.[4][5][6] For less reactive aryl halides, nickel and palladium catalysts are employed.[7]
-
Hirao Reaction: This is a palladium-catalyzed cross-coupling reaction between diethyl phosphite and aryl or vinyl halides.[8][9]
Q2: How do I select the appropriate catalyst for my specific diethyl phosphonate synthesis?
A2: Catalyst selection is critical and depends on the specific transformation you are performing. A preliminary screening of different catalyst types is often recommended.[10]
-
For the Pudovik reaction with simple aldehydes or imines, a basic catalyst like triethylamine is a good starting point. For asymmetric synthesis, chiral organocatalysts or metal complexes are necessary.
-
The classical Michaelis-Arbuzov reaction with reactive alkyl halides may not require a catalyst, only heat. For aryl halides, a nickel or palladium catalyst is essential.
-
The Hirao reaction specifically requires a palladium catalyst, often with a phosphine (B1218219) ligand.[8][9]
Consider the electronic properties of your substrates. For instance, electron-enriched aldehydes may exhibit higher reactivity and selectivity with certain catalysts.[10]
Q3: What is a typical catalyst loading, and can it be reduced?
A3: Catalyst loading can range from 0.5 mol% to 20 mol%, depending on the reaction and catalyst activity.[3][10] For many modern catalytic systems, the goal is to use lower catalyst loadings for improved cost-effectiveness and process sustainability. In some optimized Pudovik reactions, catalyst loading has been successfully reduced to 0.5-1 mol% without a significant impact on yield or enantioselectivity.[10] In the Hirao reaction, palladium loading has been lowered to 0.25 mol% for activated aryl bromides.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated; consider using a pre-catalyst or appropriate reducing agents.[11] |
| Wet Reagents or Solvents | Use anhydrous solvents and dry all glassware thoroughly, as water can quench intermediates and deactivate catalysts.[12] |
| Incorrect Reaction Temperature | The optimal temperature can vary significantly. The Michaelis-Arbuzov reaction often requires high temperatures (120-160°C), whereas asymmetric reactions may require low temperatures to achieve high selectivity.[13] Perform a temperature screening study to find the optimal conditions for your specific reaction. |
| Poor Quality Starting Materials | Impurities in starting materials can inhibit the catalyst or lead to side reactions. Purify starting materials by distillation or recrystallization before use.[12] |
| Reversible Reaction | Some reactions, like the Henry reaction which is related to the Pudovik reaction, are reversible. Consider strategies to shift the equilibrium towards the product, such as removing byproducts. |
Problem 2: Low Enantioselectivity (in Asymmetric Reactions)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen a variety of chiral catalysts. The structure of the substrate and catalyst are critical for high enantioselectivity. The steric bulk of the phosphite ester can also influence stereoselectivity; compare dimethyl, diethyl, and diisopropyl phosphites.[10] |
| Incorrect Solvent | Solvent choice is critical for enantiocontrol. Test a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF). Alcoholic solvents can sometimes lead to fast reactions but with no enantioselectivity.[10] |
| Reaction Temperature | Lower temperatures often favor higher enantioselectivity.[10] Conduct the reaction at a range of temperatures (e.g., -78 °C to room temperature) to determine the optimum. |
| Slow Addition of Reagents | Slow, dropwise addition of one of the reactants can sometimes improve enantioselectivity by maintaining a low concentration of the achiral starting material. |
Catalyst Performance Data
Table 1: Catalyst Performance in the Pudovik Reaction
| Catalyst | Aldehyde/Imine | Diethyl Phosphite (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Diethylamine (5 mol%) | Dimethyl α-oxoethylphosphonate | 1.0 | Diethyl ether | 0 | 8 | 100 | - | [14] |
| Diethylamine (40 mol%) | Dimethyl α-oxoethylphosphonate | 1.0 | Diethyl ether | 0 | 8 | 0 (rearranged product) | - | [14] |
| Ti(OPr-i)₄ (20 mol%) | p-substituted benzaldehyde | 1.0 | Ether | RT | - | 75 | 53 | [3] |
| DBN (5 mol%) | Aromatic aldehyde | 1.0 | MeCN | RT | 2 | - | - | [15] |
Table 2: Catalyst Performance in the Michaelis-Arbuzov Reaction
| Catalyst | Substrate | Triethyl Phosphite (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| None (Thermal) | Primary alkyl halide | 1.0-1.2 | Neat | 120-160 | - | - | [13] |
| Ethyl Iodide (2.2 wt%) | Triethyl phosphite | - | Neat | 175-185 | 5 | 98.1 | [16] |
| NiCl₂/DalPhos (5 mol%) | (Hetero)aryl chlorides | - | - | 110 | 18 | - | [7] |
| Rhodamine 6G | Aryl radicals | - | - | RT | - | - | [5] |
Table 3: Catalyst Performance in the Hirao Reaction
| Catalyst | Aryl Halide | Diethyl Phosphite (equiv.) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | Aryl/Vinyl halide | - | Organic Base | Toluene | - | - | - | [8] |
| Pd(OAc)₂ (10 mol%) | Bromobenzene | 1.3 | Triethylamine | Ethanol (B145695) | 150 (MW) | - | 72 | [17] |
| [Pd(NH₃)₄]/NaY (1.3 mol%) | Aryl/Heteroaryl halide | - | K₂CO₃ | DMF | 110-140 | - | Good to high | [18] |
| Pd/C (0.25 mol%) | Activated aryl bromides | - | K₂CO₃ | DMF | 110-140 | - | Good to high | [18] |
Experimental Protocols
Protocol 1: Base-Catalyzed Pudovik Reaction
This protocol describes a general procedure for the synthesis of α-hydroxyphosphonates.
Materials:
-
Aldehyde (1.0 eq)
-
Diethyl phosphite (1.0 eq)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 mol%)
-
Acetonitrile (MeCN)
Procedure:
-
A solution of DBN (0.19 mmol, 5 mol%) in MeCN (0.038 M) is prepared.
-
A solution of the aromatic aldehyde (3.83 mmol, 1 eq.) and diethyl phosphite (3.83 mmol, 1 eq.) in MeCN (0.77 M) is prepared.
-
The two solutions are simultaneously fluxed at the same flow rate at room temperature with a residence time of 120 minutes.
-
The output is collected in a beaker containing dilute aqueous HCl (2 M, 10 mL).
-
The reactor and tubing are rinsed with MeCN (20 mL).
-
The combined solution is worked up to isolate the product.
Protocol 2: Nickel-Catalyzed Michaelis-Arbuzov Reaction of an Aryl Halide
This protocol is a general representation for the cross-coupling of aryl halides.
Materials:
-
Aryl halide (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
NiI₂·xH₂O (5 mol%)
-
4,4′-Dimethoxy-2,2′-bipyridine (5 mol%)
-
Sodium iodide (25 mol%)
-
Pyridine
-
1,3-Dimethylpropyleneurea (DMPU)
Procedure:
-
To a reaction vessel, add NiI₂·xH₂O, 4,4′-dimethoxy-2,2′-bipyridine, sodium iodide, and the aryl halide.
-
Add DMPU, pyridine, and triethyl phosphite.
-
Heat the reaction mixture (e.g., to 60 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Palladium-Catalyzed Hirao Reaction
This protocol describes a general procedure for the synthesis of diethyl arylphosphonates.[9]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (e.g., 2 mol%)
-
Triphenylphosphine (PPh₃) (e.g., 4 mol%)
-
Aryl bromide (1.0 mmol)
-
Diethyl phosphite (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous ethanol (10 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ and PPh₃.
-
Add anhydrous ethanol and stir until the catalyst and ligand are dissolved.
-
To the stirred solution, add the aryl bromide, diethyl phosphite, and triethylamine via syringe.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by TLC or GC until the starting aryl halide is consumed (typically 12 hours).
-
Cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
Caption: A generalized experimental workflow for this compound synthesis.
References
- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 3. Catalytic Asymmetric Synthesis of C-Chiral Phosphonates [mdpi.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hirao coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 17. The Palladium Acetate‐Catalyzed Microwave‐Assisted Hirao Reaction without an Added Phosphorus Ligand as a “Green” Protocol: A Quantum Chemical Study on the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Enhancing the stereoselectivity of the Horner-Wadsworth-Emmons reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the stereoselectivity and success of your HWE reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the HWE reaction, providing potential causes and solutions in a straightforward question-and-answer format.
Question 1: Why am I getting a low yield in my HWE reaction?
Answer: Low yields can stem from several factors:
-
Incomplete Deprotonation: The phosphonate (B1237965) carbanion may not be forming efficiently. Ensure your base is strong enough for the specific phosphonate used and that it has not degraded. For example, sodium hydride (NaH) is a common strong base, but it is sensitive to moisture.[1][2]
-
Moisture Contamination: The phosphonate carbanion is highly basic and will be quenched by water. Ensure all glassware is rigorously dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Sterically Hindered Substrates: Aldehydes generally react more readily than ketones.[2] If your aldehyde or ketone is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature. Using a less sterically hindered phosphonate reagent can also be beneficial.[2]
-
Base-Sensitive Substrates: If your aldehyde is sensitive to strong bases, it may be degrading under the reaction conditions. In such cases, milder conditions, such as the Masamune-Roush protocol using lithium chloride (LiCl) and a weaker base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), are recommended.[3][4]
Question 2: My HWE reaction is not E-selective. How can I improve the E/Z ratio?
Answer: The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene, but several factors can influence this outcome.[3][5] To enhance E-selectivity:
-
Reaction Temperature: Higher reaction temperatures (e.g., warming from -78°C to room temperature) promote the equilibration of reaction intermediates, which favors the formation of the (E)-alkene.[6][7][8]
-
Choice of Base (Cation Effect): The cation from the base plays a crucial role. Lithium (Li+) and sodium (Na+) bases generally provide higher E-selectivity compared to potassium (K+) bases.[3][6] Using bases like n-butyllithium (nBuLi) or sodium hydride (NaH) is a common strategy.[6]
-
Solvent: The choice of solvent can influence the reaction's stereochemical course. While THF is common, exploring other anhydrous solvents may be beneficial.
-
Phosphonate Structure: Increasing the steric bulk of the phosphonate ester groups (e.g., changing from dimethyl to diisopropyl phosphonate) can enhance E-selectivity.[9]
Question 3: I need to synthesize the (Z)-alkene. How can I reverse the stereoselectivity of the HWE reaction?
Answer: To achieve high Z-selectivity, specific modifications to the standard HWE protocol are necessary. The most common methods are:
-
The Still-Gennari Modification: This is a widely used and reliable method for obtaining (Z)-alkenes.[3][4] It involves using a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740) in THF at low temperatures (-78°C).[3][5][8] The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product.[4]
-
The Ando Modification: Similar to the Still-Gennari modification, this method also employs phosphonates with electron-withdrawing aryl groups (e.g., diphenylphosphonoacetate) to achieve Z-selectivity.[10][11]
Question 4: How do I remove the phosphate (B84403) byproduct from my reaction mixture?
Answer: A significant advantage of the HWE reaction over the traditional Wittig reaction is the ease of byproduct removal.[3][9] The dialkylphosphate salt byproduct is typically water-soluble and can be easily removed by performing an aqueous workup and extracting the product into an organic solvent.[3][10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?
A1: The HWE reaction proceeds through a multi-step mechanism:
-
Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate group, forming a stabilized phosphonate carbanion.[1][3]
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step.[3]
-
Oxaphosphetane Formation: The resulting intermediate forms a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble dialkylphosphate salt.[3][4] The stereochemistry of the final alkene is determined by the stability and equilibration of the intermediates.[3]
Q2: What are the key advantages of the HWE reaction compared to the Wittig reaction?
A2: The HWE reaction offers several advantages:
-
The phosphonate-stabilized carbanions are generally more nucleophilic but less basic than the phosphonium (B103445) ylides used in the Wittig reaction.[3]
-
The HWE reaction can be used with a wider range of ketones, including sterically hindered ones, that are often unreactive in Wittig reactions.[4]
-
The dialkylphosphate byproduct is water-soluble, making purification much simpler than the removal of triphenylphosphine (B44618) oxide from Wittig reactions.[3][9][10]
Q3: How do I determine the E/Z ratio of my product?
A3: The E/Z ratio of the alkene product can be determined using several analytical techniques, most commonly:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The coupling constants (J-values) of the vinylic protons are typically different for (E) and (Z)-isomers. For disubstituted alkenes, the trans coupling constant (³J_trans) is generally larger (12-18 Hz) than the cis coupling constant (³J_cis, 6-12 Hz).
-
Gas Chromatography (GC): (E) and (Z)-isomers often have different retention times on a GC column, allowing for their separation and quantification by integrating the peak areas.[12]
Data Presentation: Factors Influencing Stereoselectivity
The following tables summarize the effect of various reaction parameters on the stereoselectivity of the HWE reaction.
Table 1: Effect of Base and Temperature on E/Z Selectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio |
| Triethyl phosphonoacetate | 3-Phenylpropanal | LHMDS | THF | -78 | 40:60 |
| Triethyl phosphonoacetate | 3-Phenylpropanal | LHMDS | THF | 25 | 85:15 |
| Triethyl phosphonoacetate | 3-Phenylpropanal | NaHMDS | THF | -78 | 75:25 |
| Triethyl phosphonoacetate | 3-Phenylpropanal | NaHMDS | THF | 25 | 90:10 |
| Triethyl phosphonoacetate | 3-Phenylpropanal | KHMDS | THF | -78 | 60:40 |
| Triethyl phosphonoacetate | 3-Phenylpropanal | KHMDS | THF | 25 | 80:20 |
| Ethyl (diphenylphosphoryl)acetate | Benzaldehyde | NaH | THF | 0 to RT | >95:5 |
| Ethyl (diphenylphosphoryl)acetate | Cyclohexanecarboxaldehyde | NaH | THF | 0 to RT | >95:5 |
Data compiled from multiple sources.[6][13]
Table 2: Comparison of Phosphonate Reagents for Z-Selectivity (Still-Gennari Conditions)
| Phosphonate Reagent | Aldehyde | Base System | Temperature (°C) | E:Z Ratio |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS / 18-crown-6 | -78 | <5:95 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Octanal | KHMDS / 18-crown-6 | -78 | <5:95 |
| Ethyl diphenylphosphonoacetate | Benzaldehyde | KHMDS / 18-crown-6 | -78 | ~10:90 |
| Ethyl diphenylphosphonoacetate | Octanal | NaH | -78 to 0 | 17:83 |
| Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | -20 | 3:97 |
Data compiled from multiple sources.[3][5][14][15]
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (B95107) (THF).
-
Carbanion Formation: Cool the suspension to 0°C and add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Reaction: Cool the reaction mixture to 0°C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297), 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.5 eq.) and anhydrous THF. Cool the solution to -78°C.
-
Carbanion Formation: Add potassium hexamethyldisilazide (KHMDS, 1.5 eq., typically as a 0.5 M solution in toluene) dropwise. After 20 minutes, add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.0 eq.). Stir the mixture at -78°C for 30-60 minutes.[4][16]
-
Reaction: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise at -78°C.
-
Completion: Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.[16]
-
Workup: Quench the reaction at -78°C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Purification: Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the (Z)-alkene.[2][16]
Protocol 3: Masamune-Roush Conditions for Base-Sensitive Substrates
-
Preparation: Add anhydrous lithium chloride (LiCl, 1.2 eq.) to a flask and dry under high vacuum with gentle heating. Allow to cool under an inert atmosphere.
-
Reagent Addition: Add anhydrous acetonitrile (B52724) or THF, followed by the phosphonate ester (1.1 eq.).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) to the stirred suspension at room temperature and stir for 30 minutes.
-
Reaction: Add a solution of the base-sensitive aldehyde (1.0 eq.) in the same solvent.
-
Completion and Workup: Stir until the reaction is complete (monitor by TLC). Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting workflow for the HWE reaction.
Caption: Key factors influencing HWE reaction stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Diethyl Phosphonate and Dimethyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of diethyl phosphonate (B1237965) and dimethyl phosphonate, two common reagents in organic synthesis. The information presented is based on experimental data from scientific literature, focusing on key reactions such as hydrolysis, the Pudovik reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Michaelis-Arbuzov reaction. This document aims to be a valuable resource for selecting the appropriate reagent and optimizing reaction conditions.
Executive Summary
The reactivity of dialkyl phosphonates is primarily influenced by the steric and electronic properties of the alkyl ester groups. Generally, dimethyl phosphonate is less sterically hindered and its methyl groups are more susceptible to nucleophilic attack in certain reactions compared to the ethyl groups of diethyl phosphonate. This difference manifests in varying reaction rates, yields, and sometimes, product selectivity.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative and qualitative data comparing the reactivity of this compound and dimethyl phosphonate in key chemical transformations.
Table 1: Comparative Reactivity in Hydrolysis
| Reaction Condition | Reactant | Relative Rate/Observation | Reference |
| Basic Hydrolysis | Dimethyl Ester | Significantly faster than larger alkyl esters (e.g., 1000-fold faster than isopropyl) due to lower steric hindrance. | [1] |
| Diethyl Ester | Slower than dimethyl ester due to increased steric hindrance. | [1] | |
| Acidic Hydrolysis | Dimethyl Ester | Slower than isopropyl ester. | [1] |
| Diethyl Ester | Likely intermediate reactivity between methyl and isopropyl esters. | [1] | |
| Acidic Hydrolysis of α-Hydroxybenzylphosphonates | Dimethyl α-hydroxybenzylphosphonate | Complete hydrolysis in 6.5 hours (k₁ = 2.64 h⁻¹, k₂ = 0.60 h⁻¹). | [2] |
| Diethyl α-hydroxybenzylphosphonate | Not directly reported, but trends suggest a potentially slower rate than the dimethyl ester. |
Table 2: Comparative Reactivity in the Pudovik Reaction
| Reactant | Observation | Reference |
| Dimethyl Phosphite (B83602) | The Pudovik reaction is reported to be "much less selective" with dimethyl phosphite compared to its diethyl counterpart in the reaction with diethyl α-oxoethylphosphonate.[3] | [3][4] |
| Diethyl Phosphite | Exhibits higher selectivity in the Pudovik reaction with diethyl α-oxoethylphosphonate.[3] | [3][4] |
Table 3: Comparative Reactivity in the Horner-Wadsworth-Emmons (HWE) Reaction
| Reactant | Stereoselectivity Observation | Reference |
| Dimethyl Phosphonate | In the synthesis of (-)-Bafilomycin A1, use of a dimethyl phosphonate resulted in a (Z,E:E,E) stereoselectivity of 2:1. | [5] |
| This compound | While not directly compared in the same reaction, the trend suggests that the stereoselectivity would be influenced by the steric bulk of the ethyl groups, potentially leading to a different E/Z ratio compared to the dimethyl ester. | [5][6] |
Table 4: Comparative Reactivity in the Michaelis-Arbuzov Reaction
| Reactant (Phosphite) | Observation | Reference |
| Trimethyl Phosphite | Used to generate volatile byproducts (methyl halide). The reaction rate is generally faster with less sterically hindered alkyl halides. | [7][8] |
| Triethyl Phosphite | Also used to generate a volatile byproduct (ethyl halide). The reaction with triethyl phosphite can sometimes lead to side reactions where the ethyl group is attacked. | [7][9] |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: Hydrolysis of Dialkyl Phosphonates (Acid-Catalyzed)
Objective: To hydrolyze a dialkyl phosphonate to the corresponding phosphonic acid.
Materials:
-
Dialkyl phosphonate (e.g., this compound or dimethyl phosphonate)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the dialkyl phosphonate (1 equivalent).
-
Add a solution of concentrated HCl (approximately 3 equivalents per ester group) in water.[10]
-
Attach a reflux condenser and heat the mixture to reflux.[10]
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the disappearance of the starting material and monoester intermediate signals.[2] Reaction times can vary from a few hours to overnight depending on the substrate.[10]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the water and excess HCl under reduced pressure to yield the crude phosphonic acid.
-
The product can be further purified by recrystallization or other appropriate methods.
Protocol 2: The Pudovik Reaction
Objective: To perform the addition of a dialkyl phosphite to an aldehyde or ketone.
Materials:
-
Dialkyl phosphite (e.g., diethyl phosphite or dimethyl phosphite)
-
Aldehyde or ketone
-
Base catalyst (e.g., diethylamine, sodium ethoxide)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone in the anhydrous solvent.
-
Add the dialkyl phosphite (typically 1-1.2 equivalents) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the base catalyst. The amount of catalyst can influence the reaction outcome.[11]
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or NMR spectroscopy.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: The Horner-Wadsworth-Emmons (HWE) Reaction
Objective: To synthesize an alkene from a phosphonate and a carbonyl compound.
Materials:
-
Phosphonate ester (e.g., a derivative of diethyl or dimethyl phosphonate)
-
Aldehyde or ketone
-
Strong base (e.g., NaH, n-BuLi)
-
Anhydrous solvent (e.g., THF, DME)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate ester and dissolve it in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Carefully add the strong base portion-wise to the stirred solution.
-
Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at the chosen temperature until completion, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4: The Michaelis-Arbuzov Reaction
Objective: To synthesize a phosphonate from a trialkyl phosphite and an alkyl halide.[8][12]
Materials:
-
Trialkyl phosphite (e.g., triethyl phosphite or trimethyl phosphite)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the alkyl halide (1 equivalent).
-
Add the trialkyl phosphite (1.1-1.5 equivalents).
-
Heat the reaction mixture, typically to a temperature between 120-160 °C.[8] The reaction is often exothermic.
-
Monitor the progress of the reaction by observing the evolution of the alkyl halide byproduct or by spectroscopic methods (e.g., ³¹P NMR).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Purify the product by vacuum distillation to remove the volatile byproducts and any unreacted starting materials.[13]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the context of comparing diethyl and dimethyl phosphonate reactivity.
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Logical relationship of factors influencing the comparative reactivity of diethyl and dimethyl phosphonate.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 11. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arbuzov Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Confirming Diethyl Phosphonate Purity
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of diethyl phosphonate (B1237965) is critical for its successful application in research and pharmaceutical development, where it serves as a key intermediate in the synthesis of various organophosphorus compounds. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the purity of diethyl phosphonate, offering objective performance data and detailed experimental protocols to assist in method selection and implementation.
Overview of Analytical Methodologies
The principal methods for assessing the purity of this compound include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
-
Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector, is a robust technique for separating and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, and ¹³C) provides detailed structural information and is a powerful tool for both qualitative identification and quantitative purity assessment (qNMR) without the need for a reference standard of the impurity itself.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and particularly well-suited for analyzing polar, non-volatile compounds that may be present as impurities.[4][5]
Comparative Performance Data
The selection of an analytical method often depends on the specific requirements of the analysis, such as the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Analytical Method | Principle | Detectable Impurities | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based identification. | Volatile organic impurities, by-products from synthesis (e.g., triethyl phosphite (B83602), ethyl iodide).[6] | Typically in the µg/mL (ppm) range.[7] | High resolution for volatile compounds, established and widely available.[8] | May require derivatization for polar analytes, potential for thermal degradation of labile compounds.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Structurally related impurities, residual solvents, starting materials. | Purity determination typically >95%. qNMR can achieve high accuracy.[1] | Provides unambiguous structural confirmation, inherently quantitative (qNMR), non-destructive.[3][10] | Lower sensitivity compared to MS-based methods, may be challenging for complex mixtures.[3] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation based on polarity, followed by highly selective and sensitive mass detection. | Polar impurities, non-volatile contaminants, degradation products. | Can reach ng/mL (ppb) to pg/mL (ppt) levels.[5] | High sensitivity and selectivity, suitable for a wide range of compounds without derivatization.[4][5][11] | Matrix effects can suppress or enhance ion signals, potentially affecting accuracy.[9] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide methodologies for each of the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of diethyl phosphite (an isomer and common impurity) and other volatile impurities in a drug substance matrix.[7]
Instrumentation:
Chromatographic Conditions:
-
Column: HP-5, 30 m length, 0.32 mm internal diameter, 1.0 µm film thickness.[7][11]
-
Carrier Gas: Helium at a constant flow rate of 1.49 ml/min.[7][11]
-
Oven Temperature Program: Initial temperature of 70°C, with a suitable ramp for proper elution of analytes.[7][11]
-
Injection Mode: Splitless.
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in an appropriate solvent (e.g., methanol, dichloromethane) to a final concentration within the calibrated range.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Quantitative NMR (qNMR) Spectroscopy Protocol
This protocol describes the determination of this compound purity using ¹H NMR with an internal standard.[1]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).[1]
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.[1]
-
Accurately weigh a similar amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.[1]
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of a deuterated solvent (e.g., CDCl₃).[1]
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (¹H):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all relevant nuclei for accurate integration).
-
Number of Scans: 8-16 (or as needed to achieve adequate signal-to-noise).
Data Analysis:
-
Integrate a well-resolved signal from this compound (e.g., the P-H proton) and a signal from the internal standard.
-
Calculate the purity (wt%) using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the trace-level analysis of polar impurities in this compound.[4][11]
Instrumentation:
-
Ultra-Fast Liquid Chromatograph coupled with a tandem mass spectrometer (UFLC-MS/MS).[11]
Chromatographic Conditions:
-
Column: A hydrophilic interaction chromatography (HILIC) column is often suitable for separating polar phosphonates.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).[4]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and potential impurities must be determined.[11]
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the initial mobile phase composition.
-
Perform serial dilutions to bring the concentration into the linear range of the instrument.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Quantify impurities based on the peak area relative to a calibration curve prepared from certified reference standards.
Workflow and Visualization
The process of selecting and implementing an analytical method for purity confirmation can be visualized as a logical workflow.
Caption: A logical workflow for the purity analysis of this compound.
The relationship between the different analytical techniques and the type of information they provide can be further illustrated.
Caption: Relationship between methods and information obtained for purity analysis.
Conclusion
The choice of analytical method for confirming the purity of this compound is contingent upon the specific analytical objective.
-
GC-MS is a reliable workhorse for detecting and quantifying volatile impurities.
-
NMR spectroscopy is unparalleled for its ability to provide definitive structural evidence and accurate quantification without the need for specific impurity standards.
-
LC-MS/MS offers superior sensitivity for the detection of trace-level polar and non-volatile impurities.
For comprehensive characterization and quality control, a combination of these methods is often employed. For instance, NMR can be used to confirm the structure and provide an initial purity assessment, while a more sensitive chromatographic technique like GC-MS or LC-MS can be used to detect and quantify specific trace impurities. This integrated approach ensures the highest confidence in the purity of this compound for its intended applications.
References
- 1. orgsyn.org [orgsyn.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 7. journaljpri.com [journaljpri.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound, stands as a cornerstone for the synthesis of α-aminophosphonates, which are crucial analogues of α-amino acids in medicinal chemistry and drug discovery. The choice of catalyst for this reaction profoundly influences its efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of various catalytic systems, supported by experimental data and detailed protocols, to aid researchers in catalyst selection and methods development.
Performance Comparison of Catalysts
The efficacy of different catalysts is often evaluated using a model Kabachnik-Fields reaction, such as the condensation of benzaldehyde, aniline, and diethyl phosphite (B83602). The following tables summarize the performance of representative catalysts from different classes under various reaction conditions.
Homogeneous Catalysts
| Catalyst Class | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acids | Mg(ClO₄)₂ | 10 | Acetonitrile | 80 | - | High | [1][2] |
| NiCl₂ | - | - | 82 | - | Good to Excellent | [1] | |
| InCl₃ | - | Neat | Room Temp | - | 86-98 | [3] | |
| LiClO₄ | 10 | Acetonitrile | Room Temp | 10 | 73 | [4] | |
| Hafnium(IV) chloride | - | Ethanol | 60 | - | - | [1][5] | |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA) | - | Water | Room Temp | - | Good | [4] |
| Phenylboronic acid | - | Solvent-free | 50 | - | Good | [1][4] | |
| Boric acid | - | Solvent-free | - | - | Good | [1] | |
| Organocatalysts | Thiourea Derivatives | - | - | - | - | - | [4] |
| Quinine | - | - | - | - | High (enantioselective) | [3] |
Heterogeneous and Nanocatalysts
| Catalyst Class | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability | Reference |
| Heterogeneous | [Ce(L-Pro)]₂(Oxa) | - | - | - | High | Yes | [6] |
| Magnetic BaFe₁₂O₁₉/Al₂O₃ | - | - | - | High | Yes | [7] | |
| MCM-41 | - | - | - | Variable | Yes | [1] | |
| Phenylphosphonic acid | - | - | - | - | Yes | [1] | |
| Nanocatalysts | Cu/Au nanoparticles | THF | - | - | Good | - | [1] |
| Gadolinium oxide | - | - | - | Good | - | [1][5] | |
| DHAA-capped magnetite nanoparticles | - | - | - | - | - | [1][5] | |
| MCM-41@PEI | Solvent-free | 50-80 | Short | High | - | [8] | |
| Polyaniline-Mn (PAni-Mn) | Solvent-free | Room Temp | - | Good to High | Yes | [9] |
Reaction Mechanisms and Experimental Workflow
The Kabachnik-Fields reaction can proceed through two primary pathways: the "imine pathway" or the "α-hydroxyphosphonate pathway". The predominant route is influenced by the nature of the reactants and the catalyst employed.[3][10] Most catalytic cycles involve the activation of either the carbonyl compound or the subsequently formed imine.
Below is a generalized experimental workflow for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction.
Caption: General workflow for aminophosphonate synthesis.
The mechanistic dichotomy of the Kabachnik-Fields reaction is illustrated in the following diagram.
Caption: Mechanistic pathways of the Kabachnik-Fields reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the Kabachnik-Fields reaction using different types of catalysts.
Protocol 1: Lewis Acid Catalyzed Synthesis using Mg(ClO₄)₂
This protocol is adapted from studies demonstrating the high efficiency of magnesium perchlorate (B79767) as a catalyst.[2]
Materials:
-
Aldehyde/Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl/Trialkyl phosphite (1.0 mmol)
-
Magnesium perchlorate (Mg(ClO₄)₂) (10 mol%)
-
Acetonitrile (optional, for reactions that are slow under neat conditions)
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), the phosphite (1.0 mmol), and magnesium perchlorate (0.1 mmol).
-
For reactions involving aldehydes and aromatic amines without electron-withdrawing groups, stir the mixture at room temperature. For less reactive substrates like ketones or amines with electron-withdrawing groups, the reaction mixture can be heated.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure α-aminophosphonate.
Protocol 2: Heterogeneous Catalysis using a Recyclable Catalyst
This protocol outlines a general procedure for using a solid-supported, recyclable catalyst, promoting greener chemistry.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Diphenyl phosphite (1.0 mmol)
-
Heterogeneous catalyst (e.g., [Ce(L-Pro)]₂(Oxa), 1-5 mol%)[6]
-
Solvent (if necessary, though many reactions proceed under solvent-free conditions)
Procedure:
-
In a reaction vessel, combine the aldehyde (1.0 mmol), amine (1.0 mmol), diphenyl phosphite (1.0 mmol), and the heterogeneous catalyst.
-
Stir the mixture at the optimized temperature (often room temperature to 80 °C) for the required time.
-
After the reaction is complete (as indicated by TLC), add a suitable solvent to dissolve the product.
-
Separate the solid catalyst by filtration. The catalyst can be washed with a solvent, dried, and reused for subsequent reactions.
-
The filtrate containing the product is then concentrated, and the residue is purified by recrystallization or column chromatography.
Protocol 3: Nanocatalyst-Mediated Synthesis in Solvent-Free Conditions
This protocol is based on the use of highly active nanocatalysts that often allow for reactions under mild and environmentally benign conditions.[8][11][9]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Phosphite (1.0 mmol)
-
Nanocatalyst (e.g., MCM-41@PEI or PAni-Mn, catalyst loading varies)
Procedure:
-
Grind the aldehyde (if solid), amine, phosphite, and the nanocatalyst together in a mortar and pestle or mix them in a reaction vial.
-
Allow the reaction to proceed at the specified temperature (often room temperature or slightly elevated) under solvent-free conditions.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the product with a suitable organic solvent.
-
Separate the nanocatalyst by centrifugation or filtration.
-
Wash the catalyst for reuse.
-
Evaporate the solvent from the product solution and purify the resulting α-aminophosphonate as needed.
Conclusion
The selection of a catalyst for the Kabachnik-Fields reaction is a critical decision that impacts reaction outcomes and sustainability. Lewis and Brønsted acids are effective homogeneous catalysts, though they can present challenges in separation and recycling. The development of heterogeneous and nanocatalysts offers significant advantages in terms of reusability, milder reaction conditions, and often, improved yields. For researchers and professionals in drug development, the choice will depend on the specific substrates, desired scale, and the importance of green chemistry principles in their synthetic strategy. The provided data and protocols serve as a valuable resource for making an informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kabachnik-Fields Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new, efficient and recyclable [Ce(l-Pro)]2(Oxa) heterogeneous catalyst used in the Kabachnik–Fields reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Validation of Diethyl Phosphonate Reaction Products
For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of diethyl phosphonate (B1237965) derivatives, supported by experimental data and protocols. We also explore alternative chromatographic techniques to provide a well-rounded analytical perspective.
The successful synthesis of diethyl phosphonate derivatives is crucial in various fields, including medicinal chemistry and materials science. Confirmation of the desired product structure and purity is a critical step that relies on a suite of analytical techniques. This guide focuses on the application of spectroscopic methods, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), for the unambiguous validation of these compounds. Furthermore, we will compare these methods with chromatographic alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Validation Techniques: A Head-to-Head Comparison
Spectroscopic techniques are the cornerstone of molecular structure elucidation. Each method provides a unique piece of the structural puzzle, and often, a combination of these techniques is required for definitive validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds. For this compound derivatives, ¹H, ¹³C, and ³¹P NMR are indispensable.
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in a molecule. The characteristic ethyl groups of the this compound moiety give rise to distinct signals—a triplet for the methyl protons and a doublet of quartets for the methylene (B1212753) protons due to coupling with both the adjacent methyl protons and the phosphorus atom.
-
¹³C NMR: Offers insights into the carbon framework of the molecule. The carbons of the ethyl groups and any carbon directly bonded to the phosphorus will show characteristic chemical shifts and coupling to the phosphorus atom.
-
³¹P NMR: This is a highly specific technique for phosphorus-containing compounds, offering a wide chemical shift range that minimizes signal overlap.[1] It provides a direct probe into the chemical environment of the phosphorus atom, allowing for clear differentiation between starting materials (e.g., diethyl phosphite) and the final phosphonate product.[1]
Table 1: Typical ¹H and ³¹P NMR Data for Selected this compound Derivatives
| Compound | ¹H NMR (CDCl₃) δ [ppm] (J [Hz]) | ³¹P NMR (CDCl₃) δ [ppm] |
| Diethyl phosphite | ~1.3 (t, 6H, J=7.1), ~4.2 (dq, 4H, J=7.1, 8.8), ~6.8 (d, 1H, J=700) | ~7.0 |
| Diethyl ethylphosphonate | ~1.1 (t, 3H, J=7.7), ~1.3 (t, 6H, J=7.1), ~1.8 (dq, 2H, J=7.7, 18.2), ~4.1 (dq, 4H, J=7.1, 7.7) | ~32.0 |
| Diethyl benzylphosphonate | ~1.2 (t, 6H, J=7.1), ~3.1 (d, 2H, J=22.0), ~4.0 (dq, 4H, J=7.1, 7.1), ~7.3 (m, 5H) | ~25.0 |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and the specific structure of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For this compound derivatives, the most prominent and diagnostic absorption band is that of the phosphoryl (P=O) group.
Table 2: Characteristic IR Absorption Frequencies for Diethyl Phosphonates
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| P=O (phosphoryl) | 1200 - 1260 | Strong |
| P-O-C (alkoxy) | 950 - 1050 | Strong |
| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |
The presence of a strong band in the 1200-1260 cm⁻¹ region is a key indicator of the formation of the phosphonate product.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron ionization (EI) is a common technique used for the analysis of this compound derivatives. The fragmentation patterns can be complex but often show characteristic losses of ethoxy and ethyl groups.
Table 3: Key Mass Spectrometry Fragments for Diethyl Ethylphosphonate
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular ion) |
| 138 | [M - C₂H₄]⁺ |
| 121 | [M - OC₂H₅]⁺ |
| 93 | [M - C₂H₄ - OC₂H₅]⁺ |
Alternative Validation Methods: Chromatographic Approaches
While spectroscopic methods provide detailed structural information, chromatographic techniques are invaluable for assessing the purity of the reaction product and quantifying its yield.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[1] For some polar this compound derivatives, derivatization may be necessary to increase their volatility.[1] This method is particularly useful for identifying and quantifying volatile byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[1] It is an excellent method for determining the purity of the final product and can be coupled with various detectors, such as UV-Vis or a mass spectrometer (LC-MS), for enhanced specificity.
Comparison of Validation Methods
| Method | Information Provided | Advantages | Disadvantages |
| NMR | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure elucidation, non-destructive. | Requires relatively pure samples, can be time-consuming. |
| IR | Presence of functional groups. | Fast, simple, inexpensive. | Provides limited structural information, not suitable for complex mixtures. |
| MS | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Can be destructive, fragmentation can be complex to interpret. |
| GC-MS | Separation and identification of volatile components, purity assessment. | High separation efficiency, quantitative. | Requires volatile and thermally stable compounds, may require derivatization.[1] |
| HPLC | Separation and quantification of components, purity assessment. | Applicable to a wide range of compounds, quantitative. | Can be more complex to develop methods, may require a chromophore for UV detection. |
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum. Use an appropriate relaxation delay to ensure accurate integration for quantitative analysis.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).
General IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or KBr plates and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General GC-MS Protocol
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). If necessary, perform a derivatization step to increase the volatility of the analyte.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Select an appropriate GC column (e.g., a non-polar or medium-polarity column). Develop a suitable temperature program for the oven to achieve good separation of the components.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to scan for the expected molecular ion and fragment ions.
-
Data Analysis: Identify the components based on their retention times and mass spectra. Compare the obtained mass spectra with a library of known compounds for confirmation.
Visualizing the Workflow
A systematic approach is crucial for the efficient validation of reaction products. The following diagrams illustrate a typical workflow for spectroscopic analysis and data interpretation.
Caption: Experimental workflow for synthesis and spectroscopic validation.
Caption: Logical flow for spectroscopic data interpretation.
References
Diethyl Phosphonate: A Superior Alternative to Wittig Reagents for Olefination Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of carbon-carbon double bonds through olefination is a cornerstone of molecular construction. While the Nobel Prize-winning Wittig reaction has long been a staple in this field, the Horner-Wadsworth-Emmons (HWE) reaction, utilizing reagents such as diethyl phosphonate (B1237965), presents a compelling and often superior alternative. This guide provides an objective comparison of the performance of diethyl phosphonate-based reagents and traditional Wittig reagents, supported by experimental data, detailed protocols, and mechanistic insights.
The HWE reaction is a modification of the Wittig reaction that employs phosphonate-stabilized carbanions. These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction.[1][2] This fundamental difference in reactivity, coupled with practical advantages in product purification, positions the HWE reaction as a highly versatile and efficient tool in modern organic synthesis.
Performance Comparison: this compound vs. Wittig Reagents
The choice between the HWE and Wittig reaction often hinges on the desired stereochemical outcome, the nature of the carbonyl substrate, and the ease of purification. Stabilized Wittig reagents and standard HWE reagents both typically favor the formation of the thermodynamically more stable (E)-alkene.[1][3]
Below is a comparative summary of the performance of a stabilized Wittig reagent and a this compound reagent in the olefination of an aromatic aldehyde.
Table 1: Performance Comparison in the Olefination of Benzaldehyde
| Reagent | Reaction Conditions | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
| (Carbethoxymethylene)triphenylphosphorane (Wittig) | Solvent-free, room temperature, 15 min | Benzaldehyde | Ethyl cinnamate | ~70-90 | Major E | [4][5][6] |
| Diethyl phosphonoacetate (HWE) | NaH, THF, -78 °C to rt | Benzaldehyde | Ethyl cinnamate | High | >95:5 | [1][2] |
Note: The reaction conditions presented are representative and not identical, but they illustrate the general trend of high E-selectivity for both stabilized Wittig and standard HWE reagents.
Key Advantages of the Horner-Wadsworth-Emmons Reaction
The HWE reaction offers several significant advantages over the traditional Wittig reaction:
-
Enhanced Nucleophilicity: Phosphonate carbanions are more nucleophilic than the corresponding phosphorus ylides, enabling them to react efficiently with a wider range of aldehydes and ketones, including sterically hindered substrates.[7]
-
Simplified Purification: A major practical advantage of the HWE reaction is the nature of its byproduct. The reaction generates a water-soluble phosphate (B84403) ester, which can be easily removed from the reaction mixture by a simple aqueous extraction.[2][8] In contrast, the Wittig reaction produces triphenylphosphine (B44618) oxide, a non-polar and often crystalline solid that can be challenging to separate from the desired alkene product.
-
Stereochemical Control: While both stabilized Wittig reagents and standard HWE reagents favor the formation of (E)-alkenes, the HWE reaction offers greater tunability.[9] Modified HWE reagents, such as the Still-Gennari and Ando reagents, have been developed to provide excellent selectivity for the synthesis of (Z)-alkenes.[8]
Reaction Mechanisms
The differing outcomes of the Wittig and HWE reactions can be understood by examining their respective reaction mechanisms.
The Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[3] This intermediate then undergoes cycloreversion to yield the alkene and triphenylphosphine oxide.
The HWE reaction begins with the deprotonation of the phosphonate by a base to form a phosphonate carbanion.[10] This carbanion then adds to the carbonyl compound to form a betaine-like intermediate, which subsequently eliminates a water-soluble phosphate to give the alkene.[2] The stereochemical outcome is largely determined by the thermodynamics of the intermediate steps, generally favoring the formation of the more stable (E)-alkene.[1]
Experimental Protocols
The following are generalized experimental protocols for a Wittig reaction with a stabilized ylide and a Horner-Wadsworth-Emmons reaction.
Typical Wittig Reaction with a Stabilized Ylide
This protocol describes the reaction of an aldehyde with a commercially available stabilized ylide.
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the stabilized Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane, 1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or THF) or, for some reactions, proceed neat.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add a non-polar solvent (e.g., hexanes or a mixture of hexanes and diethyl ether) to precipitate the triphenylphosphine oxide.
-
Purification: Filter the mixture to remove the triphenylphosphine oxide. The filtrate contains the crude product. Further purification can be achieved by column chromatography.
Horner-Wadsworth-Emmons Reaction with this compound
This protocol describes a standard HWE reaction to produce an (E)-alkene.
-
Preparation of the Carbanion: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add the this compound reagent (e.g., diethyl phosphonoacetate, 1.0 eq.) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C or -78 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Conclusion
For the synthesis of alkenes, particularly (E)-alkenes, the Horner-Wadsworth-Emmons reaction using this compound and related reagents offers significant advantages over the traditional Wittig reaction. The enhanced reactivity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct make the HWE reaction a more efficient and practical choice for many applications in research and development. While the Wittig reaction remains a valuable tool in the synthetic chemist's arsenal, the HWE reaction represents a clear advancement in olefination chemistry, providing superior performance and ease of use.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. webassign.net [webassign.net]
- 5. webassign.net [webassign.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to the Cross-Reactivity of Diethyl Phosphonate with Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of diethyl phosphonate (B1237965) with various functional groups. Understanding these reactivity profiles is crucial for designing selective synthetic strategies and minimizing off-target reactions in drug development and other chemical research. The information presented is a synthesis of established chemical principles and available experimental data.
Comparative Reactivity Overview
The reactivity of diethyl phosphonate is primarily centered around the electrophilic nature of the phosphorus atom, making it susceptible to attack by various nucleophiles. The relative reactivity is influenced by factors such as the nucleophilicity of the attacking functional group, steric hindrance, and reaction conditions. Generally, soft nucleophiles exhibit greater reactivity towards the soft electrophilic phosphorus center of this compound.
The following table summarizes the expected relative reactivity of this compound with common functional groups. The reactivity is categorized based on typical reaction conditions required and the general propensity for reaction to occur.
| Functional Group | Nucleophile Example | Expected Reactivity | Typical Reaction Conditions | Potential Side Reactions/Notes |
| Amines (Primary & Secondary) | Aniline, Diethylamine | High | Room temperature or mild heating, often catalyzed by a Lewis acid or under conditions that facilitate imine formation (e.g., Kabachnik-Fields reaction).[1][2][3] | Over-alkylation of primary amines may occur. The reaction with carbonyls and amines is a three-component reaction.[1][2][3] |
| Thiols | Thiophenol | High | Mild base (e.g., K₂CO₃, Et₃N), room temperature. | Oxidation of the thiol to a disulfide can be a competing reaction. |
| Alcohols/Phenols | Benzyl alcohol, Phenol | Moderate | Requires activation, often with a dehydrating agent and/or a catalyst at elevated temperatures.[4] | Transesterification can occur, especially with alkoxides.[5] |
| Carbonyls (Aldehydes & Ketones) | Benzaldehyde | Moderate to Low | Base or acid catalysis is typically required (e.g., Pudovik and Abramov reactions). The reaction is often part of a multi-component system, such as the Kabachnik-Fields reaction with amines.[6][7] | The reactivity is highly dependent on the electrophilicity of the carbonyl carbon. Aromatic aldehydes are generally more reactive than ketones. |
| Alkenes (activated) | Methyl acrylate | Low | Requires strong base catalysis (e.g., DBU) for Michael-type addition.[8] | Polymerization of the alkene can be a side reaction. |
| Grignard Reagents | Methylmagnesium bromide | High | Anhydrous conditions, typically at low temperatures. | Initial deprotonation is followed by displacement of the ethoxy groups.[5] |
Key Reaction Pathways and Mechanisms
The cross-reactivity of this compound is exemplified in several named reactions, each with a distinct mechanistic pathway.
Kabachnik-Fields Reaction
This three-component reaction involves an amine, a carbonyl compound, and this compound to form an α-aminophosphonate.[2][3][9] The reaction can proceed through two main pathways, often dependent on the basicity of the amine.[9]
Pudovik and Abramov Reactions
The Pudovik reaction involves the addition of this compound to an imine, while the Abramov reaction is the addition to a carbonyl group (typically an aldehyde).[6][7] These reactions are fundamental in forming C-P bonds.
References
- 1. mdpi.com [mdpi.com]
- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Kabachnik-Fields Reaction [organic-chemistry.org]
Performance of Diethyl Phosphonate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of diethyl phosphonate (B1237965) in various solvent systems, offering insights into its solubility, stability, and reactivity. This document is intended to aid researchers, scientists, and drug development professionals in solvent selection for synthesis, purification, and formulation involving diethyl phosphonate. The information presented is a synthesis of available experimental data and established chemical principles.
Solubility Profile of this compound
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent System | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Citation |
| Water | Polar Protic | Miscible (with hydrolysis) | Miscible | [1] |
| Ethanol (B145695) | Polar Protic | Soluble | Miscible | [2] |
| Methanol | Polar Protic | Soluble | Miscible | [2] |
| Acetonitrile (B52724) | Polar Aprotic | Soluble | Data not available | [3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Data not available | [3] |
| Dichloromethane (B109758) (DCM) | Polar Aprotic | Soluble | Data not available | [3] |
| Toluene | Nonpolar | Soluble | Data not available | [3] |
| Hexane | Nonpolar | Sparingly Soluble | Data not available | [1] |
Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. The qualitative assessments are based on general principles of "like dissolves like" and information on the miscibility of similar organophosphorus compounds.
Performance in Chemical Reactions: The Influence of Solvent
The choice of solvent can significantly impact the kinetics, yield, and selectivity of reactions involving this compound. Key reactions where this compound is a crucial reagent include the Pudovik and Michaelis-Arbuzov reactions.
The Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite (B83602), such as this compound, to a carbonyl compound. The solvent can influence the reaction rate and the equilibrium between the starting materials and the product.
Table 2: Influence of Solvent on the Yield of the Pudovik Reaction with this compound
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Citation |
| Diethyl Ether | Diethylamine (5 mol%) | 0 | 8 | High (Selective for adduct) | [4][5] |
| Toluene | Diethylamine | Reflux | 7 | Not specified | [5] |
| Solvent-free | Dibutylamine (5 mol%) | 120 | 0.33 | 79 (Selectivity for adduct) | [4] |
| Ethanol | Catalyst-free | 60-90 | 0.33-0.67 | 21-97 (Varies with substrate) | [3] |
Key Observations:
-
In the Pudovik reaction, polar aprotic solvents like diethyl ether facilitate the reaction at low temperatures.[4][5]
-
Solvent-free conditions at elevated temperatures can also be effective.[4]
-
The use of protic solvents like ethanol can lead to a wide range of yields, depending on the specific substrates.[3]
Synthesis of α-Aminophosphonates
The synthesis of α-aminophosphonates often utilizes diethyl phosphite. The solvent choice can dramatically affect the yield of the desired product.
Table 3: Solvent Effects on the Yield of α-Aminophosphonate Synthesis using Diethyl Phosphite
| Solvent | Catalyst | Reaction Conditions | Yield (%) | Citation |
| Solvent-free | Nano FGT | Ambient temperature, 15 min | 93 | [3] |
| Toluene | Nano FGT | Ambient temperature, 15 min | 93 | [3] |
| Acetonitrile | Nano FGT | Ambient temperature, 15 min | Not specified | [3] |
| Dichloromethane | Nano FGT | Ambient temperature, 15 min | Not specified | [3] |
| Tetrahydrofuran | Nano FGT | Ambient temperature, 15 min | Not specified | [3] |
| Isopropanol | Nano FGT | Ambient temperature, 15 min | Not specified | [3] |
| Ethanol | Nano FGT | Ambient temperature, 15 min | Not specified | [3] |
| Water | Nanomaterial | Ultrasonication, ambient temp, 15 min | 45 | [3] |
| Toluene | Nanomaterial | Ultrasonication, ambient temp, 15 min | 60 | [3] |
| Ethanol | Nanomaterial | Ultrasonication, ambient temp, 15 min | 67 | [3] |
| Acetonitrile | Nanomaterial | Ultrasonication, ambient temp, 15 min | 75 | [3] |
| Dichloromethane | Nanomaterial | Ultrasonication, ambient temp, 15 min | 80 | [3] |
| Solvent-free | Nanomaterial | Ultrasonication, ambient temp, 15 min | 98 | [3] |
Key Observations:
-
Solvent-free conditions often provide the highest yields in the synthesis of α-aminophosphonates.[3]
-
Among the solvents tested, dichloromethane and acetonitrile generally give better yields than more polar or protic solvents like water and ethanol.[3] Toluene also appears to be a suitable solvent.[3]
Experimental Protocols
Determination of Qualitative Solubility
This protocol provides a general method for determining the qualitative solubility of a liquid organic compound like this compound in various organic solvents.
Materials:
-
This compound
-
Test solvents (e.g., water, ethanol, THF, DCM, toluene, hexane)
-
Small test tubes or vials
-
Pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Add 1 mL of the test solvent to a clean, dry test tube.
-
Add a small, known amount of this compound (e.g., 50 µL) to the solvent.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for homogeneity. The absence of a separate layer or cloudiness indicates that the this compound is soluble.
-
If the this compound dissolves, continue adding it in small increments (e.g., 50 µL) until it no longer dissolves to get a semi-quantitative measure of solubility.
-
Record the observations as "soluble," "sparingly soluble," or "insoluble."
Monitoring Reaction Kinetics by Spectroscopy
This protocol outlines a general procedure for monitoring the kinetics of a reaction involving this compound, such as the Pudovik reaction, using spectroscopic methods.
Materials and Equipment:
-
Reactants (this compound, carbonyl compound, catalyst)
-
Anhydrous solvent
-
Reaction vessel (e.g., round-bottom flask with a stir bar)
-
Constant temperature bath
-
Spectrometer (e.g., NMR, FT-IR)
-
Syringes for sample extraction
Procedure:
-
Set up the reaction vessel in the constant temperature bath.
-
Add the solvent, carbonyl compound, and catalyst to the reaction vessel and allow the temperature to equilibrate.
-
Initiate the reaction by adding a known concentration of this compound. Start a timer immediately.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the aliquot using the chosen spectroscopic method to determine the concentration of the product or the disappearance of the starting material.
-
Plot the concentration of the product or reactant as a function of time.
-
From this data, the reaction rate and rate constant can be determined.
Visualizations
Stability of this compound
This compound is generally stable under neutral and anhydrous conditions. However, its stability can be compromised in the presence of water, acids, or bases, leading to hydrolysis.
-
Protic Solvents: In protic solvents, especially water and to a lesser extent alcohols, this compound can undergo hydrolysis, particularly at elevated temperatures or in the presence of acid or base catalysts. This process cleaves the P-O-C ester linkages.
-
Aprotic Solvents: In aprotic solvents such as THF, DCM, and toluene, this compound is significantly more stable, making these solvents preferable for reactions where hydrolysis is an undesirable side reaction.
Comparison with Alternatives
While this compound is a versatile reagent, other dialkyl phosphites can be used as alternatives. The choice of the ester group (e.g., dimethyl, diisopropyl) can influence reactivity and physical properties.
-
Dimethyl phosphonate: Generally exhibits higher reactivity than this compound due to less steric hindrance. However, it is more volatile.
-
Diisopropyl phosphonate: Is less reactive than this compound due to increased steric bulk, which can be advantageous for controlling selectivity in some reactions.
The selection of the appropriate dialkyl phosphite and solvent system should be tailored to the specific requirements of the chemical transformation, considering factors such as desired reactivity, product stability, and purification strategy.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. file.sdiarticle3.com [file.sdiarticle3.com]
- 3. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 4. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Thermal versus Microwave-Assisted Phosphonate Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of phosphonates is a critical step in the discovery of new therapeutic agents. Phosphonates are key structural motifs in many biologically active compounds, and their synthesis is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of two primary heating methods used in phosphonate (B1237965) synthesis: conventional thermal heating and microwave-assisted synthesis. By examining experimental data and detailed protocols, this document aims to provide an objective comparison to aid in methodology selection.
The synthesis of phosphonates, particularly α-aminophosphonates, is often achieved through multicomponent reactions such as the Kabachnik-Fields and Pudovik reactions. The Hirao reaction is another important method for the formation of P-C bonds in aryl phosphonates. Traditionally, these reactions have been conducted using conventional heating methods, such as an oil bath, which often require long reaction times and can lead to the formation of byproducts.
In recent years, microwave-assisted organic synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction speed, efficiency, and sustainability.[1][2] Microwave heating directly and efficiently transfers energy to polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This can result in dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles.[4][5]
Quantitative Comparison of Synthesis Methods
The following tables summarize the quantitative data from various studies, comparing the performance of conventional thermal heating and microwave-assisted synthesis for key phosphonate-forming reactions.
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an aldehyde or ketone, an amine, and a dialkyl phosphite (B83602).
| Entry | Aldehyde/Ketone | Amine | Phosphite | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline (B41778) | Diethyl phosphite | Conventional | Reflux (Ethanol) | 4.5 h | 82 | [2] |
| 2 | Benzaldehyde | Aniline | Diethyl phosphite | Microwave | 100 | 10 min | 92 | [6] |
| 3 | 4-Chlorobenzaldehyde | Benzylamine | Diethyl phosphite | Conventional | 80 | 5 h | 78 | [7] |
| 4 | 4-Chlorobenzaldehyde | Benzylamine | Diethyl phosphite | Microwave | 120 | 15 min | 91 | [8] |
| 5 | Cyclohexanone | Morpholine | Dimethyl phosphite | Conventional | 60 | 6 h | 75 | [5] |
| 6 | Cyclohexanone | Morpholine | Dimethyl phosphite | Microwave | 100 | 20 min | 88 | [5] |
Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine to form an α-aminophosphonate.
| Entry | Imine | Phosphite | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | N-Benzylideneaniline | Diethyl phosphite | Conventional | 50 | 24 h | 70 | [9] |
| 2 | N-Benzylideneaniline | Diethyl phosphite | Microwave | 80 | 15 min | 95 | [10] |
| 3 | From 4-methoxybenzaldehyde (B44291) and aniline | Dimethyl phosphite | Conventional | Reflux (Toluene) | 12 h | 85 | [11] |
| 4 | From 4-methoxybenzaldehyde and aniline | Dimethyl phosphite | Microwave | 100 | 10 min | 94 | [1] |
Hirao Reaction
The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite to form an aryl phosphonate.
| Entry | Aryl Halide | Phosphite | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Iodobenzene | Diethyl phosphite | Conventional | 100 | 12 h | 75 | [12] |
| 2 | Iodobenzene | Diethyl phosphite | Microwave | 150 | 15 min | 92 | [13] |
| 3 | 4-Bromoacetophenone | Dimethyl phosphite | Conventional | 110 | 18 h | 68 | [14] |
| 4 | 4-Bromoacetophenone | Dimethyl phosphite | Microwave | 160 | 20 min | 85 | [13] |
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis are provided below.
Protocol 1: Conventional Thermal Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Aniline (1 mmol)
-
Dimethyl phosphite (1.2 mmol)
-
Orange peel powder (catalyst, 10 wt%)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), aniline (1 mmol), dimethyl phosphite (1.2 mmol), and orange peel powder (10 wt%) in ethanol is prepared in a round-bottom flask.
-
The reaction mixture is refluxed for the appropriate time, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the ethanol is evaporated under reduced pressure.
-
The reaction mixture is poured into ice-cold water and filtered.
-
The resulting solid is purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)[15]
Materials:
-
Aldehyde (1 eq.)
-
Amine (1 eq.)
-
Diphenyl phosphite (1.1 eq.)
-
Absolute ethanol (3 mL)
-
10 mL microwave reaction vial with a magnetic stirrer
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stirrer, add the aldehyde (1 eq.), amine (1 eq.), diphenyl phosphite (1.1 eq.), and 3 mL of absolute ethanol.
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at 80 °C for 10 minutes.
-
Allow the reaction mixture to cool to room temperature to induce precipitation of the product.
-
Isolate the product by vacuum filtration and wash with cold diethyl ether.
Visualizing the Synthesis Workflow and Mechanisms
To better understand the processes, the following diagrams illustrate the experimental workflows and the logical relationships within the key reaction mechanisms.
Caption: A comparative workflow of conventional versus microwave-assisted phosphonate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis of α-aminophosphonates and related derivatives under microwave conditions | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Diethyl Phosphonate Synthesis: Assessing Economic Viability for Researchers and Drug Development Professionals
Introduction: Diethyl phosphonate (B1237965) is a versatile intermediate in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and flame retardants. Its utility stems from the reactive phosphorus-hydrogen bond, which allows for a variety of chemical transformations. For researchers and professionals in drug development, selecting the most economically viable synthesis route is paramount to ensure cost-effective and sustainable production. This guide provides an objective comparison of the primary synthesis routes for diethyl phosphonate, supported by experimental data and detailed protocols.
Comparison of Economic Viability
The economic viability of a synthesis route is determined by a combination of factors including the cost of starting materials, reaction yield, energy consumption, catalyst cost and reusability, and the expenses associated with purification and waste disposal. The following table summarizes the key quantitative data for the most common this compound synthesis routes.
| Parameter | Phosphorus Trichloride (B1173362) & Ethanol (B145695) | Michaelis-Arbuzov Reaction | Pudovik Reaction (for α-hydroxyphosphonates) | Atherton-Todd Reaction (for phosphoramidates) |
| Starting Materials | Phosphorus trichloride, Ethanol | Triethyl phosphite (B83602), Alkyl halide | Diethyl phosphite, Aldehyde/Ketone | Diethyl phosphite, Amine, Carbon tetrachloride |
| Relative Cost of Starting Materials | Low to moderate | High | Moderate | Moderate |
| Typical Yield | High (often >90%) | Good to excellent (can be >90%)[1] | Good to excellent (often >90%)[2] | Good to high (62-92%)[3] |
| Reaction Conditions | Exothermic, requires cooling (0-35 °C)[4] | High temperature (150-160 °C) or catalyst[1][5] | Mild, often room temperature or gentle heating[2] | Room temperature to mild heating |
| Catalyst | None required | Lewis acids (e.g., ZnI₂, ZnBr₂) or heat[1][6] | Base (e.g., triethylamine) or acid catalyst[2] | Base (e.g., triethylamine)[7] |
| By-products | Hydrogen chloride, Ethyl chloride | Alkyl halide | None (atom economical) | Chloroform, Triethylamine (B128534) hydrochloride |
| Purification | Distillation[8] | Vacuum distillation or column chromatography[1][9] | Crystallization or column chromatography[2][10] | Extraction and column chromatography[3] |
| Scalability | Excellent, suitable for industrial scale[4] | Good, but can be exothermic on a large scale[11] | Good | Good |
| Key Economic Advantages | Low-cost starting materials, high throughput | High yields, clean reaction with fewer by-products | Atom economy, mild conditions | In situ generation of reactive intermediate |
| Key Economic Disadvantages | Corrosive by-products (HCl), requires careful handling | High cost of triethyl phosphite, high energy input | Cost of aldehyde/ketone starting material | Use of toxic carbon tetrachloride, waste generation |
Experimental Protocols
Synthesis of this compound from Phosphorus Trichloride and Ethanol
This method is a cornerstone of industrial this compound production.[12]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous ethanol (C₂H₅OH)
-
Inert solvent (e.g., diethyl ether or toluene)
Procedure:
-
A solution of anhydrous ethanol (3 molar equivalents) in an inert solvent is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a system for neutralizing the evolving hydrogen chloride gas.
-
The reaction vessel is cooled in an ice bath to maintain a temperature of 0-10 °C.
-
Phosphorus trichloride (1 molar equivalent) is added dropwise to the stirred ethanol solution at a rate that maintains the desired temperature.[8]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-3 hours.
-
The reaction mixture is then subjected to fractional distillation under reduced pressure to isolate the this compound. The by-products, hydrogen chloride and ethyl chloride, are collected separately.[4]
Michaelis-Arbuzov Reaction for Diethyl Benzylphosphonate
The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[1][5]
Materials:
-
Triethyl phosphite (P(OEt)₃)
-
Benzyl (B1604629) bromide (C₆H₅CH₂Br)
-
Zinc bromide (ZnBr₂) (optional catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂) (solvent)
Procedure (Catalyzed): [1]
-
In a round-bottom flask, dissolve benzyl bromide (1 mmol) in dichloromethane (5 mL).
-
Add triethyl phosphite (1.2 mmol) to the solution.
-
Add zinc bromide (0.2 mmol) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure diethyl benzylphosphonate.
Pudovik Reaction for Diethyl (hydroxy(phenyl)methyl)phosphonate
The Pudovik reaction is an efficient method for the synthesis of α-hydroxyphosphonates.[2][10]
Materials:
-
Diethyl phosphite ((EtO)₂P(O)H)
-
Benzaldehyde (B42025) (C₆H₅CHO)
-
Triethylamine (Et₃N) (catalyst)
-
Acetone (solvent)
-
n-Pentane
Procedure: [2]
-
In a round-bottom flask, mix benzaldehyde (1 equivalent) and diethyl phosphite (1 equivalent) in a minimal amount of acetone.
-
Add triethylamine (10 mol%) as a catalyst.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
After the reaction is complete, add a small amount of n-pentane to the cooled mixture to induce crystallization.
-
Collect the precipitated product by filtration and wash with cold n-pentane.
-
The product is typically obtained in high purity without the need for further purification.
Atherton-Todd Reaction for Diethyl Phenylphosphoramidate
The Atherton-Todd reaction is a versatile method for the synthesis of phosphoramidates from dialkyl phosphites.[3][7]
Materials:
-
Diethyl phosphite ((EtO)₂P(O)H)
-
Aniline (B41778) (C₆H₅NH₂)
-
Triethylamine (Et₃N)
-
Carbon tetrachloride (CCl₄) (solvent and reagent)
Procedure:
-
In a round-bottom flask, dissolve diethyl phosphite (1 equivalent) and aniline (1 equivalent) in carbon tetrachloride.
-
Add triethylamine (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the triethylamine hydrochloride precipitate is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield diethyl phenylphosphoramidate.
Visualizations
Caption: Workflow for phosphonate-based drug discovery.
Caption: Phosphonates as transition-state analog enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2004024742A1 - Method for the combined production of diethyl phosphite and ethyl chloride - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 12. Diethylphosphite - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Diethyl Phosphonate: A Procedural Guide
The proper disposal of diethyl phosphonate (B1237965) is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure personal safety and compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of diethyl phosphonate, minimizing risks and promoting a secure working environment.
Immediate Safety Protocols: Handling and Personal Protection
Before initiating any disposal procedure, it is crucial to handle this compound with care in a controlled environment. Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or mists.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4][5]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).[1]
-
Body Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.[3][6]
Avoid all personal contact with the chemical, including inhalation and skin contact.[6][7] Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Always wash hands thoroughly with soap and water after handling the substance.[5][8]
Step-by-Step Disposal Procedures
All waste, including this compound and any contaminated materials, must be managed in strict accordance with local, state, and federal regulations.[2][6] In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Characterization this compound should be treated as hazardous waste. It is a combustible liquid that is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects.[4][5][6][8]
Step 2: Segregation and Storage Store waste this compound in a designated, properly labeled, and sealed container.[2][6] Keep the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][4] It is critical to segregate it from incompatible materials, such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents, to prevent hazardous reactions.[1][4][11]
Step 3: Containerization and Labeling
-
Use a container that is in good condition and compatible with the chemical.
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure all components of the waste mixture are listed.
Step 4: Arrange for Professional Disposal Never dispose of this compound down the drain or with regular trash.[5][12]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
If an EHS department is not available, you must use a licensed hazardous waste disposal contractor.
-
Follow their specific instructions for collection and transportation.
Step 5: Managing Empty Containers Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[13]
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to your designated liquid waste container.
-
After triple-rinsing, the container can be air-dried in a fume hood.[13]
-
Deface or remove the original label. The container can then be disposed of through regular channels, but it is best practice to puncture it to prevent reuse.[6][7]
Hazard Profile and Regulatory Data
The following table summarizes key hazard information for this compound.
| Hazard Category | Description | Primary References |
| Physical Hazards | Combustible Liquid. | [2][4][6][11] |
| Health Hazards | Harmful if swallowed. Causes serious eye damage/irritation. Causes skin irritation. May cause respiratory irritation. | [2][3][5][6][8] |
| Environmental Hazards | Toxic to aquatic life with long-term adverse effects. | [6][8] |
| Chemical Reactivity | Susceptible to forming highly toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents. Partial oxidation may release toxic phosphorus oxides. | [1][11] |
| Primary Regulations | Resource Conservation and Recovery Act (RCRA) in the U.S. Disposal must comply with federal, state, and local laws. | [9][10] |
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spill (Contained in a fume hood):
-
Ensure all sources of ignition are removed.[2]
-
Wearing appropriate PPE, absorb the spill using an inert material such as sand, vermiculite, or earth.[2][8]
-
Collect the absorbent material and spilled chemical into a suitable, labeled container for hazardous waste disposal.[2][7][8]
-
Clean the spill area thoroughly.
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert colleagues. Move upwind from the spill.[2][6][8]
-
Notify your institution's EHS department or emergency response team immediately.[2][6]
-
Only personnel trained in hazardous spill cleanup should address the situation, using appropriate respiratory protection and PPE.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. youtube.com [youtube.com]
- 10. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 11. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Phosphonate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Diethyl phosphonate (B1237965), ensuring the protection of personnel and the integrity of your work.
Core Safety and Handling Summary
Diethyl phosphonate and its derivatives are organophosphorus compounds that require careful handling to prevent potential health hazards. While specific properties may vary between different forms of this compound, a general approach to safety and personal protective equipment (PPE) is crucial. The following table summarizes the recommended PPE for handling these compounds.
| Personal Protective Equipment | Specifications and Recommendations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary for splash protection.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, nitrile) should be worn.[4] The suitability and durability of the glove type depend on the frequency and duration of contact.[4] Wear appropriate protective clothing to prevent skin exposure, which may include overalls and a P.V.C. apron.[1][2][4] |
| Respiratory Protection | Use in a well-ventilated area is essential.[1][5] If the risk of overexposure exists or if working with solid phosphonates that may produce airborne dust, an approved respirator should be worn.[4][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical for minimizing risks. The following step-by-step guide outlines the procedures for safe use, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][5] Local exhaust ventilation is generally required.[4]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2]
-
Container Inspection: Before use, check that all containers are clearly labeled and free from leaks.[5]
2. Personal Protective Equipment (PPE) Donning:
-
Put on all required PPE as detailed in the table above before handling the chemical.
3. Handling Procedures:
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors or mists.[4][5]
-
No Eating or Drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]
-
Grounding: For combustible variants, use non-sparking tools and prevent fire caused by electrostatic discharge.[7]
-
Container Management: Keep containers securely sealed when not in use.[5]
4. Storage:
-
Original Containers: Store in original, tightly closed containers.[5]
-
Cool and Dry: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
5. Spill and Leak Response:
-
In the event of a spill, follow the established emergency protocol. A general workflow for a minor spill is outlined in the diagram below.
6. Disposal:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 and consult state and local regulations.[1]
-
Authorized Landfill: Puncture containers to prevent reuse and dispose of them at an authorized landfill.[4]
-
Recycling: Uncontaminated material may be recyclable. Consult the manufacturer or a licensed professional waste disposal service.[4]
-
Wastewater: Do not allow wash water from cleaning equipment to enter drains.[4]
Emergency Spill Response Workflow
The following diagram illustrates a logical workflow for handling a minor spill of this compound.
Caption: Workflow for a minor this compound spill.
First-Aid Measures
In case of exposure to this compound, immediate first aid is crucial.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water.[8] Remove contaminated clothing and wash before reuse.[1] If irritation occurs, get medical advice/attention.[2] |
| Inhalation | Move the person into fresh air.[3] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3][8] Rinse mouth with water and seek immediate medical attention.[3][8] |
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. phosphonates - Safety [phosphonates.org]
- 7. echemi.com [echemi.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
